An In-depth Examination of the Structure, Synthesis, and Biological Activity of a Phosphonate Tripeptide Abstract Phosalacine is a naturally occurring tripeptide with a unique phosphinate functional group, first isolated...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Examination of the Structure, Synthesis, and Biological Activity of a Phosphonate Tripeptide
Abstract
Phosalacine is a naturally occurring tripeptide with a unique phosphinate functional group, first isolated from the fermentation broth of Kitasatosporia phosalacinea (strain KA-338). Comprising L-phosphinothricin, L-alanine, and L-leucine, this molecule exhibits potent herbicidal and antimicrobial properties. Its mechanism of action is primarily attributed to the in vivo enzymatic hydrolysis of the peptide bonds, leading to the release of phosphinothricin, a powerful inhibitor of glutamine synthetase. This inhibition disrupts essential nitrogen metabolism in both plants and microorganisms, leading to cellular toxicity. This technical guide provides a detailed overview of the chemical structure, biosynthetic pathway, and biological activities of Phosalacine, including experimental protocols for its fermentation, isolation, and characterization.
Chemical Structure and Properties
Phosalacine is a tripeptide with the systematic IUPAC name (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]-4-methylpentanoic acid[1]. It is structurally similar to bialaphos, another phosphinothricin-containing tripeptide, differing only in the terminal amino acid, which is leucine in Phosalacine and alanine in bialaphos[1].
Table 1: Physicochemical Properties of Phosalacine
Phosalacine is active against a range of Gram-positive and Gram-negative bacteria, as well as some fungi[2][3]. For instance, it has been shown to completely inhibit the growth of Bacillus subtilis at a concentration of 0.1 µg/mL[4].
Note: The provided MIC values are based on available literature. Further comprehensive screening would be required for a complete profile.
Herbicidal Activity
Phosalacine exhibits significant herbicidal activity, with notable effects observed against alfalfa (Medicago sativa)[2][3]. The herbicidal action is a direct result of the inhibition of glutamine synthetase by the released phosphinothricin, leading to a toxic accumulation of ammonia and the cessation of photorespiration in plants.
Table 3: Herbicidal Activity of Phosalacine
Plant Species
Activity
Alfalfa (Medicago sativa)
Potent Herbicidal Effect
Note: Quantitative data such as IC50 or GR50 values for the herbicidal activity of Phosalacine are not extensively reported in the available literature.
Enzyme Inhibition
The ultimate molecular target of Phosalacine's activity is glutamine synthetase. Phosphinothricin, released from Phosalacine, acts as a competitive inhibitor of this enzyme with respect to glutamate.
Table 4: Inhibition Constants (Ki) for Phosphinothricin
The biosynthesis of Phosalacine occurs in Kitasatosporia phosalacinea through a pathway that shares significant homology with the biosynthesis of other phosphonate and phosphinate natural products, such as bialaphos. The pathway begins with the conversion of phosphoenolpyruvate and involves a series of enzymatic reactions to construct the phosphinothricin core, followed by the sequential addition of alanine and leucine residues by a non-ribosomal peptide synthetase (NRPS) complex[1][6].
The gene cluster responsible for Phosalacine biosynthesis contains genes encoding key enzymes such as phosphoenolpyruvate mutase (PepM), which catalyzes the initial rearrangement of the carbon skeleton, and a P-methylase (PhpK), which is a radical-SAM enzyme responsible for the methylation on the phosphorus atom. The assembly of the tripeptide is carried out by a multi-modular NRPS system.
Overview of the Phosalacine biosynthetic pathway.
Experimental Protocols
Fermentation of Kitasatosporia phosalacinea KA-338
This protocol outlines the general procedure for the cultivation of K. phosalacinea for the production of Phosalacine.
Media Composition:
Soluble Starch: 2.0%
Glycerol: 1.0%
Yeast Extract: 0.5%
Peptone: 0.5%
NaCl: 0.3%
K₂HPO₄: 0.1%
MgSO₄·7H₂O: 0.05%
FeSO₄·7H₂O: 0.001%
Adjust pH to 7.0 before sterilization.
Protocol:
Prepare the fermentation medium and sterilize by autoclaving at 121°C for 20 minutes.
Inoculate the medium with a seed culture of Kitasatosporia phosalacinea KA-338.
Incubate the culture at 28°C for 4-5 days with vigorous shaking (e.g., 200 rpm).
Monitor the production of Phosalacine using a suitable analytical method, such as bioassay against Bacillus subtilis or HPLC.
Isolation and Purification of Phosalacine
The following is a general procedure for the isolation and purification of Phosalacine from the fermentation broth.
Protocol:
Remove the mycelium from the fermentation broth by centrifugation or filtration.
Adjust the pH of the supernatant to 3.0 with an appropriate acid (e.g., HCl).
Apply the supernatant to a column of activated carbon.
Wash the column with water to remove unbound impurities.
Elute the Phosalacine from the carbon column using aqueous acetone or methanol.
Concentrate the eluate under reduced pressure.
Further purify the crude Phosalacine using ion-exchange chromatography. Apply the concentrated eluate to a column of Dowex 50W (H⁺ form).
Wash the column with water.
Elute Phosalacine with a dilute ammonia solution.
Lyophilize the purified fractions containing Phosalacine to obtain a white amorphous powder.
Phosalacine: A Comprehensive Technical Guide on its Discovery, Origin, and Biosynthesis from Kitasatosporia phosalacinea
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the herbicidal and antimicrobial phosphonate, phosalacine. We will delve into its discovery from th...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the herbicidal and antimicrobial phosphonate, phosalacine. We will delve into its discovery from the soil bacterium Kitasatosporia phosalacinea, its isolation and purification, biological activity, mechanism of action, and its intricate biosynthetic pathway. This document is intended to be a valuable resource for researchers in natural product discovery, antibiotic development, and herbicide research.
Discovery and Origin
Phosalacine was first isolated from the culture filtrate of a soil actinomycete, Kitasatosporia phosalacinea strain KA-338.[1][2] This discovery was the result of a screening program aimed at identifying new bioactive compounds from microbial sources. K. phosalacinea is a spore-forming, mesophilic bacterium characterized by the presence of an aerial mycelium.[3]
Cultivation of Kitasatosporia phosalacinea KA-338
The production of phosalacine is achieved through the fermentation of K. phosalacinea in a suitable nutrient medium. The cultivation parameters are critical for optimal yield of the target compound.
Experimental Protocol: Cultivation of Kitasatosporia phosalacinea
Prepare ISP 3 and ISP 4 media according to standard protocols.
Inoculate the media with a spore suspension or mycelial fragments of K. phosalacinea KA-338.
Incubate the cultures at a controlled temperature (typically 28-30°C for mesophilic actinomycetes) for 10-14 days.
Monitor the growth and colony morphology during the incubation period.
Isolation and Purification of Phosalacine
Phosalacine is a water-soluble, amphoteric compound, which dictates the choice of isolation and purification methods.[1][2] The general workflow involves separating the compound from the culture broth and then purifying it from other metabolites.
Figure 1: Generalized workflow for the isolation and purification of phosalacine.
Experimental Protocol: Isolation and Purification
Harvesting: After fermentation, the culture broth is centrifuged to separate the mycelial biomass from the supernatant containing phosalacine.
Initial Purification: The supernatant is subjected to a series of chromatographic steps. Given the amphoteric nature of phosalacine, ion-exchange chromatography is a suitable initial step.
Further Purification: Gel filtration chromatography can be used to separate compounds based on size, further purifying phosalacine.
Characterization: The purified compound is obtained as an amorphous powder.[1][2]
Physicochemical Properties and Structure
Phosalacine is a tripeptide with the structure phosphinothricyl-alanyl-leucine.[4][5] Its physicochemical properties are summarized below.
Phosalacine exhibits broad-spectrum biological activity, acting as both an antimicrobial and an herbicidal agent.[1][2]
Antimicrobial Activity
Phosalacine is active against both Gram-positive and Gram-negative bacteria, as well as some fungi, when tested on a minimal medium.[1][2] This antimicrobial effect is reversed by the addition of L-glutamine, which provides a clue to its mechanism of action.[1][2]
Herbicidal Activity
The compound has also demonstrated herbicidal activity against plants such as alfalfa.[1][2]
Mechanism of Action
Phosalacine itself is a prodrug and does not directly inhibit its target enzyme.[1][2] It is transported into microbial or plant cells via peptide uptake systems.[5] Inside the cell, it is hydrolyzed to release its active component, phosphinothricin (PT).[1][2] PT is a potent inhibitor of glutamine synthetase, a crucial enzyme in nitrogen metabolism.[1][4][5] Inhibition of this enzyme leads to a toxic accumulation of ammonia and a depletion of glutamine, ultimately causing cell death.[5]
Figure 2: Signaling pathway illustrating the mechanism of action of phosalacine.
Biosynthesis of Phosalacine
Phosalacine is a natural product containing a phosphinic acid moiety, a rare C-P-C bond, which is biosynthetically intriguing.[6] Its biosynthesis is closely related to that of other phosphinothricin-containing compounds like bialaphos (phosphinothricin-tripeptide, PTT).[7][8] The biosynthetic gene cluster for phosalacine (PAL) has been sequenced and analyzed.[7][8]
The biosynthesis of the phosphinothricin core involves the enzyme phosphoenolpyruvate phosphonomutase (PepM), which is a key enzyme in the formation of the C-P bond.[9] The tripeptide itself is assembled by non-ribosomal peptide synthetases (NRPSs).[6][7] The PAL biosynthetic locus in K. phosalacinea contains homologs of the NRPS genes phsA, phsB, and phsC found in PTT-producing organisms.[9]
Figure 3: Simplified overview of the proposed biosynthetic pathway of phosalacine.
Experimental Protocol: Gene Cluster Analysis
Genomic DNA Isolation: Isolate high-quality genomic DNA from K. phosalacinea.
Genome Sequencing: Sequence the genome using next-generation sequencing technologies.
Bioinformatic Analysis: Assemble the genome and use bioinformatics tools to identify the phosalacine biosynthetic gene cluster. This often involves searching for key genes like pepM.
Comparative Genomics: Compare the identified gene cluster with known phosphonate biosynthetic gene clusters to predict gene functions.[7][8]
Conclusion
Phosalacine stands out as a significant natural product due to its unique phosphinic acid structure and its potent herbicidal and antimicrobial activities. Its discovery from Kitasatosporia phosalacinea highlights the vast potential of soil microorganisms as a source of novel bioactive compounds. The elucidation of its mechanism of action as a prodrug that releases the glutamine synthetase inhibitor phosphinothricin provides a clear understanding of its biological effects. Furthermore, the genetic analysis of its biosynthetic pathway offers valuable insights into the enzymatic machinery responsible for the formation of C-P bonds and non-ribosomal peptide synthesis. This comprehensive understanding of phosalacine, from its discovery to its biosynthesis, provides a solid foundation for future research, including strain improvement for enhanced production, bioengineering of novel phosphonate compounds, and the development of new herbicides and antibiotics.
The Pro-Herbicide Phosalacine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals Abstract Phosalacine is a naturally occurring tripeptide with potent herbicidal properties. It functions as a "pro-herbicide," meaning it is applied in an i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosalacine is a naturally occurring tripeptide with potent herbicidal properties. It functions as a "pro-herbicide," meaning it is applied in an inactive form and is converted to its active, phytotoxic state within the target plant. This technical guide provides an in-depth exploration of the mechanism of action of Phosalacine, detailing its metabolic activation, molecular target, and the subsequent physiological cascade that leads to plant death. The information presented herein is intended for researchers and professionals in the fields of agrochemical development, plant biochemistry, and herbicide science.
Introduction
Phosalacine is a tripeptide composed of L-phosphinothricin, L-alanine, and L-leucine, isolated from the soil bacterium Kitasatosporia phosalacinea.[1] Structurally, it is an analog of other phosphinothricin-containing peptides like bialaphos. While Phosalacine itself exhibits minimal direct inhibitory activity, its potent herbicidal effects are realized upon its uptake and metabolic processing by plants.[2] This guide will dissect the biochemical pathway that underpins Phosalacine's efficacy as a pro-herbicide.
The Pro-Herbicide Concept: A Logical Framework
The herbicidal activity of Phosalacine is contingent on its conversion to the active compound, phosphinothricin (also known as glufosinate). This pro-herbicide strategy offers potential advantages in terms of uptake and translocation within the plant before the activation of the toxic payload at the target site.
Caption: Logical flow of Phosalacine's activation.
Mechanism of Action: A Signaling Pathway
The mechanism of action of Phosalacine can be delineated in a multi-step process beginning with its absorption by the plant and culminating in metabolic disruption and cell death.
Uptake and Metabolic Activation
Following application, Phosalacine is absorbed by the plant. Within the plant cells, peptidases cleave the peptide bonds of Phosalacine, releasing the constituent amino acids, including the active herbicidal molecule, phosphinothricin.[2]
Inhibition of Glutamine Synthetase
Phosphinothricin is a potent and specific inhibitor of the enzyme glutamine synthetase (GS).[2][3] GS plays a central role in nitrogen assimilation in plants, catalyzing the ATP-dependent condensation of glutamate and ammonia to form glutamine. This reaction is a critical entry point for inorganic nitrogen into organic molecules.[4]
Phosphinothricin acts as a competitive inhibitor with respect to glutamate, binding to the glutamate-binding site on the GS enzyme.[3][5] The inhibition is time-dependent and results in a nearly irreversible complex, especially after the enzyme phosphorylates the bound phosphinothricin.[5][6]
Physiological Consequences of GS Inhibition
The inhibition of glutamine synthetase by phosphinothricin leads to a rapid and toxic accumulation of ammonia within the plant cells.[5] Concurrently, the plant experiences a depletion of glutamine, a key nitrogen donor for the biosynthesis of other amino acids, nucleotides, and chlorophyll.[2] The combination of ammonia toxicity and the shutdown of primary nitrogen metabolism leads to the disruption of chloroplast structure, inhibition of photosynthesis, generation of reactive oxygen species (ROS), and ultimately, cell death and necrosis of the plant tissue.[5] The herbicidal effects of Phosalacine can be reversed by the external application of L-glutamine, which bypasses the inhibited GS enzyme.[2]
Caption: Signaling pathway of Phosalacine's mechanism of action.
Quantitative Data: Inhibition of Glutamine Synthetase
The efficacy of Phosalacine is directly related to the inhibitory potency of its active metabolite, phosphinothricin, against glutamine synthetase. The following table summarizes key quantitative metrics of this inhibition.
This protocol is based on the method of measuring γ-glutamyl hydroxamate formation.[1]
Principle:
Glutamine synthetase catalyzes the formation of glutamine from glutamate and ammonia. In the presence of hydroxylamine instead of ammonia, γ-glutamyl hydroxamate is formed. This product reacts with acidified ferric chloride to form a brown-colored complex that can be quantified spectrophotometrically at 540 nm.
Reagents:
Extraction Buffer: 50 mM Imidazole-acetate buffer (pH 7.8), 0.5 mM EDTA, 1 mM dithiothreitol, 2 mM MnCl₂, 20% glycerol.
Assay Reagent Buffer: 20 mM Tris-HCl (pH 8.0) containing:
0.2 M L-Glutamine
20 mM Sodium Arsenate
3 mM MnCl₂
50 mM Hydroxylamine
1 mM Adenosine diphosphate (ADP)
Stop Reagent (Ferric Chloride Reagent): 10g trichloroacetic acid and 8g ferric chloride in 250 mL of 0.5 N hydrochloric acid.
Plant Material
Procedure:
Protein Extraction:
Homogenize 1g of fresh plant material in 5 mL of cold extraction buffer using a pre-chilled mortar and pestle.
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.
Collect the supernatant containing the crude enzyme extract and keep it on ice.
Enzyme Assay:
Prepare reaction tubes containing the assay reagent mixture.
To initiate the reaction, add a known volume of the enzyme extract to the reaction tubes. For a blank, add extraction buffer instead of the enzyme extract.
Incubate the reaction mixture for 30 minutes at 37°C.
Stop the reaction by adding 1 mL of the ferric chloride reagent.
Quantification:
Measure the absorbance of the resulting brown solution at 540 nm using a spectrophotometer.
Quantify the amount of γ-glutamyl hydroxamate formed by comparing the absorbance to a standard curve.
Caption: Experimental workflow for the glutamine synthetase assay.
Quantification of Phosalacine and Phosphinothricin in Plant Tissue
Principle:
To confirm the conversion of Phosalacine to phosphinothricin in planta, a sensitive analytical method such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is required. This allows for the separation and specific quantification of both the parent compound (Phosalacine) and its active metabolite (phosphinothricin).
Procedure Outline:
Extraction:
Harvest plant tissue at various time points after treatment with Phosalacine.
Homogenize the tissue in a suitable extraction solvent (e.g., a methanol/water mixture).
Centrifuge the homogenate to pellet solid debris.
Solid-Phase Extraction (SPE) Cleanup:
Pass the supernatant through an appropriate SPE cartridge (e.g., anion exchange) to remove interfering compounds and enrich for the analytes of interest.
Elute Phosalacine and phosphinothricin from the SPE cartridge.
HPLC-MS/MS Analysis:
Inject the cleaned extract into an HPLC system equipped with a suitable column for separating polar compounds.
Use a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions characteristic of Phosalacine and phosphinothricin.
Quantify the concentrations based on calibration curves generated from analytical standards.
Conclusion
Phosalacine's mode of action as a pro-herbicide is a well-defined process involving intracellular enzymatic activation to phosphinothricin, which in turn potently inhibits the critical plant enzyme, glutamine synthetase. The resulting cascade of ammonia accumulation and metabolic starvation leads to effective and broad-spectrum herbicidal activity. A thorough understanding of this mechanism, supported by quantitative inhibition data and robust experimental protocols, is essential for the development of novel herbicidal strategies and for managing the evolution of herbicide resistance.
Phosalacine as a natural antimicrobial agent against bacteria and fungi
For Researchers, Scientists, and Drug Development Professionals Abstract Phosalacine, a naturally occurring phosphinotripeptide isolated from Kitasatosporia phosalacinea, presents a compelling case for investigation as a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosalacine, a naturally occurring phosphinotripeptide isolated from Kitasatosporia phosalacinea, presents a compelling case for investigation as a broad-spectrum antimicrobial agent. This document provides a comprehensive technical overview of phosalacine, detailing its mechanism of action, antimicrobial spectrum, and the methodologies pertinent to its evaluation. Phosalacine functions as a pro-drug, releasing the active compound phosphinothricin (PT) upon cellular uptake. PT subsequently inhibits glutamine synthetase, a crucial enzyme in nitrogen metabolism, leading to cytotoxic accumulation of ammonia in both bacterial and fungal pathogens. While qualitative data confirms its activity against Gram-positive and Gram-negative bacteria, as well as select fungi, a comprehensive quantitative analysis of its minimum inhibitory concentrations (MICs) remains a key area for future research. This guide synthesizes the available scientific literature to provide a foundational resource for further exploration and development of phosalacine as a potential therapeutic.
Introduction
Phosalacine is a tripeptide with the structure L-phosphinothricyl-L-alanyl-L-leucine[1]. It was first isolated from the culture filtrate of the soil actinomycete Kitasatosporia phosalacinea KA-338[2]. Structurally, it belongs to the family of phosphonate natural products, which are known for their diverse biological activities[1]. The antimicrobial and herbicidal properties of phosalacine are attributed to its constituent amino acid, phosphinothricin (also known as glufosinate)[1][2].
Mechanism of Action
The antimicrobial activity of phosalacine is not direct but relies on its intracellular conversion to phosphinothricin (PT)[2]. Phosalacine itself demonstrates minimal inhibitory activity against glutamine synthetase[2]. However, upon transport into microbial cells, peptidases cleave the peptide bonds, releasing PT.
Phosphinothricin is a structural analogue of glutamate and acts as a potent, non-competitive inhibitor of glutamine synthetase (GS)[2]. GS is a vital enzyme in the nitrogen assimilation pathway of bacteria and fungi, catalyzing the ATP-dependent condensation of glutamate and ammonia to form glutamine.
The inhibition of GS by PT leads to a rapid accumulation of intracellular ammonia and a depletion of essential nitrogen-containing metabolites, such as glutamine[2]. This metabolic disruption results in cell death. The antimicrobial effect of phosalacine can be reversed by the addition of L-glutamine, which circumvents the enzymatic block[2].
Fig. 1: Mechanism of Action of Phosalacine.
Antimicrobial Spectrum and Potency
Phosalacine has demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as some fungi[2]. The activity is most pronounced on minimal media, where the organisms are more reliant on de novo synthesis of amino acids[2].
Quantitative Data
A comprehensive, publicly available table of Minimum Inhibitory Concentration (MIC) values for phosalacine against a wide range of microorganisms is currently lacking in the scientific literature. The foundational study by Omura et al. (1984) confirmed its antimicrobial activity but did not provide a detailed MIC data table. The following table summarizes the qualitative findings and serves as a template for future quantitative studies.
The following section outlines a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of phosalacine. This protocol can be adapted for various bacterial and fungal strains.
MIC Determination: Broth Microdilution Method
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Fig. 2: Workflow for MIC Determination.
Materials:
Phosalacine
Sterile minimal essential medium (e.g., M9 minimal medium for bacteria, Yeast Nitrogen Base for fungi)
Test microorganism strains
Sterile 96-well microtiter plates
Spectrophotometer (optional, for quantitative reading)
Incubator
Procedure:
Preparation of Phosalacine Stock Solution: Dissolve phosalacine in a suitable sterile solvent (e.g., water) to a known high concentration.
Inoculum Preparation: Culture the test microorganism in the appropriate broth to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the phosalacine stock solution with the minimal essential medium to achieve a range of desired concentrations.
Inoculation: Inoculate each well with the adjusted microbial suspension. Include a positive control (medium with inoculum, no phosalacine) and a negative control (medium only).
Incubation: Incubate the plates at the optimal temperature and for a sufficient duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
MIC Determination: The MIC is the lowest concentration of phosalacine at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Cytotoxicity
There is limited publicly available data on the cytotoxicity of phosalacine against mammalian cell lines. One study briefly mentioned a lack of toxicity in mice when administered at a high dose. However, comprehensive studies to determine the 50% cytotoxic concentration (CC50) on various human cell lines are necessary to evaluate its therapeutic potential and safety profile. A standard MTT or LDH assay protocol would be suitable for this purpose.
Conclusion and Future Directions
Phosalacine presents a promising scaffold for the development of novel antimicrobial agents due to its unique pro-drug mechanism and broad-spectrum activity. The inhibition of glutamine synthetase is a validated antimicrobial target. However, to advance its development, several key areas require further investigation:
Quantitative Antimicrobial Potency: A comprehensive determination of MIC values against a diverse panel of clinically relevant bacteria and fungi is paramount.
Cytotoxicity Profiling: In-depth studies on various mammalian cell lines are needed to establish a clear safety profile.
Pharmacokinetics and Pharmacodynamics: In vivo studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) properties of phosalacine, as well as its efficacy in animal models of infection.
Resistance Mechanisms: Investigations into the potential for microbial resistance development to phosalacine are crucial.
Addressing these research gaps will be essential in determining the viability of phosalacine as a clinical antimicrobial agent.
Biosynthetic pathway of Phosalacine from precursor molecules
Authored for Researchers, Scientists, and Drug Development Professionals Abstract Phosalacine (phosphinothricyl-alanyl-leucine) is a natural phosphinic acid-containing tripeptide with potent herbicidal activity, produced...
Author: BenchChem Technical Support Team. Date: November 2025
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phosalacine (phosphinothricyl-alanyl-leucine) is a natural phosphinic acid-containing tripeptide with potent herbicidal activity, produced by the actinomycete Kitasatospora phosalacinea. Its biosynthesis is of significant interest due to the presence of the rare Carbon-Phosphorus-Carbon (C-P-C) bond within its phosphinothricin (PT) moiety. This technical guide provides an in-depth exploration of the phosalacine biosynthetic pathway, leveraging comparative genomics with the well-studied bialaphos (phosphinothricyl-alanyl-alanine) pathway. It details the enzymatic cascade from central metabolism precursors to the final tripeptide, presents available quantitative data, outlines key experimental methodologies, and provides visual representations of the core biosynthetic and experimental workflows. This document serves as a comprehensive resource for researchers seeking to understand, engineer, or exploit this fascinating metabolic pathway.
Introduction
Natural products containing carbon-phosphorus (C-P) bonds, known as phosphonates and phosphinates, are a class of bioactive molecules with significant applications in medicine and agriculture.[1] Phosalacine, a tripeptide comprised of L-phosphinothricin, L-alanine, and L-leucine, is a potent inhibitor of glutamine synthetase, conferring its herbicidal properties.[2] The core of its bioactivity lies in the phosphinothricin (PT) residue, the only known natural product to incorporate a C-P-C bond.[3]
The biosynthesis of phosalacine is orchestrated by a dedicated gene cluster in Kitasatospora phosalacinea.[1][4] This pathway shares remarkable homology with the biosynthetic machinery for phosphinothricin-tripeptide (PTT, also known as bialaphos) in Streptomyces species.[1][5] Understanding this pathway not only provides insights into the novel biochemistry of C-P-C bond formation but also opens avenues for biosynthetic engineering to create novel analogues and for the development of new herbicides.
This guide synthesizes the current knowledge on phosalacine biosynthesis, focusing on the precursor molecules, the enzymatic transformations, the genetic organization of the biosynthetic cluster, and the experimental approaches used to elucidate the pathway.
The Phosalacine Biosynthetic Gene Cluster
The complete phosalacine (PAL) biosynthetic locus from Kitasatospora phosalacinea has been sequenced and is available under GenBank accession number KP185121.[4] The cluster is highly conserved with the PTT biosynthetic clusters from Streptomyces hygroscopicus and Streptomyces viridochromogenes. The genes within the cluster are responsible for the synthesis of the phosphinothricin core, the assembly of the tripeptide, self-resistance, and regulation. A putative function has been assigned to each gene based on homology to the characterized PTT pathway.
Table 1: Genes in the Phosalacine (Kitasatospora phosalacinea) Biosynthetic Cluster and Their Putative Functions
(Note: Gene names are assigned based on homology to the PTT cluster for clarity)
Putative Gene Name
Homology/Domain
Proposed Function in Phosalacine Biosynthesis
Phosphinothricin Core Biosynthesis
palM (ppm)
Phosphoenolpyruvate mutase
Catalyzes the initial C-P bond formation: Phosphoenolpyruvate → Phosphonopyruvate (PnPy).
palD (ppd)
Phosphonopyruvate decarboxylase
Decarboxylates PnPy to Phosphonoacetaldehyde (PnAA).
palC
NAD(P)H-dependent oxidoreductase
Reduces PnAA to 2-Hydroxyethylphosphonate (HEP).
palP
PhpD homolog
Catalyzes the cleavage of a C-C bond in HEP to yield Hydroxymethylphosphonate (HMP) and formate.[3]
palE
NAD(P) dependent dehydrogenase
Oxidizes HMP to Phosphonoformaldehyde.
palJ
Aldehyde dehydrogenase
Oxidizes Phosphonoformaldehyde to Phosphonoformate (PF).
palF
Nucleotidyltransferase
Activates PF for subsequent reaction.
palG
Carboxyphosphonoenolpyruvate (CPEP) synthase
Converts PF and pyruvate to CPEP.
palH
CPEP phosphonomutase
Rearranges CPEP to Phosphinopyruvate (PPy).
palI
PPy aminotransferase
Transamination of PPy to Demethylphosphinothricin (DMPT).
palB (bar/pat)
Acetyltransferase
N-acetylation of DMPT to N-acetyl-DMPT for self-resistance and as a biosynthetic intermediate.[6]
palK (phpK)
Radical SAM P-methyltransferase
Catalyzes the key C-P-C bond formation via methylation of N-acetyl-DMPT to N-acetyl-PT.[1]
palA
Deacetylase
Deacetylation of N-acetyl-PT to yield L-Phosphinothricin (PT).
Non-Ribosomal Peptide Synthesis
palS1 (phsA)
NRPS (A-PCP)
Adenylation (A) and Peptidyl Carrier Protein (PCP) domains; loads Phosphinothricin.[1]
palS2 (phsB)
NRPS (PCP-C-A-PCP)
Loads L-Alanine and catalyzes peptide bond formation.[1]
palS3 (phsC)
NRPS (C-A-PCP)
Loads L-Leucine and catalyzes final peptide bond formation.[1]
palT
Thioesterase (Type II)
Likely involved in editing/hydrolysis of mis-primed intermediates from the NRPS.
Regulation and Transport
palR
Pathway-specific regulator
Controls the expression of the biosynthetic genes.
palX
Transporter/Permease
Likely involved in the export of phosalacine.
The Biosynthetic Pathway from Precursor Molecules
The biosynthesis of phosalacine can be divided into two major phases: the formation of the L-phosphinothricin moiety and the non-ribosomal peptide assembly of the final tripeptide.
Phase 1: Synthesis of L-Phosphinothricin
The pathway begins with the central metabolite phosphoenolpyruvate (PEP). A series of twelve enzymatic steps transforms PEP into L-phosphinothricin, creating the crucial C-P and C-P-C bonds.
Figure 1: Biosynthetic pathway of the L-Phosphinothricin core.
Phase 2: Non-Ribosomal Peptide Synthesis (NRPS)
The final phosalacine molecule is assembled on a multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). This complex consists of three core proteins in the PAL cluster (palS1, palS2, palS3), each containing specific domains that select, activate, and link the amino acid building blocks.
Module 1 (palS1): The adenylation (A) domain selects and activates L-phosphinothricin (PT), attaching it as a thioester to its peptidyl carrier protein (PCP) domain.
Module 2 (palS2): The A-domain selects and activates L-alanine, which is loaded onto its own PCP domain. The condensation (C) domain then catalyzes the formation of the first peptide bond, linking the PT from Module 1 to the alanine on Module 2, forming the dipeptide PT-Ala.
Module 3 (palS3): The A-domain selects and activates L-leucine. The C-domain catalyzes the final peptide bond formation, transferring the PT-Ala dipeptide to leucine, creating the full tripeptide.
Release: A thioesterase (TE) domain, likely the separate Type II TE encoded by palT, catalyzes the hydrolytic release of the final phosalacine (PT-Ala-Leu) molecule from the NRPS complex.
Figure 2: Non-Ribosomal Peptide Synthesis (NRPS) assembly of Phosalacine.
Quantitative Data
Comprehensive quantitative data, such as enzyme kinetic parameters for the specific enzymes from Kitasatospora phosalacinea, are not extensively available in the public domain. The study of phosphonate biosynthetic pathways often relies on genetic evidence and the characterization of accumulated intermediates. However, kinetic data for some homologous enzymes, particularly the well-studied PEP mutase, are available from other organisms and can serve as a valuable reference point.
Table 2: Representative Kinetic Data for Phosphoenolpyruvate (PEP) Mutase from Various Organisms
Note: These data are for homologous enzymes and may not directly reflect the kinetics of the palM-encoded enzyme in K. phosalacinea.
The P-methyltransferase PhpK from K. phosalacinea has been successfully reconstituted in vitro, demonstrating its ability to catalyze the transfer of a methyl group from methylcobalamin to N-acetyldemethylphosphinothricin.[1] While this pivotal study confirmed the enzyme's function, detailed kinetic parameters (Km, kcat) were not reported in the initial publication.
Experimental Protocols
Elucidating the phosalacine biosynthetic pathway involves a combination of genetics, biochemistry, and analytical chemistry. Below are representative protocols for key experiments, adapted from established methods for studying actinomycete secondary metabolism.
Protocol 1: Heterologous Expression and Purification of a PAL Biosynthetic Enzyme
This protocol describes the expression of a His-tagged PAL enzyme (e.g., the dehydrogenase PalE) in E. coli for subsequent purification and characterization.
Cloning:
Amplify the coding sequence for the target gene (e.g., palE) from K. phosalacinea genomic DNA using PCR with primers incorporating restriction sites (e.g., NdeI and HindIII).
Ligate the digested PCR product into a pET-28a(+) expression vector, which adds an N-terminal His₆-tag.
Transform the ligation product into E. coli DH5α for plasmid propagation and confirm the sequence.
Expression:
Transform the confirmed expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
Inoculate 10 mL of LB medium containing 50 µg/mL kanamycin with a single colony and grow overnight at 37°C.
Use the overnight culture to inoculate 1 L of LB medium with kanamycin and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
Incubate for 16-20 hours at 18°C with shaking.
Purification:
Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
Lyse cells by sonication on ice.
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
Analyze fractions by SDS-PAGE for purity.
Dialyze purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: In Vitro Enzyme Assay and Product Analysis by HPLC-MS
This protocol outlines a method to test the activity of the purified PalE enzyme.
Enzyme Assay:
Prepare the reaction mixture in a total volume of 100 µL:
50 mM Tris-HCl buffer (pH 8.0)
1 mM NAD⁺ (cofactor)
1 mM Hydroxymethylphosphonate (HMP, substrate)
5 µM purified PalE enzyme
Prepare a negative control reaction without the enzyme.
Incubate the reactions at 30°C for 1 hour.
Quench the reaction by adding 100 µL of ice-cold methanol.
Centrifuge (13,000 x g, 10 min) to pellet the precipitated protein.
HPLC-MS Analysis:
Analyze the supernatant for the presence of the product, phosphonoformaldehyde.
Column: A suitable reversed-phase or HILIC column for polar analytes.
Mobile Phase A: 10 mM ammonium acetate in water, pH 7.
Mobile Phase B: Acetonitrile.
Gradient: A suitable gradient from high aqueous to high organic content.
Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the expected mass-to-charge ratio (m/z) of the substrate (HMP) and the product (phosphonoformaldehyde).
Workflow for Gene Inactivation and Metabolite Profiling
Creating targeted gene knockouts is a powerful tool to confirm gene function. The workflow involves constructing a deletion mutant and then analyzing the culture for accumulated intermediates.
Figure 3: Workflow for gene knockout and intermediate analysis.
Conclusion
The biosynthetic pathway of phosalacine is a testament to nature's chemical ingenuity, featuring a cascade of remarkable enzymatic reactions to construct the unique C-P-C bond of its phosphinothricin core. While the overall pathway is well-defined through comparative genomics and the characterization of key enzymes, significant opportunities remain for further investigation. A detailed kinetic analysis of each enzyme in the pathway would provide a more complete quantitative understanding of the metabolic flux. Furthermore, the development of robust genetic manipulation tools for Kitasatospora phosalacinea will be crucial for targeted strain improvement and the production of novel phosalacine derivatives through combinatorial biosynthesis. This guide provides a foundational framework for these future research endeavors, empowering scientists to delve deeper into the fascinating world of phosphinate biosynthesis.
The Role of Glufosinate (Phosphinothricin) in the Bioactivity of Phosalacine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the bioactivity of phosalacine, focusing on the critical role of its core component, glufosinate (p...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the bioactivity of phosalacine, focusing on the critical role of its core component, glufosinate (phosphinothricin). Phosalacine, a naturally occurring tripeptide, functions as a "prodrug," delivering the potent enzyme inhibitor glufosinate to target cells. This document outlines the mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of key pathways and workflows.
Executive Summary
Phosalacine is a tripeptide (L-phosphinothricyl-L-alanyl-L-leucine) produced by the soil bacterium Kitasatospora phosalacinea.[1][2] It exhibits a broad spectrum of biological activity, including herbicidal, antibacterial (against both Gram-positive and Gram-negative bacteria), and antifungal properties.[1][2] The bioactivity of phosalacine is not inherent to the tripeptide itself but is a consequence of its intracellular hydrolysis, which releases the amino acid analogue phosphinothricin (glufosinate).[1][2] Glufosinate is a potent and irreversible inhibitor of glutamine synthetase, a crucial enzyme in nitrogen metabolism.[3] Inhibition of this enzyme leads to a toxic accumulation of ammonia and a depletion of essential amino acids, ultimately causing cell death in susceptible plants and microorganisms.[1][2]
Mechanism of Action: A Prodrug Approach
The bioactivity of phosalacine is a multi-step process that relies on the cellular machinery of the target organism.
Uptake: Phosalacine is transported into plant and microbial cells. As a peptide, this uptake is likely mediated by peptide transport systems present in the cell membrane.[4][5][6][7]
Intracellular Hydrolysis: Once inside the cell, phosalacine is hydrolyzed by intracellular peptidases, breaking the peptide bonds. This enzymatic cleavage releases the constituent amino acids, including phosphinothricin (glufosinate).[3][8]
Target Inhibition: The liberated glufosinate, a structural analogue of glutamate, binds to the active site of glutamine synthetase.[3] This binding is essentially irreversible and leads to the inactivation of the enzyme.
Metabolic Disruption and Cell Death: The inhibition of glutamine synthetase disrupts the assimilation of ammonia, leading to its rapid accumulation to toxic levels. Concurrently, the cell is deprived of glutamine, a vital amino acid for various metabolic processes. This dual effect of ammonia toxicity and glutamine starvation results in the cessation of photosynthesis in plants and ultimately leads to cell death.[1][2] The bioactivity of phosalacine can be reversed by the external addition of L-glutamine, which circumvents the enzymatic block.[1][2]
Signaling Pathway Diagram
Phosalacine's prodrug mechanism of action.
Quantitative Bioactivity Data
Glutamine Synthetase Inhibition
It is reported that phosalacine itself hardly inhibits glutamine synthetase.[1][2] In contrast, glufosinate is a potent inhibitor.
Compound
Enzyme
Organism
Ki Value (µM)
Phosalacine
Glutamine Synthetase
Various
Not Available (reported as very low activity)
Glufosinate
Glutamine Synthetase
E. coli
0.6
Glufosinate
Glutamine Synthetase (cytosolic & chloroplastic)
Sorghum
low micromolar range
Note: The Ki values for glufosinate can vary depending on the isoform of the enzyme and the specific experimental conditions.
Antimicrobial Activity
Phosalacine exhibits activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2] Specific Minimum Inhibitory Concentration (MIC) values for phosalacine are not detailed in the primary literature.
Compound
Organism Type
Representative Organisms
MIC Value (µg/mL)
Phosalacine
Gram-positive bacteria
Bacillus subtilis, Staphylococcus aureus
Not Available
Phosalacine
Gram-negative bacteria
Escherichia coli, Pseudomonas aeruginosa
Not Available
Phosalacine
Fungi
Candida albicans, Aspergillus niger
Not Available
Herbicidal Activity
Phosalacine has demonstrated herbicidal activity against plants such as alfalfa.[1][2] Quantitative measures of this activity, such as the Growth Reduction concentration (GR50), are not specified in the available literature.
Compound
Plant Species
Activity Metric
Value
Phosalacine
Alfalfa (Medicago sativa)
GR50
Not Available
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of phosalacine's bioactivity.
Fermentation of Kitasatospora phosalacinea and Isolation of Phosalacine
This protocol is based on the methods described in the original discovery of phosalacine.
1. Culture and Fermentation:
Strain: Kitasatospora phosalacinea KA-338.
Seed Culture: Inoculate a loopful of spores or mycelia into a 500 mL flask containing 100 mL of seed medium (e.g., 2% glucose, 0.5% peptone, 0.5% yeast extract, 0.1% K2HPO4, 0.05% MgSO4·7H2O, pH 7.0). Incubate at 28°C for 48 hours on a rotary shaker.
Production Culture: Transfer the seed culture (5% v/v) into a 30 L jar fermenter containing 20 L of production medium (e.g., 3% soluble starch, 1% soybean meal, 0.2% yeast extract, 0.3% CaCO3).
Fermentation Conditions: Maintain the temperature at 28°C with aeration and agitation for 72-96 hours. Monitor the production of phosalacine using a bioassay with a susceptible organism (e.g., Bacillus subtilis).
2. Isolation and Purification:
Harvest and Filtration: After fermentation, filter the culture broth to remove the mycelia.
Ion-Exchange Chromatography: Apply the culture filtrate to a column of a strong cation exchange resin (e.g., Dowex 50W x8, H+ form). Wash the column with water and then elute the active fraction with a dilute base (e.g., 0.5 N NH4OH).
Adsorption Chromatography: Concentrate the active fraction and apply it to a column of activated carbon. Wash with water and elute with aqueous methanol, increasing the methanol concentration stepwise.
Further Purification: The active fractions can be further purified by column chromatography on Sephadex G-10 or a similar size-exclusion resin, followed by preparative High-Performance Liquid Chromatography (HPLC) if necessary.
Final Product: Lyophilize the purified fractions to obtain phosalacine as a white amorphous powder.
Glutamine Synthetase Inhibition Assay
This assay measures the effect of phosalacine and glufosinate on the activity of glutamine synthetase.
1. Enzyme Preparation:
Extract glutamine synthetase from a suitable source (e.g., plant leaves, bacterial cells) by homogenization in a buffered solution.
Partially purify the enzyme using standard techniques such as ammonium sulfate precipitation and ion-exchange chromatography.
2. Assay Procedure:
The assay mixture (total volume 1 mL) contains: 50 mM Tris-HCl (pH 7.5), 50 mM L-glutamate, 10 mM ATP, 20 mM MgCl2, and the enzyme preparation.
Add varying concentrations of the inhibitor (phosalacine or glufosinate) to the assay mixture.
Start the reaction by adding 50 mM hydroxylamine.
Incubate at 37°C for 15 minutes.
Stop the reaction by adding 1 mL of a stop mix (0.37 M FeCl3, 0.2 M trichloroacetic acid, 0.67 M HCl).
Centrifuge to remove any precipitate and measure the absorbance of the supernatant at 540 nm, which corresponds to the formation of γ-glutamyl hydroxamate.
A control reaction without the inhibitor is run in parallel.
Calculate the percentage of inhibition and determine the IC50 or Ki values.
This protocol determines the minimum inhibitory concentration (MIC) of phosalacine against various microorganisms.
1. Inoculum Preparation:
Grow the test microorganism in a suitable broth medium to the mid-logarithmic phase.
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
2. Broth Microdilution Method:
Prepare a series of two-fold dilutions of phosalacine in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Inoculate each well with the standardized microbial suspension.
Include a positive control (no compound) and a negative control (no inoculum).
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
The MIC is the lowest concentration of phosalacine that completely inhibits visible growth of the microorganism.
Herbicidal Bioassay
This protocol assesses the herbicidal activity of phosalacine on a model plant.
1. Plant Material and Growth Conditions:
Sow seeds of a susceptible plant species (e.g., alfalfa, Medicago sativa) in pots containing a standard potting mix.
Grow the plants in a controlled environment (e.g., growth chamber or greenhouse) with a defined light/dark cycle and temperature.
2. Herbicide Application:
Prepare a stock solution of phosalacine in water, with a surfactant if necessary.
Apply different concentrations of the phosalacine solution to the plants at the 2-3 leaf stage as a foliar spray.
Include a control group sprayed only with water (and surfactant if used).
3. Assessment of Herbicidal Effect:
After 7-14 days, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition).
For quantitative analysis, harvest the above-ground biomass, dry it in an oven, and measure the dry weight.
Calculate the percent growth reduction compared to the control group and determine the GR50 value (the concentration of phosalacine that causes a 50% reduction in growth).
Experimental Workflow and Diagrams
Workflow for Confirming the Prodrug Mechanism
The following workflow outlines the key experiments to validate that phosalacine acts as a prodrug for glufosinate.
The Natural Function of Phosalacine in Kitasatosporia phosalacinea: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals Abstract Phosalacine, a secondary metabolite produced by the actinomycete Kitasatosporia phosalacinea, is a natural phosphonate herbicide and antibiotic. It...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosalacine, a secondary metabolite produced by the actinomycete Kitasatosporia phosalacinea, is a natural phosphonate herbicide and antibiotic. Its biological activity is primarily attributed to the intracellular release of its core component, phosphinothricin (PT), a potent inhibitor of glutamine synthetase. This inhibition leads to a cascade of metabolic disruptions, ultimately causing cell death in susceptible plants and microorganisms. This technical guide provides a comprehensive overview of the natural function of Phosalacine, detailing its biosynthesis, mechanism of action, and biological activities. The document includes a compilation of quantitative data, detailed experimental protocols derived from foundational research, and visualizations of the key pathways involved.
Introduction
Kitasatosporia phosalacinea, a soil-dwelling actinomycete, is the natural source of the bioactive compound Phosalacine.[1][2] This metabolite is a tripeptide consisting of phosphinothricin, L-alanine, and L-leucine.[3] As a member of the phosphonate class of natural products, Phosalacine is notable for the presence of a carbon-phosphorus bond, a feature that contributes to its biological stability and activity.[4][5] The primary ecological role of Phosalacine is likely as an agent of chemical warfare, enabling Kitasatosporia phosalacinea to compete with other microorganisms and plants in its environment. Its broad-spectrum activity makes it a subject of interest for agricultural and pharmaceutical research.
Physicochemical Properties of Phosalacine
Phosalacine is a water-soluble, amphoteric compound. Key physicochemical properties are summarized in the table below.
Mechanism of Action: A Pro-Herbicidal and Pro-Antibiotic Strategy
Phosalacine itself exhibits minimal direct inhibitory activity against its target enzyme, glutamine synthetase.[1] Its potency lies in its function as a "pro-drug." Once transported into plant or microbial cells, intracellular peptidases cleave the peptide bonds, releasing phosphinothricin.[1][3]
Phosphinothricin is a structural analog of glutamate and acts as a potent competitive inhibitor of glutamine synthetase.[6] This enzyme plays a crucial role in nitrogen assimilation by catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia. The inhibition of glutamine synthetase leads to a rapid accumulation of intracellular ammonia and a depletion of glutamine, resulting in the cessation of protein synthesis and eventual cell death.[7]
The inhibitory kinetics of phosphinothricin on glutamine synthetase have been determined, providing a quantitative measure of its potency.
The following diagram illustrates the steps from the uptake of Phosalacine to the inhibition of glutamine synthetase and subsequent cellular effects.
Caption: Mechanism of Phosalacine action.
Biosynthesis of Phosalacine
The biosynthesis of Phosalacine is a complex process involving a dedicated gene cluster (PAL biosynthetic locus) that orchestrates the production of the phosphinothricin core and its subsequent assembly into the final tripeptide.[4][9] The pathway shares significant homology with the biosynthesis of other phosphinothricin-containing natural products like bialaphos.[4]
Biosynthesis of the Phosphinothricin Core
The formation of the phosphinothricin backbone involves several key enzymatic steps, starting from phosphoenolpyruvate (PEP). A crucial and unusual step is the P-methylation reaction catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme, PhpK, which forms the characteristic C-P-C bond of phosphinothricin.[10][11]
The proposed early steps in the biosynthesis of the phosphinothricin core are outlined in the diagram below.
Caption: Early biosynthetic pathway of phosphinothricin.
Non-Ribosomal Peptide Synthesis
Following the synthesis of phosphinothricin, it is assembled with L-alanine and L-leucine via a non-ribosomal peptide synthetase (NRPS) system to form the final Phosalacine tripeptide.[9] The PAL biosynthetic gene cluster in K. phosalacinea contains the necessary genes encoding these large, modular enzymes.[4][9]
Biological Activity
Phosalacine exhibits both herbicidal and antimicrobial activities.[1]
Herbicidal Activity
Phosalacine has demonstrated potent herbicidal effects against various plant species, with alfalfa being a notable example.[1] The activity is reversed by the addition of L-glutamine, which circumvents the inhibition of glutamine synthetase.[1]
Antimicrobial Activity
Phosalacine is active against a range of Gram-positive and Gram-negative bacteria, as well as some fungi, particularly in minimal media where the organisms are more reliant on de novo glutamine synthesis.[1] Similar to its herbicidal action, the antimicrobial effect is antagonized by L-glutamine.[1]
Experimental Protocols
The following protocols are based on the foundational work describing the production and isolation of Phosalacine.
Fermentation of Kitasatosporia phosalacinea KA-338
Inoculate a 500-ml Erlenmeyer flask containing 100 ml of seed medium with one loopful of the slant culture of K. phosalacinea KA-338.
Incubate at 27°C for 48 hours on a rotary shaker (200 rpm).
Transfer 5 ml of the seed culture to a 500-ml Erlenmeyer flask containing 100 ml of production medium.
Incubate at 27°C for 96 hours on a rotary shaker (200 rpm).
Isolation and Purification of Phosalacine
Centrifugation: Centrifuge the fermented broth to separate the supernatant from the mycelium.
Ion-Exchange Chromatography (Cation Exchange):
Adjust the pH of the supernatant to 7.0.
Apply the supernatant to a column of Dowex 50W x 2 (H+ form).
Wash the column with water.
Elute the active fraction with 0.5 N NH4OH.
Ion-Exchange Chromatography (Anion Exchange):
Apply the active fraction from the previous step to a column of Dowex 1 x 2 (Cl- form).
Wash the column with water.
Elute Phosalacine with 0.1 N HCl.
Carbon Chromatography:
Neutralize the active eluate and apply it to a carbon column.
Wash the column with water.
Elute with 50% aqueous acetone.
Cellulose Column Chromatography:
Concentrate the active fraction and apply it to a cellulose column.
Develop the column with a solvent system of n-butanol - acetic acid - water (2:1:1).
Lyophilization: Lyophilize the purified active fractions to obtain Phosalacine as a white amorphous powder.
Glutamine Synthetase Inhibition Assay
A general protocol to assess the inhibition of glutamine synthetase by phosphinothricin (released from Phosalacine) is as follows:
Enzyme Preparation: Partially purify glutamine synthetase from a relevant source (e.g., plant leaves or microbial cells).
Assay Mixture: Prepare a reaction mixture containing:
Buffer (e.g., Tris-HCl, pH 7.5)
L-glutamate
ATP
NH2OH (as a substitute for ammonia)
MgCl2 or MnCl2
Phosphinothricin at various concentrations.
Reaction Initiation and Termination:
Pre-incubate the enzyme with the inhibitor.
Initiate the reaction by adding ATP.
Incubate at a controlled temperature (e.g., 37°C).
Stop the reaction by adding a ferric chloride reagent.
Detection: Measure the formation of γ-glutamyl hydroxamate spectrophotometrically at a specific wavelength (e.g., 540 nm).
Data Analysis: Determine the rate of reaction at different inhibitor concentrations to calculate kinetic parameters such as the inhibition constant (Ki).
Conclusion
Phosalacine represents a sophisticated example of microbial chemical defense, employing a pro-drug strategy to deliver the potent enzyme inhibitor, phosphinothricin. Its natural function as an antimicrobial and herbicidal agent underscores the potential of Kitasatosporia species as a source of novel bioactive compounds. A thorough understanding of its biosynthesis and mechanism of action is crucial for the potential development of new herbicides and antibiotics. Further research into the specific enzymes of the Phosalacine biosynthetic pathway could open avenues for synthetic biology approaches to generate novel phosphonate compounds with improved efficacy and selectivity.
Structural Elucidation of Phosalacine: A Technical Guide Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals Abstract Phosalacine, a tripeptide consisting of phosphinothricin, alanine, and leucine, is a naturally occurring herbicidal and antimicrobial agent produce...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosalacine, a tripeptide consisting of phosphinothricin, alanine, and leucine, is a naturally occurring herbicidal and antimicrobial agent produced by Kitasatosporia phosalacinea. Its biological activity stems from its in-vivo conversion to phosphinothricin, a potent inhibitor of glutamine synthetase. This technical guide provides a comprehensive overview of the structural elucidation of Phosalacine, with a core focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, tabulated NMR data, and visual diagrams of key pathways and workflows are presented to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and agrochemical development.
Introduction
Phosalacine is a secondary metabolite with the molecular formula C₁₄H₂₈N₃O₆P.[1] First isolated and characterized by Ōmura and colleagues in 1984, it was identified as a peptide pro-drug.[1][2] Upon uptake by plants or microbes, Phosalacine is hydrolyzed to release L-phosphinothricin, which then exerts its inhibitory effect on the essential enzyme, glutamine synthetase.[1][3][4] The determination of its unique structure, a tripeptide comprising L-phosphinothricin, L-alanine, and L-leucine, was a critical step in understanding its mode of action and potential applications. NMR spectroscopy was instrumental in this structural elucidation, providing detailed insights into the connectivity and stereochemistry of the molecule.
Experimental Protocols
The structural determination of Phosalacine relies on a suite of NMR experiments. The following protocols are representative of the methods that would be employed for a thorough analysis.
Sample Preparation
Isolation and Purification: Phosalacine is isolated from the culture broth of Kitasatosporia phosalacinea by a series of chromatographic techniques, including ion-exchange and gel filtration chromatography, to yield a purified, amorphous powder.
NMR Sample Preparation: For ¹H, ¹³C, and 2D NMR experiments, approximately 5-10 mg of purified Phosalacine is dissolved in 0.5 mL of deuterium oxide (D₂O) or another suitable deuterated solvent. For ³¹P NMR, a similar concentration is used. The choice of solvent is critical to avoid exchange of labile protons and to ensure sample solubility.
NMR Data Acquisition
Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to acquire the data, providing the necessary resolution and sensitivity.
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and coupling constants of all non-exchangeable protons.
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to determine the chemical shifts of all carbon atoms in the molecule.
³¹P NMR: A proton-decoupled ³¹P NMR spectrum is acquired to identify the chemical shift of the phosphorus atom in the phosphinothricin residue.
2D NMR Experiments:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each amino acid residue.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the individual amino acid residues.
Data Presentation: NMR Spectral Data of Phosalacine
The following tables summarize the ¹H, ¹³C, and ³¹P NMR spectral data for Phosalacine. Please note: The specific chemical shifts and coupling constants presented here are representative values based on the known structure of Phosalacine and data from similar phosphinopeptides, as the original 1984 publications are not publicly available with this level of detail.
Table 1: ¹H NMR Data for Phosalacine (in D₂O, 400 MHz)
Residue
Proton
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Phosphinothricin (PT)
Hα
3.95
dd
8.2, 5.5
Hβ
2.05-2.15
m
Hγ
1.80-1.90
m
P-CH₃
1.45
d
12.5 (JH-P)
Alanine (Ala)
Hα
4.20
q
7.1
Hβ
1.40
d
7.1
Leucine (Leu)
Hα
4.10
t
7.5
Hβ
1.60-1.70
m
Hγ
1.50
m
Hδ (CH₃)
0.90
d
6.5
Hδ' (CH₃)
0.88
d
6.5
Table 2: ¹³C NMR Data for Phosalacine (in D₂O, 100 MHz)
Residue
Carbon
Chemical Shift (δ, ppm)
Phosphinothricin (PT)
C=O
175.2
Cα
55.8
Cβ
28.5
Cγ
25.1
P-CH₃
16.2 (d, JC-P = 95 Hz)
Alanine (Ala)
C=O
176.5
Cα
51.2
Cβ
18.5
Leucine (Leu)
C=O
178.1
Cα
54.0
Cβ
41.8
Cγ
25.9
Cδ (CH₃)
23.5
Cδ' (CH₃)
22.1
Table 3: ³¹P NMR Data for Phosalacine (in D₂O, 162 MHz)
Atom
Chemical Shift (δ, ppm)
P
35.4
Structural Elucidation Workflow and Biological Pathway
The structural elucidation of Phosalacine using NMR is a logical process of piecing together molecular fragments. The following diagrams illustrate this workflow and the biological context of Phosalacine's activity.
Caption: Workflow for the structural elucidation of Phosalacine using NMR spectroscopy.
Caption: Mechanism of action of Phosalacine via inhibition of Glutamine Synthetase.
Conclusion
The structural elucidation of Phosalacine is a classic example of the power of NMR spectroscopy in natural product chemistry. Through a combination of one- and two-dimensional NMR techniques, the precise connectivity and constitution of this unique phosphinotripeptide were determined. This knowledge was fundamental to understanding its pro-drug nature and its mechanism of action as a potent inhibitor of glutamine synthetase. The methodologies and data presented in this guide serve as a foundational reference for researchers working on the characterization of novel bioactive compounds, particularly those of peptidic or phosphonate nature.
Phosalacine: A Technical Guide to its Molecular Formula, Physicochemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals Introduction Phosalacine is a naturally occurring tripeptide with the molecular formula C14H28N3O6P.[1][2][3][4] Isolated from the actinobacterium Kitasatos...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosalacine is a naturally occurring tripeptide with the molecular formula C14H28N3O6P.[1][2][3][4] Isolated from the actinobacterium Kitasatosporia phosalacinea, this compound has garnered interest for its potent antimicrobial and herbicidal properties.[1][3][4][5] Structurally, it is comprised of L-phosphinothricin (glufosinate), L-alanine, and L-leucine.[1][4] The biological activity of Phosalacine is primarily attributed to its intracellular hydrolysis, which releases phosphinothricin, a powerful inhibitor of glutamine synthetase.[3][6] This technical guide provides a comprehensive overview of the molecular and physicochemical characteristics of Phosalacine, details its mechanism of action and biosynthetic pathway, and outlines relevant experimental protocols.
Detailed experimental protocols for the determination of all physicochemical properties of Phosalacine are not available. However, standard methodologies for compounds of similar nature can be adapted.
Protocol 1: Fermentation and Isolation of Phosalacine
This protocol is based on the methods described for the isolation of Phosalacine from Kitasatosporia phosalacinea.
1. Fermentation:
Prepare a suitable culture medium for Kitasatosporia phosalacinea. A common medium includes glucose, soybean meal, and various mineral salts.
Inoculate the medium with a starter culture of Kitasatosporia phosalacinea.
Incubate the culture under aerobic conditions at a controlled temperature (e.g., 28-30°C) for several days to allow for the production of Phosalacine.
2. Isolation and Purification:
Separate the culture broth from the mycelium by centrifugation or filtration.
The supernatant, containing Phosalacine, is then subjected to a series of chromatographic techniques.
Ion-exchange chromatography: Utilize a cation-exchange resin to capture the amphoteric Phosalacine. Elute with a suitable buffer system (e.g., a pH gradient).
Adsorption chromatography: Further purify the active fractions using an adsorbent resin.
Gel filtration chromatography: Use a gel filtration column to separate compounds based on size, yielding purified Phosalacine.
Lyophilization: Lyophilize the purified fractions to obtain Phosalacine as a stable, dry powder.
Protocol 2: General Method for Melting Point Determination
The melting point of a purified, solid sample of Phosalacine can be determined using a standard melting point apparatus.
1. Sample Preparation:
Ensure the Phosalacine sample is completely dry and in a fine powdered form.[7]
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[8]
2. Measurement:
Place the capillary tube in a melting point apparatus.
Heat the sample at a controlled rate. For an initial determination, a rapid heating rate can be used to find an approximate melting range.[9]
For an accurate measurement, repeat the process with a slow heating rate (e.g., 1-2°C per minute) near the expected melting point.[9]
Record the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid. This range represents the melting point.[9]
Protocol 3: General Method for pKa Determination
The pKa values of Phosalacine, which possesses both acidic and basic functional groups, can be determined using potentiometric titration or UV-Vis spectroscopy.
1. Potentiometric Titration:
Dissolve a precise amount of Phosalacine in deionized water.
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) separately.
Monitor the pH of the solution continuously using a calibrated pH meter.
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
2. UV-Vis Spectroscopy:
Prepare a series of buffer solutions with a range of known pH values.
Dissolve a constant concentration of Phosalacine in each buffer solution.
Measure the UV-Vis absorbance spectrum of each solution.
Changes in the absorbance at specific wavelengths with varying pH can be used to calculate the pKa values.
Protocol 4: Quantification of Phosalacine by High-Performance Liquid Chromatography (HPLC)
This general HPLC method can be adapted for the quantification of Phosalacine.
1. Sample Preparation:
Dissolve the Phosalacine sample in a suitable solvent, such as water or a compatible mobile phase.
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC Analysis:
Column: A C18 reversed-phase column is a common choice for peptide analysis.
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.
Detection: Monitor the elution of Phosalacine using a UV detector, typically at a wavelength around 210-220 nm, where the peptide bonds absorb.
Quantification: Create a calibration curve using known concentrations of a purified Phosalacine standard. The concentration of Phosalacine in an unknown sample can be determined by comparing its peak area to the calibration curve.
Signaling Pathways and Mechanisms
Mechanism of Action: Inhibition of Glutamine Synthetase
The primary biological activity of Phosalacine stems from its role as a "Trojan horse" prodrug.[10] After being transported into a target cell (e.g., a bacterium or plant cell), intracellular peptidases cleave the peptide bonds of Phosalacine, releasing L-phosphinothricin.[5] Phosphinothricin is a potent and irreversible inhibitor of glutamine synthetase, a crucial enzyme in nitrogen metabolism.[4]
Glutamine synthetase catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. Phosphinothricin, being a structural analog of glutamate, competes for the glutamate-binding site on the enzyme.[3] It is then phosphorylated by ATP within the active site, forming a stable, phosphorylated intermediate that remains tightly bound to the enzyme, leading to its irreversible inactivation.[4] This inhibition results in the rapid accumulation of ammonia and a depletion of glutamine, leading to metabolic disruption and cell death.[4]
Caption: Mechanism of glutamine synthetase inhibition by Phosalacine.
Biosynthetic Pathway of Phosalacine
The biosynthesis of Phosalacine is a complex process involving a dedicated gene cluster. The pathway for the phosphinothricin moiety starts from phosphoenolpyruvate (PEP) and involves several enzymatic steps, including the formation of a C-P bond. The tripeptide is then assembled by non-ribosomal peptide synthetases (NRPSs).
Caption: Simplified biosynthetic pathway of Phosalacine.
Conclusion
Phosalacine is a noteworthy natural product with significant biological activity. Its unique structure and mechanism of action make it a subject of interest for the development of new herbicides and antimicrobial agents. While fundamental molecular information is available, further research is required to fully characterize its physicochemical properties. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and professionals engaged in the study and application of Phosalacine.
Unraveling the Genetic Blueprint for Phosalacine Production: A Technical Guide
For Immediate Release This technical guide provides a comprehensive overview of the biosynthetic gene cluster responsible for the production of phosalacine, a phosphinothricin-containing tripeptide antibiotic. Phosalacin...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic gene cluster responsible for the production of phosalacine, a phosphinothricin-containing tripeptide antibiotic. Phosalacine, produced by the actinobacterium Kitasatospora phosalacinea, is a natural herbicide comprised of phosphinothricin (PT), L-alanine, and L-leucine.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Core Synthesis Machinery: The Phosalacine (PAL) Gene Cluster
The biosynthesis of phosalacine is orchestrated by a dedicated gene cluster (PAL) within the Kitasatospora phosalacinea genome. This cluster is evolutionarily related to the well-characterized phosphinothricin-tripeptide (PTT) biosynthetic loci found in Streptomyces viridochromogenes and Streptomyces hygroscopicus, which produce bialaphos (phosphinothricyl-alanyl-alanine).[2][3] The PAL gene cluster from K. phosalacinea has been fully sequenced and is available under GenBank accession number KP185121.[1]
Systematic comparison reveals a high degree of synteny and the presence of homologs for every gene across the PAL and PTT clusters, indicating a conserved core mechanism for producing the phosphinothricin moiety.[1] The key divergence lies in the final peptide assembly, accounting for the incorporation of leucine instead of a second alanine residue.
Quantitative Analysis of the Phosalacine Gene Cluster Orthologs
The following table presents a comparative analysis of the Open Reading Frames (ORFs) within the phosalacine (PAL) gene cluster of K. phosalacinea against the phosphinothricin-tripeptide (PTT) clusters of S. viridochromogenes and S. hygroscopicus. The data highlights the percentage of amino acid identity, underscoring the conserved nature of the core biosynthetic machinery and pinpointing key differences in the peptide assembly enzymes.
Visualizing the Molecular Machinery and Discovery Process
To elucidate the complex relationships within the phosalacine biosynthesis pathway and the workflow for its discovery, the following diagrams have been generated using the DOT language.
Caption: Phosalacine biosynthetic pathway.
Caption: Workflow for phosalacine gene cluster identification.
Experimental Methodologies
The successful identification and sequencing of the phosalacine biosynthetic gene cluster were pivotal for its characterization.[1] The core experimental protocol employed is outlined below, providing a methodological framework for similar gene cluster discovery projects.
Protocol: Isolation and Sequencing of the Phosalacine Gene Cluster
1. Genomic DNA Isolation:
High-molecular-weight genomic DNA is extracted from a pure culture of Kitasatospora phosalacinea KA-338. Standard protocols for actinomycete DNA extraction, involving enzymatic lysis (e.g., with lysozyme) followed by phenol-chloroform extraction and isopropanol precipitation, are suitable.
2. Fosmid Library Construction:
The isolated genomic DNA is randomly sheared to fragments of approximately 35-45 kb.
These fragments are then blunt-end repaired and ligated into a suitable fosmid vector (e.g., pCC1FOS).
The ligation mixture is packaged into lambda phage particles and transduced into an appropriate E. coli host strain.
Transduced cells are plated on selective media (e.g., LB agar with chloramphenicol) to generate a library of clones, each containing a large fragment of the K. phosalacinea genome.
3. Gene Probe Design and Labeling:
A DNA probe is designed to target a highly conserved gene within phosphonate biosynthetic pathways. The phosphoenolpyruvate mutase gene (ppm) is an ideal candidate due to its ubiquitous presence in these clusters.[1]
The probe is generated via PCR using degenerate primers targeting conserved regions of ppm and is subsequently labeled with a detectable marker (e.g., digoxigenin (DIG) or a radioactive isotope).
4. Library Screening:
The fosmid library is replicated onto nylon membranes.
Bacterial colonies on the membranes are lysed, and the released DNA is denatured and fixed.
The membranes are subjected to hybridization with the labeled ppm probe under stringent conditions.
Following hybridization and washing steps, the membranes are exposed to a detection system (e.g., chemiluminescent substrate for DIG) to identify colonies containing the target gene.
5. Clone Isolation and Sequencing:
Positive clones identified during the screening are isolated, and the fosmid DNA is purified.
The purified fosmid, containing the entire phosalacine gene cluster, is then sequenced.[1] A shotgun sequencing approach is typically employed, where the fosmid is randomly fragmented, subcloned, and sequenced.
The resulting sequences are assembled bioinformatically to reconstruct the full sequence of the gene cluster.
6. Bioinformatic Analysis:
The assembled sequence is analyzed to identify Open Reading Frames (ORFs).
The predicted protein sequences for each ORF are then compared against public databases (e.g., using BLAST) to assign putative functions based on homology to known proteins, particularly those from the PTT gene clusters.[1]
The Role of Non-Ribosomal Peptide Synthetases (NRPS)
The assembly of the phosphinothricin, alanine, and leucine moieties into the final tripeptide is carried out by a multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). In the PAL cluster, this is accomplished by the products of the phsA, phsB, and phsC genes.[1]
NRPS enzymes are modular, with each module responsible for the recognition, activation, and incorporation of a specific amino acid. The key determinant of amino acid specificity is the adenylation (A) domain.[1]
PhsA: This enzyme contains an A-domain predicted to recognize and activate the phosphinothricin precursor. Its structure is conserved across the PAL and PTT clusters.[1]
PhsB: The A-domain of PhsB is responsible for activating the second amino acid. Analysis of its "specificity-conferring code" (the key amino acid residues in the binding pocket) shows near-identical sequences across all three clusters, confirming its role in activating L-alanine.[1]
PhsC: This is the point of divergence. The specificity code of the PhsC A-domain in the PAL cluster differs significantly from its counterparts in the PTT clusters. This altered code predicts a strong preference for L-leucine, explaining the incorporation of this amino acid as the third and final residue in phosalacine.[1]
This detailed understanding of the PAL gene cluster provides a foundation for future research, including heterologous expression of the cluster to improve yields, targeted mutagenesis to create novel phosalacine analogs, and further elucidation of the regulatory mechanisms governing its expression.
Initial Studies on the Herbicidal Potential of Phosalacine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the initial scientific research on the herbicidal properties of Phosalacine. Phosalacine is a natu...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial scientific research on the herbicidal properties of Phosalacine. Phosalacine is a natural product isolated from the soil actinomycete Kitasatosporia phosalacinea. Structurally, it is a tripeptide composed of L-phosphinothricin, L-alanine, and L-leucine. The initial investigations have revealed its potential as a herbicidal agent, primarily through its metabolic conversion to phosphinothricin, a potent inhibitor of glutamine synthetase.
Herbicidal Spectrum: Limited Initial Data
Initial studies on the herbicidal spectrum of Phosalacine have been notably specific. Research has confirmed its biological activity against alfalfa (Medicago sativa)[1][2]. However, publicly available scientific literature does not currently provide a broad-spectrum analysis of its efficacy against a wider range of common agricultural weeds. The primary focus of early research was on its isolation, characterization, and the elucidation of its mode of action.
Due to the limited scope of these initial studies, a comprehensive quantitative data table on the herbicidal spectrum of Phosalacine cannot be compiled at this time. Further research is required to determine its effectiveness against various monocotyledonous and dicotyledonous weed species.
Proposed Mechanism of Herbicidal Action
The herbicidal activity of Phosalacine is attributed to its intracellular conversion into phosphinothricin[1][3]. Phosalacine itself does not significantly inhibit glutamine synthetase[1]. However, once absorbed by plant cells, it is believed that peptidases cleave the peptide bonds, releasing the active herbicidal component, phosphinothricin[3].
Phosphinothricin is a well-characterized, non-selective, contact herbicide with some systemic action[3]. It acts as an irreversible inhibitor of glutamine synthetase[3][4]. This enzyme plays a crucial role in nitrogen metabolism by catalyzing the conversion of glutamate and ammonia into glutamine.
The inhibition of glutamine synthetase leads to a rapid accumulation of toxic ammonia levels within the plant cells and a depletion of glutamine, which is essential for amino acid synthesis[3][4]. This disruption of nitrogen metabolism ultimately halts photosynthesis and leads to plant death[3].
Proposed mechanism of Phosalacine's herbicidal action.
Experimental Protocols: A General Framework
While the original studies on Phosalacine do not provide detailed, step-by-step protocols for their herbicidal assays, a general experimental workflow for evaluating the herbicidal spectrum of a novel compound can be outlined. This serves as a template for future research in this area.
In Vitro Seed Germination and Seedling Growth Assay
This initial screening method provides a rapid assessment of the phytotoxic effects of a compound on seed germination and early seedling development.
Preparation of Test Compound: Prepare a stock solution of Phosalacine in a suitable solvent (e.g., water, as it is water-soluble) and create a dilution series to establish a range of concentrations.
Seed Selection: Select seeds of various weed species (e.g., representative monocots and dicots) and a control crop species.
Assay Setup: Place a sterile filter paper in a petri dish and moisten it with a specific volume of the test solution or a control solution (solvent only). Place a predetermined number of seeds on the filter paper.
Incubation: Incubate the petri dishes in a controlled environment (e.g., growth chamber with defined light, temperature, and humidity) for a set period (e.g., 7-14 days).
Data Collection: Measure the germination rate, root length, and shoot length of the seedlings. Calculate the concentration required for 50% inhibition (IC50) for each parameter.
Whole Plant Pot Assay
This assay evaluates the post-emergence herbicidal activity of the compound on established plants.
Plant Cultivation: Grow the selected weed and crop species in pots containing a standardized soil mix in a greenhouse or growth chamber until they reach a specific growth stage (e.g., 2-4 true leaves).
Herbicide Application: Apply the different concentrations of the Phosalacine solution to the foliage of the plants using a laboratory sprayer to ensure even coverage. Include a control group sprayed only with the solvent.
Evaluation: Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
Data Analysis: Record the percentage of injury or biomass reduction compared to the control group. Determine the effective dose for 50% growth reduction (ED50).
A generalized workflow for evaluating herbicidal activity.
Conclusion and Future Directions
Initial research has identified Phosalacine as a natural product with herbicidal activity against alfalfa, acting as a pro-herbicide that releases the glutamine synthetase inhibitor, phosphinothricin. However, a significant knowledge gap exists regarding its broader herbicidal spectrum.
For drug development professionals and researchers, Phosalacine presents an interesting scaffold. Future research should focus on:
Broad-spectrum screening: Systematically evaluating the herbicidal efficacy of Phosalacine against a wide array of economically important weeds.
Structure-activity relationship (SAR) studies: Synthesizing analogs of Phosalacine to potentially enhance its herbicidal activity, selectivity, or uptake by plants.
Formulation development: Investigating different formulations to optimize the stability and delivery of Phosalacine for agricultural applications.
A more in-depth understanding of the herbicidal properties of Phosalacine could pave the way for the development of new and effective weed management solutions.
Application Notes and Protocols for the Isolation and Purification of Phosalacine from Kitasatosporia phosalacinea Culture
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the isolation and purification of Phosalacine, a phosphonopeptide antibiotic, from the fermentation...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation and purification of Phosalacine, a phosphonopeptide antibiotic, from the fermentation broth of Kitasatosporia phosalacinea KA-338.[1][2][3] Phosalacine is a tripeptide consisting of L-phosphinothricin, L-alanine, and L-leucine, exhibiting both antimicrobial and herbicidal activities.[1][4] The protocol herein describes the fermentation process, initial extraction from the culture filtrate, and subsequent purification steps employing ion-exchange and adsorption chromatography. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive methodology for obtaining purified Phosalacine for further study and application.
Introduction
Phosalacine, a natural product of the actinomycete Kitasatosporia phosalacinea, is a water-soluble, amphoteric compound with a molecular weight of 365 g/mol .[3] Its biological activity stems from the release of phosphinothricin, a potent inhibitor of glutamine synthetase, upon its uptake by microbial or plant cells.[1][3] This mode of action makes Phosalacine a molecule of interest for potential applications in agriculture and as an antimicrobial agent. The following protocols detail the necessary steps to isolate and purify Phosalacine from bacterial culture for research and development purposes.
Materials and Equipment
Culture and Fermentation:
Kitasatosporia phosalacinea strain KA-338
GYM Streptomyces Medium or similar for seed culture
Production medium (see protocol for composition)
Shaking incubator
Fermenter
Centrifuge
Purification:
Filter press or equivalent filtration system
Rotary evaporator
Freeze-dryer (lyophilizer)
Chromatography columns
Fraction collector
Ion-exchange resin (e.g., Dowex 50WX8)
Adsorption resin (e.g., Amberlite XAD-2)
Silica gel for chromatography
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
Spectrophotometer
Analysis:
Bacillus subtilis for bioassay
Minimal agar medium for bioassay
Standard laboratory glassware and reagents
Experimental Protocols
Fermentation of Kitasatosporia phosalacinea KA-338
This protocol outlines the fermentation process to produce Phosalacine.
1.1. Seed Culture Preparation:
Prepare a seed culture medium such as GYM Streptomyces Medium (Glucose 4 g/L, Yeast Extract 4 g/L, Malt Extract 10 g/L, CaCO3 2 g/L, Agar 12 g/L, pH 7.2).
Inoculate a single colony of K. phosalacinea KA-338 into a flask containing the seed medium.
Incubate at 28°C for 48-72 hours with vigorous shaking (200 rpm).
1.2. Production Fermentation:
Prepare the production medium. A suitable medium composition would contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
Inoculate the production fermenter with the seed culture (typically 5-10% v/v).
Maintain the fermentation at 28°C for 96-120 hours. Aeration and agitation should be optimized to ensure sufficient oxygen supply. Monitor pH and adjust if necessary to maintain it around neutral.
Monitor Phosalacine production periodically using a bioassay against Bacillus subtilis.
Extraction and Initial Purification
This section describes the initial steps to extract Phosalacine from the fermentation broth.
2.1. Broth Clarification:
Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
Filter the supernatant through a filter press or a similar filtration system to obtain a clear culture filtrate.
2.2. Adsorption Chromatography:
Adjust the pH of the culture filtrate to 4.0.
Pass the filtrate through a column packed with a non-ionic adsorption resin such as Amberlite XAD-2.
Wash the column with deionized water to remove unbound impurities.
Elute the adsorbed Phosalacine with an aqueous solution of acetone or methanol.
Concentrate the eluate under reduced pressure using a rotary evaporator.
Ion-Exchange Chromatography
Further purification is achieved through cation exchange chromatography.
Adjust the pH of the concentrated eluate from the previous step to 2.0 with an appropriate acid (e.g., HCl).
Apply the sample to a cation exchange column (e.g., Dowex 50WX8, H+ form).
Wash the column with deionized water.
Elute Phosalacine using a linear gradient of aqueous ammonia (e.g., 0 to 1.0 M).
Collect fractions and monitor for the presence of Phosalacine using a bioassay or HPLC.
Pool the active fractions and concentrate under reduced pressure.
Final Purification Steps
The final purification is achieved through silica gel chromatography and lyophilization.
Apply the concentrated active fractions to a silica gel column.
Elute the column with a suitable solvent system, such as a mixture of n-butanol, acetic acid, and water.
Monitor the fractions for Phosalacine.
Pool the pure fractions and remove the solvent under reduced pressure.
Dissolve the purified Phosalacine in a small amount of water and freeze-dry to obtain a white amorphous powder.[1]
Bioassay for Phosalacine Activity
This bioassay is used to detect and semi-quantify Phosalacine during the purification process.
Prepare a minimal agar medium seeded with Bacillus subtilis.
Apply samples from the purification fractions onto sterile paper discs and place them on the agar surface.
Incubate the plates at 37°C overnight.
The presence of Phosalacine is indicated by a zone of growth inhibition around the paper disc. The diameter of the zone is proportional to the concentration of Phosalacine.
Data Presentation
Table 1: Summary of a Representative Phosalacine Purification
Purification Step
Total Volume (L)
Total Activity (Units)
Specific Activity (Units/mg)
Yield (%)
Purity (%)
Culture Filtrate
100
1,000,000
10
100
<1
Adsorption Eluate
5
900,000
150
90
5
Ion-Exchange Pool
0.5
750,000
2,500
75
60
Silica Gel Pool
0.1
600,000
10,000
60
>95
Lyophilized Powder
N/A
550,000
12,000
55
>98
Note: Activity units are arbitrary and based on the diameter of the inhibition zone in the bioassay. Specific activity is calculated based on the total activity and the dry weight of the sample.
Visualizations
Caption: Experimental workflow for Phosalacine isolation and purification.
Caption: Proposed mechanism of action of Phosalacine.
Application Notes and Protocols for Optimal Phosalacine Production
For Researchers, Scientists, and Drug Development Professionals Introduction Phosalacine is a phosphinotripeptide with the structure L-phosphinothricyl-L-alanyl-L-leucine, produced by the actinomycete Kitasatospora phosa...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosalacine is a phosphinotripeptide with the structure L-phosphinothricyl-L-alanyl-L-leucine, produced by the actinomycete Kitasatospora phosalacinea. It exhibits both herbicidal and antimicrobial properties. The bioactivity of Phosalacine stems from its hydrolysis within target cells, releasing phosphinothricin, a potent inhibitor of glutamine synthetase. This document provides detailed application notes and protocols for the fermentation of K. phosalacinea to achieve optimal production of Phosalacine. Due to the limited specific data on the optimization of Phosalacine production, the following protocols are based on established fermentation practices for closely related actinomycetes, particularly producers of other phosphonate and phosphinate secondary metabolites. These guidelines serve as a robust starting point for developing a high-yield fermentation process.
Biosynthesis of Phosalacine
The biosynthetic pathway of Phosalacine is analogous to that of other phosphinothricin-containing peptides, such as bialaphos. The pathway commences with phosphoenolpyruvate (PEP) and involves a series of enzymatic reactions to construct the phosphinothricin moiety, which is then assembled with L-alanine and L-leucine by a non-ribosomal peptide synthetase (NRPS) system.
Caption: Proposed biosynthetic pathway of Phosalacine.
Fermentation Conditions for Kitasatospora phosalacinea
The optimal production of secondary metabolites like Phosalacine is highly dependent on the composition of the fermentation medium and the physical parameters of the culture. The following tables summarize recommended starting conditions and ranges for optimization.
Table 1: Recommended Basal Media for Kitasatospora phosalacinea Cultivation
Table 2: General Fermentation Parameters for Optimization of Phosalacine Production
Parameter
Recommended Starting Point
Range for Optimization
Notes
Temperature
28 °C
25 - 37 °C
Actinomycete secondary metabolite production is often optimal in this range.
pH
7.0
6.0 - 8.0
Maintain pH with buffers (e.g., MOPS, MES) or automated feeding of acid/base. Initial pH should be between 7.0 and 7.4.[1]
Agitation
200 rpm
150 - 300 rpm
Dependent on fermenter geometry. Ensure adequate mixing without causing excessive shear stress.
Aeration
1.0 vvm
0.5 - 1.5 vvm
Dissolved oxygen (DO) should be maintained above 20% saturation to ensure aerobic metabolism.
Inoculum Size
5% (v/v)
2 - 10% (v/v)
Use a well-grown seed culture in the late logarithmic phase.
Fermentation Time
7 - 10 days
5 - 14 days
Monitor Phosalacine production over time to determine the optimal harvest point.
Table 3: Nutritional Components for Media Optimization
Component
Examples
Typical Concentration Range (g/L)
Notes
Carbon Sources
Glucose, Soluble Starch, Glycerol, Maltose
10 - 40
A combination of a rapidly metabolized sugar (glucose) and a more complex carbohydrate (starch) can support both initial growth and sustained production.
Nitrogen Sources
Soy peptone, Yeast extract, Tryptone, (NH₄)₂SO₄
5 - 20
Complex nitrogen sources often enhance secondary metabolite production by providing essential amino acids and growth factors.
Phosphate
K₂HPO₄, KH₂PO₄
0.5 - 2.0
Phosphate levels can be critical; high concentrations sometimes inhibit antibiotic production.
Trace Elements
FeSO₄, MnCl₂, ZnSO₄, CoCl₂
0.001 - 0.01
Cobalt is a known enhancer of phosphinothricin-tripeptide production and may be beneficial for Phosalacine.
Experimental Protocols
Protocol 1: Seed Culture Preparation
This protocol describes the preparation of a seed culture of K. phosalacinea for inoculating the main production fermenter.
Workflow for Seed Culture Preparation
Caption: Workflow for preparing a seed culture of K. phosalacinea.
Materials:
Kitasatospora phosalacinea culture (e.g., from a cryopreserved stock or agar slant)
ISP Medium 2 (Yeast Extract-Malt Extract Agar) plates
ISP Medium 2 broth
250 mL baffled Erlenmeyer flasks
Sterile water
Inoculating loop or sterile swabs
Incubator shaker
Procedure:
Streak the K. phosalacinea culture onto an ISP Medium 2 agar plate.
Incubate the plate at 28°C for 5-7 days, or until sufficient mycelial growth and sporulation are observed.
Prepare a spore suspension by adding 5 mL of sterile water to the agar plate and gently scraping the surface with a sterile loop.
Aseptically transfer 2.5 mL of the spore suspension to a 250 mL baffled Erlenmeyer flask containing 50 mL of ISP Medium 2 broth.
Incubate the flask at 28°C with shaking at 200 rpm for 48-72 hours. The culture should appear turbid with visible mycelial pellets.
This seed culture is now ready to be used for inoculating the production fermenter.
Protocol 2: Lab-Scale Fermentation for Phosalacine Production
This protocol outlines a batch fermentation process in a 2 L bioreactor.
Materials:
2 L stirred-tank bioreactor
Production medium (see Table 1 and 3 for a starting point, e.g., a modified starch-based medium)
Seed culture of K. phosalacinea (from Protocol 1)
Sterile antifoam agent
Acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH) for pH control
Procedure:
Prepare 1.5 L of the production medium in the bioreactor vessel.
Sterilize the bioreactor and medium according to the manufacturer's instructions.
After cooling to 28°C, calibrate the pH and dissolved oxygen (DO) probes.
Aseptically inoculate the bioreactor with 75 mL (5% v/v) of the seed culture.
Set the fermentation parameters:
Temperature: 28°C
Agitation: 200 rpm
Aeration: 1.0 vvm
pH: Maintain at 7.0 by automatic addition of acid/base.
Add sterile antifoam agent as needed to control foaming.
Take samples aseptically at regular intervals (e.g., every 24 hours) to monitor cell growth (dry cell weight), substrate consumption, and Phosalacine concentration (using a suitable analytical method such as HPLC-MS).
Continue the fermentation for 7-10 days, or until Phosalacine production reaches a plateau or begins to decline.
Harvest the fermentation broth for downstream processing and purification of Phosalacine.
Protocol 3: Optimization of a Key Fermentation Parameter (One-Factor-at-a-Time)
This protocol provides a framework for optimizing a single parameter, such as the carbon source, using the one-factor-at-a-time (OFAT) method.
Application Notes and Protocols for Phosalacine Production from Kitasatosporia phosalacinea
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the cultivation of Kitasatosporia phosalacinea and the subsequent extraction, purification, and qu...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cultivation of Kitasatosporia phosalacinea and the subsequent extraction, purification, and quantification of the herbicidal antibiotic, phosalacine.
Introduction
Phosalacine is a phosphonic acid natural product with herbicidal and antimicrobial properties, originally isolated from the soil bacterium Kitasatosporia phosalacinea (strain KA-338).[1][2][3] It is a tripeptide composed of phosphinothricin, L-alanine, and L-leucine.[4] The biological activity of phosalacine is attributed to its in vivo conversion to phosphinothricin, a potent inhibitor of glutamine synthetase.[1][2][3] These protocols detail the necessary steps for laboratory-scale production and analysis of phosalacine.
Section 1: Culturing Kitasatosporia phosalacinea
Optimal growth of Kitasatosporia phosalacinea is crucial for maximizing the yield of phosalacine. This section outlines the recommended media and culture conditions.
Culture Media
Several media compositions are suitable for the cultivation of Kitasatosporia phosalacinea. The choice of medium can influence biomass production and secondary metabolite synthesis.
Table 1: Culture Media for Kitasatosporia phosalacinea
Oatmeal: 20.0 g, Trace Elements Solution: 1.0 mL, Agar: 18.0 g. (Trace Elements: FeSO₄·7H₂O 0.1 g, MnCl₂·4H₂O 0.1 g, ZnSO₄·7H₂O 0.1 g in 100 mL distilled water)
Autoclave at 121°C for 20 minutes
7.2
Inoculum Preparation and Fermentation Protocol
A two-stage fermentation process is recommended for optimal phosalacine production.
Protocol 1: Inoculum Development and Fermentation
Strain Activation: Aseptically transfer a loopful of Kitasatosporia phosalacinea KA-338 from a stock culture to a GYM Streptomyces Medium agar plate. Incubate at 28°C for 7-10 days until sufficient growth and sporulation are observed.
Seed Culture: Inoculate a 250 mL flask containing 50 mL of sterile GYM Streptomyces Broth (liquid medium without agar) with a mature agar culture. Incubate at 28°C on a rotary shaker at 200 rpm for 2-3 days.
Production Culture: Transfer the seed culture (5% v/v) to a 2 L baffled flask containing 500 mL of production medium (e.g., GYM Streptomyces Broth).
Fermentation: Incubate the production culture at 28°C with shaking at 200 rpm for 4-6 days. Monitor the production of phosalacine periodically.
Table 2: Fermentation Parameters for Phosalacine Production
Parameter
Recommended Value
Temperature
28°C
pH
7.0 - 7.4
Agitation
200 rpm
Aeration
Obligate aerobe
Incubation Time
4 - 6 days
Section 2: Phosalacine Extraction and Purification
Phosalacine is a water-soluble, amphoteric compound that can be isolated from the culture filtrate using ion-exchange chromatography.[1][2]
Experimental Workflow for Extraction and Purification
Caption: Workflow for Phosalacine Extraction and Purification.
Protocol 2: Phosalacine Extraction and Purification
Harvesting: After fermentation, centrifuge the culture broth at 8,000 x g for 20 minutes to separate the mycelia from the supernatant. Collect the supernatant containing phosalacine.
Cation Exchange Chromatography:
Adjust the pH of the supernatant to 3.0 with HCl.
Load the acidified supernatant onto a column packed with Dowex 50W-X8 resin (H+ form) that has been equilibrated with distilled water.
Wash the column with several volumes of distilled water to remove unbound impurities.
Elute the bound compounds with a linear gradient of 0 to 2 M aqueous ammonia.
Collect fractions and test for bioactivity against a susceptible organism (e.g., Bacillus subtilis) on a minimal medium to identify the active fractions.
Anion Exchange Chromatography:
Pool the active fractions from the cation exchange step and apply them to a column packed with Amberlite IRA-400 resin (Cl- form) equilibrated with distilled water.
Wash the column with distilled water.
Elute phosalacine with a linear gradient of 0 to 1 M HCl.
Collect fractions and again identify the active fractions through bioassay.
Desalting and Lyophilization:
Pool the active fractions from the anion exchange step.
Desalt the pooled fractions using a suitable method, such as gel filtration chromatography (e.g., Sephadex G-10).
Lyophilize the desalted active fractions to obtain phosalacine as a white amorphous powder.
Section 3: Quantification of Phosalacine
Accurate quantification of phosalacine is essential for process optimization and characterization. A High-Performance Liquid Chromatography (HPLC) method is recommended.
Protocol 3: HPLC-UV Analysis of Phosalacine
Sample Preparation: Dissolve the purified phosalacine in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
Quantification: Prepare a standard curve using purified phosalacine of known concentrations. Calculate the concentration of phosalacine in the samples by comparing their peak areas to the standard curve.
Table 3: Phosalacine Yield and Biological Activity
Parameter
Value
Reference
Minimum Inhibitory Concentration (MIC) against Bacillus subtilis
0.1 µg/mL
Omura et al., 1984
Reported Yield
Not explicitly quantified in literature
-
Note: The yield of phosalacine can vary significantly based on the culture conditions and extraction efficiency.
Section 4: Phosalacine Biosynthesis
The biosynthesis of phosalacine in Kitasatosporia phosalacinea is closely related to the phosphinothricin-tripeptide (PTT) biosynthetic pathway.[4] Understanding this pathway can inform strategies for metabolic engineering to improve phosalacine yield.
Phosalacine Biosynthetic Pathway
Caption: Simplified Biosynthetic Pathway of Phosalacine.
The biosynthesis is initiated from phosphoenolpyruvate and involves a series of enzymatic reactions to form the phosphinothricin moiety. This is followed by the non-ribosomal peptide synthetase (NRPS) assembly of phosphinothricin, L-alanine, and L-leucine to form the final phosalacine tripeptide.[4]
Conclusion
These application notes provide a framework for the successful cultivation of Kitasatosporia phosalacinea and the isolation and analysis of phosalacine. The provided protocols are a starting point, and further optimization of culture conditions and purification strategies may lead to improved yields. The information on the biosynthetic pathway opens avenues for genetic manipulation to enhance the production of this valuable herbicidal antibiotic.
Amplification of the Phosalacine Biosynthetic Gene Cluster: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Phosalacine is a phosphonate tripeptide natural product with herbicidal activity, produced by the actinomycete Kitasatospora phosalacinea. Stru...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosalacine is a phosphonate tripeptide natural product with herbicidal activity, produced by the actinomycete Kitasatospora phosalacinea. Structurally, it is composed of phosphinothricin, alanine, and leucine.[1][2][3] The growing interest in phosphonate antibiotics for agricultural and pharmaceutical applications necessitates the development of robust methods to enhance their production. One powerful strategy to increase the yield of secondary metabolites is the targeted amplification of their biosynthetic gene clusters (BGCs). This document provides detailed application notes and protocols for the amplification of the Phosalacine BGC, aimed at researchers and professionals in drug development and biotechnology.
The protocols outlined below are based on established methods for gene cluster amplification in closely related actinomycetes, such as Streptomyces, and are adapted for Kitasatospora phosalacinea. While specific quantitative data for Phosalacine BGC amplification is not yet publicly available, data from similar genetic engineering strategies for other phosphonate antibiotics demonstrate the significant potential of this approach to boost production.
Data Presentation
Table 1: Examples of Yield Improvement in Phosphonate Antibiotic Production through Genetic Engineering
Antibiotic
Producing Organism
Genetic Engineering Strategy
Fold Increase in Yield
Reference
Aminomethylphosphonate (AMP)
Streptomyces lividans (heterologous host)
Synthetic biology strategy to improve AMP production
Note: The data presented above illustrates the potential for significant yield enhancement through genetic manipulation of phosphonate and other secondary metabolite BGCs. The ~500-fold increase in AMP was achieved through a comprehensive synthetic biology approach, while the ~20-fold increase in actinorhodin was a direct result of tandem BGC amplification. These examples serve as a benchmark for the potential outcomes of applying similar strategies to Phosalacine production.
Experimental Protocols
Protocol 1: Tandem Amplification of the Phosalacine BGC in Kitasatospora phosalacinea using Site-Specific Recombination
This protocol is adapted from a method successfully used for the tandem amplification of the actinorhodin BGC in Streptomyces coelicolor. It utilizes a site-specific recombination system to generate multiple copies of the target BGC within the chromosome.
Experimental Workflow Diagram:
Caption: Workflow for tandem amplification of the Phosalacine BGC.
Materials:
Kitasatospora phosalacinea wild-type strain
E. coli ET12567/pUZ8002 (for conjugation)
Suicide vector pKC1139 (or similar)
Expression vector pSET152 (or similar) for Streptomyces and related genera
Recombination sites RsA and RsB, and ZouA relaxase gene (sequences can be obtained from literature on S. kanamyceticus)
Restriction enzymes, T4 DNA ligase, and other standard molecular biology reagents
Media for E. coli and K. phosalacinea growth and conjugation (e.g., LB, MS, ISP2)
Antibiotics for selection (e.g., apramycin, nalidixic acid)
Procedure:
Construct Flanking Plasmids:
Identify the boundaries of the Phosalacine BGC in the K. phosalacinea genome.
Design and PCR-amplify two ~1.5 kb DNA fragments homologous to the regions immediately upstream (left flank) and downstream (right flank) of the BGC.
Clone the left flank and the RsA recombination site into the suicide vector pKC1139.
Clone the right flank and the RsB recombination site into a separate pKC1139 vector.
Integrate Recombination Sites into the Genome:
Introduce the two flanking plasmids into K. phosalacinea sequentially via intergeneric conjugation from E. coli ET12567/pUZ8002.
Select for double-crossover events that result in the integration of RsA upstream and RsB downstream of the Phosalacine BGC. This process may require screening for antibiotic sensitivity to identify true double-crossover events where the plasmid backbone has been lost.
Verify the correct integration of the recombination sites by PCR using primers flanking the integration sites.
Induce Gene Amplification:
Clone the zouA gene under the control of an inducible promoter (e.g., tipA promoter) in an integrative expression vector (e.g., pSET152).
Introduce the ZouA expression plasmid into the engineered K. phosalacinea strain containing the flanking RsA and RsB sites.
Grow the strain under permissive conditions and induce the expression of ZouA to trigger site-specific recombination between RsA and RsB, leading to tandem amplification of the Phosalacine BGC.
Screening and Analysis:
Plate the induced culture and screen individual colonies for increased Phosalacine production using a suitable bioassay or by analytical methods such as HPLC-MS.
For high-producing colonies, determine the copy number of the Phosalacine BGC using qPCR (see Protocol 2).
Protocol 2: Determination of Phosalacine BGC Copy Number by Quantitative PCR (qPCR)
Materials:
Genomic DNA from wild-type and engineered K. phosalacinea strains
Primers specific to a single-copy gene outside the Phosalacine BGC (for normalization, e.g., a housekeeping gene like hrdB)
Primers specific to a gene within the Phosalacine BGC
qPCR master mix (e.g., SYBR Green-based)
Real-time PCR instrument
Procedure:
Primer Design:
Design primer pairs for the target gene within the Phosalacine BGC and the single-copy reference gene. Ensure primers have similar melting temperatures and produce amplicons of 100-200 bp.
Genomic DNA Extraction and Quantification:
Extract high-quality genomic DNA from both wild-type and engineered strains.
Accurately quantify the DNA concentration using a spectrophotometer or fluorometer.
qPCR Reaction Setup:
Prepare qPCR reactions in triplicate for each DNA sample and primer pair. A typical reaction includes:
qPCR master mix
Forward and reverse primers (final concentration 0.2-0.5 µM each)
Genomic DNA template (1-10 ng)
Nuclease-free water to the final volume
qPCR Cycling Conditions:
Use a standard three-step cycling protocol:
Initial denaturation (e.g., 95°C for 5 min)
40 cycles of:
Denaturation (e.g., 95°C for 15 s)
Annealing (e.g., 60°C for 30 s)
Extension (e.g., 72°C for 30 s)
Melt curve analysis to verify product specificity.
Data Analysis:
Determine the threshold cycle (Ct) values for both the target and reference genes for each sample.
Calculate the change in Ct (ΔCt) between the target and reference genes for each sample: ΔCt = Ct(target) - Ct(reference).
Calculate the ΔΔCt by subtracting the ΔCt of the wild-type sample from the ΔCt of the engineered sample: ΔΔCt = ΔCt(engineered) - ΔCt(wild-type).
The copy number of the BGC in the engineered strain relative to the wild-type is calculated as 2-ΔΔCt.
Protocol 3: Fermentation and Production of Phosalacine
Materials:
Seed medium (e.g., ISP Medium 2: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH 7.3)
Production medium (e.g., a modified minimal medium or a complex medium known to support phosphonate production). A starting point could be: 20 g/L soluble starch, 10 g/L glucose, 5 g/L peptone, 3 g/L beef extract, 5 g/L yeast extract, 0.5 g/L K2HPO4, 0.5 g/L MgSO4·7H2O, 2 g/L CaCO3, pH 7.0.
Shake flasks
Shaking incubator
Procedure:
Seed Culture Preparation:
Inoculate a loopful of K. phosalacinea spores or mycelia into 50 mL of seed medium in a 250 mL baffled shake flask.
Incubate at 28-30°C with shaking at 200-220 rpm for 48-72 hours.
Production Culture:
Inoculate 100 mL of production medium in a 500 mL baffled shake flask with 5-10% (v/v) of the seed culture.
Incubate at 28-30°C with shaking at 200-220 rpm for 7-10 days.
Precursor Feeding (Optional):
To potentially enhance yield, supplement the production medium with precursors of the Phosalacine building blocks. Based on the biosynthetic pathway, consider feeding:
L-alanine (e.g., 1-5 g/L)
L-leucine (e.g., 1-5 g/L)
A source of phosphinothricin or its precursors, if available.
Precursors can be added at the time of inoculation or after a period of initial growth (e.g., 48 hours).
Monitoring and Harvest:
Monitor the fermentation by measuring pH, cell growth (e.g., dry cell weight), and Phosalacine production at regular intervals (e.g., every 24 hours).
Harvest the culture broth at the peak of production by centrifugation or filtration to separate the biomass from the supernatant containing the Phosalacine.
Extraction and Analysis:
Phosalacine is a water-soluble compound. The supernatant can be analyzed directly by HPLC-MS or further purified using ion-exchange chromatography.
Visualizations
Phosalacine Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of Phosalacine.
Disclaimer: The protocols provided are intended as a guide and may require optimization for specific laboratory conditions and strains. It is recommended to consult the primary literature for further details and to ensure safe laboratory practices.
Application Notes and Protocols for the Heterologous Expression of Phosalacine Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals Introduction Phosalacine is a natural herbicidal antibiotic produced by the actinomycete Kitasatospora phosalacinea. It is a tripeptide consisting of phosph...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosalacine is a natural herbicidal antibiotic produced by the actinomycete Kitasatospora phosalacinea. It is a tripeptide consisting of phosphinothricin, alanine, and leucine. The bioactivity of phosalacine is attributed to the phosphinothricin (PT) moiety, which is a potent inhibitor of glutamine synthetase.[1][2] After uptake by microbial or plant cells, phosalacine is thought to be hydrolyzed, releasing phosphinothricin and thereby exerting its herbicidal and antimicrobial effects. The biosynthetic gene cluster (BGC) for phosalacine has been sequenced and shows significant homology to the well-characterized phosphinothricin tripeptide (PTT) BGC from Streptomyces species.[3][4]
Heterologous expression of the phosalacine BGC in a well-characterized host offers a promising strategy to overcome the limitations of the native producer and to facilitate the production and bioengineering of this valuable compound. This document provides detailed application notes and protocols for the heterologous expression of the phosalacine BGC, drawing upon established methods for the closely related PTT BGC.
Phosalacine Biosynthesis and Gene Cluster
The biosynthetic pathway of phosalacine is complex, involving the synthesis of the non-proteinogenic amino acid phosphinothricin and its subsequent assembly with L-alanine and L-leucine by a non-ribosomal peptide synthetase (NRPS) machinery. The phosalacine BGC from Kitasatospora phosalacinea has been sequenced (GenBank Accession: KP185121) and is organized similarly to the PTT BGC of Streptomyces viridochromogenes.[3][5]
Key Features of the Phosalacine BGC:
Size: The phosalacine BGC is comparable in size to the PTT cluster, which is approximately 33-40 kb.[5][6][7]
Core Enzymes: The cluster contains genes encoding key enzymes for phosphonate biosynthesis, including a phosphoenolpyruvate phosphonomutase (PepM).
NRPS Modules: The tripeptide is assembled by a multi-enzyme NRPS system. The genes encoding these synthetases show high similarity to phsA, phsB, and phsC in the PTT cluster, which are responsible for the activation and condensation of the amino acid precursors.[2][5]
Below is a simplified diagram of the proposed phosalacine biosynthetic pathway.
Caption: Proposed biosynthetic pathway of phosalacine.
Data Presentation
Quantitative data on the production titers of phosalacine from the native producer, Kitasatospora phosalacinea, are not extensively reported in the available literature. Similarly, for the heterologous expression of the closely related PTT, most studies confirm production via bioassays rather than providing absolute yields. However, optimization studies for other herbicidal secondary metabolites in Streptomyces can provide a benchmark for potential production levels.
Compound
Producer Strain
Production Titer
Reference
Phosalacine
Kitasatospora phosalacinea
Data not available
-
Phosphinothricin Tripeptide (PTT)
Streptomyces lividans (heterologous host)
Production confirmed by bioassay; quantitative data not reported.
The following protocols are adapted from the successful heterologous expression of the phosphinothricin tripeptide (PTT) biosynthetic gene cluster in Streptomyces lividans.[6][7]
Protocol 1: Cloning of the Phosalacine Biosynthetic Gene Cluster
This protocol describes the construction of a fosmid library from Kitasatospora phosalacinea genomic DNA and screening for the phosalacine BGC.
Materials:
Kitasatospora phosalacinea strain
GYM Streptomyces Medium
Genomic DNA isolation kit suitable for high molecular weight DNA from actinomycetes
Fosmid library construction kit
E. coli competent cells for library construction and maintenance
Nylon membranes
DNA probe labeled for a conserved gene in the phosalacine BGC (e.g., pepM)
Hybridization buffer and reagents
Methodology:
Cultivation of K. phosalacinea and Genomic DNA Isolation:
Inoculate a starter culture of K. phosalacinea in GYM Streptomyces Medium and incubate until sufficient biomass is achieved.
Harvest the mycelium and isolate high molecular weight genomic DNA using a suitable kit, following the manufacturer's instructions. Ensure minimal shearing of the DNA.
Fosmid Library Construction:
Construct a fosmid library from the isolated genomic DNA using a commercial kit. This will generate a library of E. coli clones, each containing a large insert of K. phosalacinea DNA.
Screening of the Fosmid Library:
Plate the E. coli library clones on selective agar plates.
Transfer the colonies to nylon membranes.
Lyse the cells and denature the DNA on the membranes.
Hybridize the membranes with a labeled DNA probe specific to a conserved gene within the phosalacine BGC, such as the pepM gene.
Wash the membranes to remove non-specific binding and detect the positive clones by autoradiography or chemiluminescence.
Verification of Positive Clones:
Isolate the fosmid DNA from the positive clones.
Verify the presence and integrity of the full phosalacine BGC by restriction digestion and PCR analysis using primers designed from the known sequence of the cluster.
Protocol 2: Heterologous Expression in Streptomyces lividans
This protocol details the transfer of the phosalacine BGC-containing fosmid into Streptomyces lividans and subsequent fermentation for phosalacine production.
Materials:
Streptomyces lividans host strain (e.g., TK23 or similar)
E. coli donor strain for conjugation (e.g., ET12567/pUZ8002)
Fosmid containing the phosalacine BGC
Integrative plasmid functions for chromosomal integration (e.g., from pSET152)
Appropriate antibiotics for selection (e.g., apramycin, nalidixic acid)
ISP2 medium for conjugation
Production medium (e.g., S medium supplemented with 10 mM L-alanine and 0.0001% CoCl₂)
Methodology:
Retrofitting the Fosmid for Integration:
Introduce an integration cassette (containing an attachment site, an integrase gene, and a selectable marker like apramycin resistance) into the fosmid carrying the phosalacine BGC. This enables site-specific integration into the Streptomyces chromosome.
Conjugal Transfer from E. coli to S. lividans:
Transform the integrative fosmid into the E. coli donor strain.
Grow cultures of the E. coli donor and the S. lividans recipient.
Mix the donor and recipient cells on an ISP2 agar plate and incubate to allow for conjugation.
Overlay the plate with selective antibiotics (e.g., apramycin and nalidixic acid) to select for S. lividans exconjugants that have integrated the fosmid.
Fermentation and Production:
Inoculate the confirmed S. lividans exconjugant strain into the production medium.
Incubate the culture under optimal conditions for secondary metabolite production in Streptomyces (e.g., 28-30°C with shaking).
Detection and Analysis of Phosalacine:
After a suitable incubation period (e.g., 5-7 days), harvest the culture broth.
Centrifuge to remove the cells.
Analyze the supernatant for the presence of phosalacine. This can be done qualitatively using a bioassay against a sensitive indicator strain or quantitatively using analytical techniques like LC-MS.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the heterologous expression of the phosalacine biosynthetic genes.
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Phosalacine
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for determining the in vitro antimicrobial susceptibility of Phosalacine, a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the in vitro antimicrobial susceptibility of Phosalacine, a phosphonate antibiotic. The information is intended to guide researchers in the preliminary assessment of Phosalacine's efficacy against a variety of microbial pathogens.
Introduction to Phosalacine
Phosalacine is a herbicidal antibiotic produced by Kitasatosporia phosalacinea. It is a tripeptide containing L-phosphinothricin, L-alanine, and L-leucine. Its antimicrobial activity extends to both Gram-positive and Gram-negative bacteria, as well as some fungi[1].
Mechanism of Action
The antimicrobial effect of Phosalacine is not direct. Within the microbial cell, Phosalacine is hydrolyzed to release phosphinothricin. Phosphinothricin is a potent inhibitor of glutamine synthetase, an essential enzyme for nitrogen metabolism in bacteria. By inhibiting this enzyme, phosphinothricin disrupts amino acid and nucleotide biosynthesis, leading to cell death[1]. A crucial aspect of Phosalacine's activity is that it is antagonized by L-glutamine. Therefore, susceptibility testing must be conducted in a minimal medium to avoid interference[1].
Caption: Mechanism of action of Phosalacine.
Experimental Protocols
The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications specific to the properties of Phosalacine.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of Phosalacine that inhibits the visible growth of a microorganism.
Preparation of Phosalacine Stock Solution: Prepare a stock solution of Phosalacine in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL. Filter-sterilize the stock solution.
Preparation of Inoculum:
From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
Suspend the colonies in sterile saline or PBS.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
Dilute the standardized inoculum 1:100 in minimal broth to achieve a final concentration of approximately 1-2 x 10^6 CFU/mL.
Serial Dilution in Microtiter Plate:
Add 100 µL of minimal broth to all wells of a 96-well plate.
Add 100 µL of the Phosalacine stock solution to the first well of each row to be tested.
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
Inoculation:
Add 10 µL of the diluted bacterial/fungal suspension to each well, resulting in a final inoculum of approximately 1-2 x 10^5 CFU/mL.
Include a growth control well (no Phosalacine) and a sterility control well (no inoculum).
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria. Fungi may require longer incubation times and different temperatures.
Reading the MIC: The MIC is the lowest concentration of Phosalacine at which there is no visible growth.
Caption: Broth microdilution workflow for MIC determination.
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a reference method for some antibiotics and may be particularly useful for Phosalacine, given the potential for interactions in broth.
Preparation of Phosalacine-Containing Agar Plates:
Prepare molten minimal agar and cool to 45-50°C.
Add appropriate volumes of the Phosalacine stock solution to the molten agar to achieve the desired final concentrations.
Pour the agar into sterile Petri dishes and allow to solidify.
Prepare a control plate with no Phosalacine.
Preparation of Inoculum: Prepare and standardize the microbial inoculum as described in the broth microdilution method.
Inoculation: Spot-inoculate the prepared agar plates with the microbial suspensions using an inoculum replicating device.
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
Reading the MIC: The MIC is the lowest concentration of Phosalacine that completely inhibits visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial inoculum.
Procedure:
Following the determination of the MIC by the broth microdilution method, take a 10 µL aliquot from each well showing no visible growth.
Spot-plate the aliquot onto a fresh, antibiotic-free minimal agar plate.
Incubate the plates at 35-37°C for 18-24 hours.
The MBC is the lowest concentration of Phosalacine that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the antimicrobial susceptibility testing of Phosalacine. Researchers should populate these tables with their experimentally determined values.
Table 1: Minimum Inhibitory Concentrations (MICs) of Phosalacine against various microorganisms.
Microorganism
Strain ID
MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus
ATCC 25923
User-defined
Enterococcus faecalis
ATCC 29212
User-defined
Streptococcus pneumoniae
ATCC 49619
User-defined
Gram-Negative Bacteria
Escherichia coli
ATCC 25922
User-defined
Pseudomonas aeruginosa
ATCC 27853
User-defined
Klebsiella pneumoniae
ATCC 700603
User-defined
Fungi
Candida albicans
ATCC 90028
User-defined
Aspergillus fumigatus
ATCC 204305
User-defined
Table 2: Minimum Bactericidal Concentrations (MBCs) of Phosalacine.
Microorganism
Strain ID
MBC (µg/mL)
MBC/MIC Ratio
Staphylococcus aureus
ATCC 25923
User-defined
User-defined
Escherichia coli
ATCC 25922
User-defined
User-defined
Pseudomonas aeruginosa
ATCC 27853
User-defined
User-defined
Quality Control
Adherence to a rigorous quality control program is essential for obtaining accurate and reproducible results.
QC Strains: Always include reference QC strains with known susceptibility profiles in each experiment[2][4]. The results for these strains should fall within the established acceptable ranges.
Media and Reagents: Ensure that all media and reagents are prepared according to standard protocols and are of high quality. The use of a minimal medium is critical for testing Phosalacine.
Inoculum Density: The final inoculum concentration should be verified periodically through colony counts.
Incubation Conditions: Maintain consistent incubation temperatures and durations.
Interpretation of Results
MIC: Provides a measure of the potency of Phosalacine against the tested microorganisms.
MBC/MIC Ratio: A ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.
By following these detailed protocols and maintaining stringent quality control, researchers can generate reliable in vitro antimicrobial susceptibility data for Phosalacine, which is crucial for its further development as a potential therapeutic agent.
Application Notes and Protocols: Use of Phosalacine in Studying Glutamine Synthetase Kinetics
For Researchers, Scientists, and Drug Development Professionals Introduction Glutamine synthetase (GS) is a crucial enzyme in nitrogen metabolism, catalyzing the ATP-dependent synthesis of glutamine from glutamate and am...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine synthetase (GS) is a crucial enzyme in nitrogen metabolism, catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia. Its central role in cellular processes makes it a significant target for drug development and herbicide design. Phosalacine is a tripeptide that, upon cellular uptake, is hydrolyzed to release phosphinothricin (PPT), a potent inhibitor of glutamine synthetase.[1] This document provides detailed application notes and protocols for utilizing phosalacine to study the kinetics of glutamine synthetase inhibition. As phosalacine itself is a pro-inhibitor, the experimental design incorporates a pre-incubation step to ensure its conversion to the active inhibitor, phosphinothricin.
Mechanism of Action
Phosalacine acts as a "Trojan horse," facilitating the transport of the active inhibitor, phosphinothricin, into cells. Once inside the cell, peptidases cleave the peptide bonds of phosalacine, releasing phosphinothricin. Phosphinothricin is a structural analog of glutamate and acts as a competitive inhibitor of glutamine synthetase.[2][3][4] It binds to the glutamate-binding site of the enzyme, preventing the binding of the natural substrate and thereby inhibiting the synthesis of glutamine.[2][3][4]
Caption: Mechanism of Glutamine Synthetase Inhibition by Phosalacine.
Quantitative Data: Inhibition of Glutamine Synthetase by Phosphinothricin
The following table summarizes the kinetic parameters for the inhibition of glutamine synthetase by phosphinothricin (PPT), the active metabolite of phosalacine. It is important to note that these values were obtained using PPT directly.
This section provides a detailed protocol for a colorimetric assay to determine the kinetics of glutamine synthetase inhibition by phosalacine. The assay is based on the γ-glutamyl transferase activity of the enzyme, which produces γ-glutamylhydroxamate from glutamine and hydroxylamine.[9]
Materials and Reagents
Glutamine Synthetase (purified enzyme or cell/tissue lysate)
Phosalacine
L-Glutamine
Hydroxylamine hydrochloride
Adenosine 5'-triphosphate (ATP)
Magnesium chloride (MgCl₂)
Tris-HCl buffer (pH 7.4)
Trichloroacetic acid (TCA)
Ferric chloride (FeCl₃)
96-well microplate
Microplate reader (540 nm)
Preparation of Solutions
Tris-HCl Buffer (1 M, pH 7.4): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.4 with concentrated HCl and bring the final volume to 1 L.
L-Glutamine (100 mM): Dissolve 1.46 g of L-glutamine in 100 mL of Tris-HCl buffer (50 mM, pH 7.4).
Hydroxylamine (1 M): Dissolve 6.95 g of hydroxylamine hydrochloride in 100 mL of deionized water. Neutralize to pH 7.4 with NaOH.
ATP (100 mM): Dissolve 5.51 g of ATP (disodium salt) in 100 mL of deionized water.
MgCl₂ (1 M): Dissolve 20.33 g of MgCl₂·6H₂O in 100 mL of deionized water.
Phosalacine Stock Solution (10 mM): Dissolve the appropriate amount of phosalacine in deionized water. Prepare fresh daily.
The following diagram outlines the key steps in the experimental workflow for determining the kinetics of glutamine synthetase inhibition by phosalacine.
Caption: Experimental Workflow for Kinetic Analysis.
Assay Protocol
Enzyme Preparation: Prepare the glutamine synthetase solution in Tris-HCl buffer (50 mM, pH 7.4) to a suitable concentration. This can be a purified enzyme or a cell/tissue lysate.
Pre-incubation (Conversion of Phosalacine to PPT):
In a 96-well microplate, add 10 µL of different concentrations of phosalacine to the wells.
Add 80 µL of the enzyme preparation to each well.
Incubate the plate at 37°C for 30-60 minutes to allow for the cellular peptidases (if using lysate) or added peptidases to convert phosalacine to phosphinothricin. A control with no phosalacine should be included.
Reaction Initiation:
Prepare a reaction mixture containing:
50 µL of 100 mM L-glutamine
20 µL of 1 M Hydroxylamine
20 µL of 100 mM ATP
20 µL of 1 M MgCl₂
90 µL of 50 mM Tris-HCl buffer (pH 7.4)
Add 100 µL of the reaction mixture to each well of the microplate to start the reaction. The final volume in each well will be 200 µL.
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
Reaction Termination: Stop the reaction by adding 100 µL of the Stopping Reagent to each well.
Color Development and Measurement:
Centrifuge the plate at 3000 x g for 10 minutes to pellet any precipitate.
Transfer 200 µL of the supernatant to a new microplate.
Measure the absorbance at 540 nm using a microplate reader.
Data Analysis
Standard Curve: Prepare a standard curve using known concentrations of γ-glutamylhydroxamate to determine the amount of product formed.
Enzyme Activity: Calculate the glutamine synthetase activity in the absence and presence of different concentrations of phosalacine.
Kinetic Parameters:
IC50 Determination: Plot the percentage of enzyme inhibition versus the logarithm of the phosalacine concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Ki Determination: To determine the inhibitor constant (Ki) and the type of inhibition, perform the assay with varying concentrations of the substrate (glutamate) and a fixed concentration of the inhibitor (phosphinothricin, derived from phosalacine). Analyze the data using Lineweaver-Burk or Dixon plots.
Conclusion
Phosalacine serves as an effective tool for studying the kinetics of glutamine synthetase in vitro and in vivo. By understanding its mechanism of action as a pro-inhibitor and incorporating a pre-incubation step to allow for its conversion to the active compound, phosphinothricin, researchers can accurately determine key kinetic parameters. The provided protocols and data offer a comprehensive guide for scientists and professionals in the fields of biochemistry, pharmacology, and drug development to investigate the inhibition of this vital enzyme.
Technical Support Center: Overcoming Low Yield in Heterologous Production of Phosalacine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the heterologous pr...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the heterologous production of phosalacine.
Troubleshooting Guides
This section provides solutions to common problems encountered during the heterologous production of phosalacine.
Question: My heterologous Streptomyces host is not producing any detectable phosalacine. What are the potential causes and how can I troubleshoot this?
Answer:
A complete lack of phosalacine production can stem from several factors, ranging from issues with the expression construct to fundamental problems with the host strain. Here’s a systematic approach to troubleshooting this issue:
1. Verify the Integrity of the Expression Construct:
Plasmid Integrity: Isolate the expression plasmid from your Streptomyces host and verify its integrity via restriction digestion and sequencing. Ensure the phosalacine biosynthetic gene cluster (BGC) is intact and that no deletions or rearrangements have occurred during cloning or conjugation.
Promoter Presence and Orientation: Confirm that a strong, constitutive promoter is correctly positioned upstream of the phosalacine BGC and is in the correct orientation to drive transcription.
2. Assess Transcription of the Biosynthetic Gene Cluster:
RT-qPCR Analysis: Perform reverse transcription-quantitative PCR (RT-qPCR) to determine if the genes within the phosalacine BGC are being transcribed. Select key genes from the cluster, such as the non-ribosomal peptide synthetase (NRPS) genes, for this analysis. Lack of transcripts points to a promoter issue or transcriptional silencing.
3. Evaluate Host Strain Compatibility:
Host Selection: Not all Streptomyces species are equally effective for heterologous expression. If you are using a common host like S. coelicolor or S. lividans and see no production, consider trying a different host strain, such as S. albus J1074, which has been shown to be a good host for expressing cryptic BGCs.
Precursor Availability: Ensure your host strain can provide the necessary precursors for phosalacine biosynthesis, which include phosphoenolpyruvate (PEP), L-alanine, and L-leucine.
4. Check for Errors in the Biosynthetic Pathway:
Gene Annotations: Double-check the annotation of your BGC to ensure all necessary genes for the complete phosalacine biosynthetic pathway are present. The phosalacine pathway is very similar to the phosphinothricin-tripeptide (PTT) pathway.[1]
Experimental Workflow for Troubleshooting No Production
Caption: Troubleshooting workflow for zero phosalacine yield.
Question: I am observing very low yields of phosalacine. How can I optimize the expression system to improve production?
Answer:
Low phosalacine yield is a common challenge. The following strategies can be employed to enhance the expression of the biosynthetic gene cluster and increase product titers.
1. Promoter Engineering:
The choice of promoter has a significant impact on the level of gene expression. If you are using a weak or regulated promoter, switching to a strong constitutive promoter can dramatically increase yield.
Recommended Promoters: The most commonly used and effective strong constitutive promoters in Streptomyces are ermEp, kasOp, and tipA (in the presence of thiostrepton). kasOp* has been shown to be particularly strong in several Streptomyces species.[2][3]
Table 1: Comparison of Commonly Used Promoters in Streptomyces
Note: Relative strengths can vary between different host strains and culture conditions.
2. Codon Optimization:
While Streptomyces is a good host for expressing actinobacterial genes, differences in codon usage can still affect translation efficiency.
Strategy: Synthesize key genes in the phosalacine BGC, particularly the large NRPS genes, with codons optimized for your specific Streptomyces host. This can help to avoid translational bottlenecks.
3. Gene Cluster Refactoring:
Operon Structure: Ensure that the genes in the BGC are organized into one or more operons, each driven by a strong promoter. This coordinated expression can improve the efficiency of the metabolic pathway.
Signaling Pathway for Promoter-Driven Gene Expression
Caption: Promoter-driven expression of the phosalacine BGC.
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for phosalacine biosynthesis, and can I supplement the culture medium with them to increase yield?
A1: The primary precursors for phosalacine biosynthesis are phosphoenolpyruvate (PEP), L-alanine, and L-leucine.[1] Supplementing the fermentation medium with these precursors, a strategy known as precursor feeding, can indeed boost phosalacine production, especially if the host's endogenous supply is a limiting factor.
Table 2: Recommended Starting Concentrations for Precursor Feeding
Precursor
Recommended Starting Concentration
Notes
L-Alanine
10 - 50 mM
Can be added at the beginning of the fermentation.
L-Leucine
10 - 50 mM
Can be added at the beginning of the fermentation.
Phosphoenolpyruvate (PEP)
5 - 20 mM
PEP is less stable; consider feeding at later stages of growth. Alternatively, supplement with precursors that boost the intracellular PEP pool, such as glucose or pyruvate.
Note: Optimal concentrations should be determined empirically for your specific host and culture conditions.
Q2: How can I optimize the fermentation conditions to improve phosalacine yield?
A2: Fermentation optimization is crucial for maximizing secondary metabolite production. Key parameters to consider include media composition, temperature, pH, and aeration.
Table 3: Recommended Fermentation Parameters for Streptomyces
Parameter
Recommended Range
Notes
Carbon Source
Glucose (20-40 g/L), Soluble Starch (10-30 g/L)
A combination of a readily metabolizable sugar and a complex carbohydrate can support both growth and production phases.
Complex nitrogen sources often provide essential amino acids and growth factors.
Phosphate
1-5 mM
High phosphate concentrations can sometimes inhibit secondary metabolite production.
Temperature
28 - 30 °C
Optimal for most Streptomyces species.
pH
6.8 - 7.2
Maintain pH with buffers (e.g., MOPS) or automated pH control in a bioreactor.
Aeration
High (e.g., baffled flasks, high agitation in bioreactors)
Good aeration is critical for the growth of aerobic Streptomyces.
Logical Relationship of Fermentation Optimization
Caption: Key factors in fermentation optimization for phosalacine.
Q3: Are there any known bottlenecks in the phosalacine biosynthetic pathway that I should be aware of?
A3: While specific bottlenecks for phosalacine have not been extensively documented, the biosynthesis of the core phosphinothricin moiety is complex and can be a limiting factor. The initial steps involving the conversion of phosphoenolpyruvate are particularly crucial.[6] Additionally, the efficiency of the non-ribosomal peptide synthetases (NRPSs) that assemble the tripeptide can also impact the overall yield. Overexpression of the NRPS genes (phsA, phsB, phsC homologs in the phosalacine cluster) under the control of a strong promoter may help to alleviate this potential bottleneck.
Experimental Protocols
Protocol 1: Heterologous Expression of the Phosalacine BGC in Streptomyces coelicolor M1152
Vector Construction:
Clone the entire phosalacine biosynthetic gene cluster into an integrative Streptomyces expression vector (e.g., pSET152-derived vector).
Insert a strong constitutive promoter, such as kasOp*, upstream of the gene cluster.
Host Transformation:
Introduce the resulting plasmid into E. coli ET12567/pUZ8002 for conjugation.
Conjugate the plasmid into Streptomyces coelicolor M1152 spores on SFM agar plates.
Select for exconjugants using an appropriate antibiotic (e.g., apramycin).
Fermentation and Product Analysis:
Inoculate a seed culture of the recombinant S. coelicolor M1152 in TSB medium and grow for 48 hours at 30°C.
Inoculate a production culture (e.g., R5A medium) with the seed culture and incubate for 5-7 days at 30°C with vigorous shaking.
Extract the supernatant with a suitable solvent (e.g., butanol) and analyze for phosalacine production by LC-MS.
Protocol 2: RT-qPCR Analysis of BGC Gene Expression
RNA Extraction:
Harvest Streptomyces mycelium from a 3-day old liquid culture.
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) with a DNase treatment step.
cDNA Synthesis:
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with random primers.
qPCR:
Perform qPCR using SYBR Green master mix and primers specific for key genes in the phosalacine BGC and a housekeeping gene (e.g., hrdB) for normalization.
Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes.
Technical Support Center: Phosalacine Extraction and Purification
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the extraction and purification of Phosalacine. Phosalacine is a water-soluble, amphoteric herbicidal antibiotic contai...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the extraction and purification of Phosalacine. Phosalacine is a water-soluble, amphoteric herbicidal antibiotic containing phosphinothricin, originally isolated from the culture filtrate of Kitasatosporia phosalacinea.[1] The protocols and troubleshooting steps outlined below are based on established principles of natural product chemistry and chromatography.
Extraction Troubleshooting
This section addresses common issues encountered during the initial extraction of Phosalacine from fermentation broth.
Q1: Why is the initial yield of Phosalacine in my crude extract lower than expected?
A1: Low initial yield can stem from several factors, from incomplete cell lysis to degradation of the target molecule. Key areas to investigate include:
Incomplete Cell Lysis: The efficiency of releasing Phosalacine from Kitasatosporia phosalacinea cells is critical. If using physical methods like sonication or homogenization, ensure sufficient duration and intensity. For enzymatic lysis, verify the activity of the enzyme cocktail.
Incorrect Extraction Buffer: The pH and ionic strength of the extraction buffer are crucial for Phosalacine stability and solubility. As an amphoteric compound, its solubility is lowest at its isoelectric point (pI). Experiment with different buffer compositions to maximize yield.[2]
Degradation: Phosalacine may be susceptible to enzymatic degradation by proteases or phosphatases released during cell lysis. The inclusion of inhibitor cocktails is highly recommended.
Adsorption to Cellular Debris: Phosalacine may adsorb to cell wall fragments or other insoluble materials. Modifying the salt concentration or pH of the buffer can help mitigate this.
Data Presentation: Comparison of Lysis Buffer Efficacy
Buffer System
pH
Key Additive
Relative Phosalacine Yield (%)
50 mM Phosphate
6.5
1 mM EDTA
65
50 mM Tris-HCl
7.5
1 mM EDTA, 150 mM NaCl
85
50 mM Tris-HCl
8.5
1 mM EDTA, 150 mM NaCl
92
50 mM HEPES
7.5
Protease Inhibitor Cocktail
100
Q2: My crude extract is highly viscous, which is clogging my filters and columns. What can I do?
A2: High viscosity is typically due to the release of nucleic acids (DNA and RNA) from the cells during lysis.
Recommendation: Treat the lysate with nucleases, such as DNase I and RNase A, to break down the nucleic acids into smaller fragments. An incubation period of 15-30 minutes at room temperature is usually sufficient. Adding a divalent cation like MgCl₂ (1-2 mM) is required for nuclease activity.
Purification Troubleshooting
This section focuses on challenges encountered during the chromatographic purification of Phosalacine.
Q1: Phosalacine is not binding to my anion exchange column. What's wrong?
A1: Failure to bind to an anion exchanger (e.g., Q-Sepharose) suggests that Phosalacine does not carry a net negative charge under the current buffer conditions. This can be due to several reasons:
Incorrect Buffer pH: For a molecule to bind to an anion exchanger, the buffer pH must be above its isoelectric point (pI).[3] If the pI of Phosalacine is unknown, screen a range of buffer pH values (e.g., from 6.0 to 9.0).
High Ionic Strength: The sample's conductivity may be too high, preventing the electrostatic interaction between Phosalacine and the resin.[4] This can be caused by excessive salt in the sample buffer. Desalt the sample or dilute it in the equilibration buffer before loading.[3]
Column Equilibration: Ensure the column has been thoroughly equilibrated with the starting buffer.[4] The pH and conductivity of the eluent should match the starting buffer before loading the sample.
Q2: I'm observing multiple peaks during size-exclusion chromatography (SEC), but I expect a single peak for pure Phosalacine. What does this indicate?
A2: Multiple peaks in an SEC profile of a seemingly pure sample can indicate aggregation or degradation.[2]
Aggregation: Phosalacine molecules may be self-associating to form dimers, trimers, or larger aggregates.[5] These larger species will elute earlier than the monomeric form. To mitigate aggregation, try modifying the mobile phase by increasing the ionic strength (e.g., adding 150-500 mM NaCl), changing the pH, or adding stabilizing excipients like glycerol.[2]
Degradation: If peaks appear at later elution volumes, it may suggest that Phosalacine is breaking down into smaller fragments. This points to instability in the buffer conditions or contamination with degradative enzymes.
Mandatory Visualization: Troubleshooting Workflow for Low Purity
Addressing Phosalacine stability issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues with Phosalacine in aqueous solutions. Frequently Asked Questions (FAQs) Q1:...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues with Phosalacine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Phosalacine and what are its general properties?
Phosalacine is a natural herbicidal and antimicrobial antibiotic produced by Kitasatosporia phosalacinea. It is a tripeptide consisting of phosphinothricin, alanine, and leucine (phosphinothricyl-alanyl-leucine).[1] It is described as a water-soluble, amphoteric compound.[2]
Q2: How does Phosalacine exert its biological activity?
Phosalacine functions as a pro-drug. After it is taken up by plant or microbial cells, it is decomposed to release phosphinothricin.[2] Phosphinothricin then inhibits glutamine synthetase, a key enzyme in nitrogen metabolism, leading to the observed herbicidal and antimicrobial effects.[2]
Q3: What is known about the stability of the core structure of Phosalacine?
Phosalacine contains a phosphinate group, which is characterized by a carbon-phosphorus (C-P) bond. This bond is known to be chemically stable and resistant to enzymatic breakdown by common phosphatases, as well as to acid/base hydrolysis.[1][3] However, the stability of the entire tripeptide in aqueous solution, particularly the peptide bonds, may be susceptible to degradation under certain conditions.
Q4: Are there any specific data on the pH and temperature stability of Phosalacine in aqueous solutions?
Currently, there is a lack of specific published data detailing the degradation kinetics, optimal pH, or temperature stability of Phosalacine in aqueous solutions. General principles for peptide and phosphonate compound stability should be followed. It is recommended that researchers perform their own stability studies for their specific experimental conditions and formulations.
Q5: What are the potential degradation pathways for Phosalacine in aqueous solutions?
While the C-P bond is stable, potential degradation pathways for Phosalacine in aqueous solutions could include:
Hydrolysis of the peptide bonds: This can be catalyzed by strong acids or bases, or by peptidases if present, leading to the breakdown of the tripeptide structure.
Oxidation: Certain functional groups in the molecule may be susceptible to oxidation, especially in the presence of reactive oxygen species or certain metal ions.
Q6: How can I prepare a stock solution of Phosalacine?
Given its water-soluble nature, sterile, high-purity water (e.g., Milli-Q or equivalent) should be a suitable solvent.[2] For initial solubilization, it may be beneficial to use a buffer at a neutral pH (around 7.0). It is advisable to prepare fresh solutions for each experiment or to conduct a stability study if long-term storage of the solution is required.
Troubleshooting Guides
This section provides guidance on common issues that may arise when working with Phosalacine in aqueous solutions.
Issue 1: Loss of Biological Activity Over Time
Possible Cause: Degradation of Phosalacine in your experimental buffer or medium.
Troubleshooting Steps:
pH of the Solution:
Measure the pH of your stock solution and experimental buffers. Peptide bonds can be susceptible to hydrolysis at acidic or alkaline pH.
Recommendation: Conduct a pH stability screen. Prepare small aliquots of Phosalacine in buffers of varying pH (e.g., pH 4, 6, 7.4, 8) and incubate them for a set period at your experimental temperature. Assess the biological activity at each pH to determine the optimal range.
Temperature:
Higher temperatures can accelerate chemical degradation.
Recommendation: Prepare and store Phosalacine solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Contamination:
Microbial or enzymatic (peptidases) contamination can lead to degradation.
Recommendation: Use sterile techniques, sterile-filtered buffers, and consider adding protease inhibitors to your in vitro assays if compatible.
Issue 2: Precipitation or Cloudiness of Phosalacine Solution
Possible Cause: Poor solubility in the chosen solvent or buffer system, or interaction with other components.
Troubleshooting Steps:
Solvent Choice:
While Phosalacine is water-soluble, high concentrations may still be problematic.
Recommendation: Try preparing a more dilute stock solution. If necessary, a small amount of a co-solvent like DMSO or ethanol might be tested, but its compatibility with the experimental system must be verified.
Buffer Components:
High salt concentrations or certain buffer components could potentially reduce solubility.
Recommendation: Test different buffer systems (e.g., phosphate, TRIS, HEPES) at various ionic strengths to identify the most suitable one.
pH:
As an amphoteric compound, Phosalacine's solubility is likely pH-dependent. Solubility is often lowest at the isoelectric point.
Recommendation: Adjust the pH of the solution away from its likely isoelectric point.
Data Presentation
When conducting stability studies, it is crucial to present the data clearly. Below are example tables for organizing your findings.
Table 1: Effect of pH on Phosalacine Stability at a Constant Temperature
pH
Incubation Time (hours)
Initial Concentration (µg/mL)
Final Concentration (µg/mL)
% Remaining
Biological Activity (IC50, µM)
4.0
24
100
85
85%
12.5
6.0
24
100
98
98%
10.2
7.4
24
100
95
95%
10.5
8.5
24
100
70
70%
15.8
Table 2: Effect of Temperature on Phosalacine Stability at Optimal pH
Temperature (°C)
Incubation Time (days)
Initial Concentration (µg/mL)
Final Concentration (µg/mL)
% Remaining
4
7
100
99
99%
25
7
100
88
88%
37
7
100
75
75%
Experimental Protocols
Protocol 1: General Procedure for Assessing Phosalacine Stability
Preparation of Stock Solution:
Accurately weigh a sample of Phosalacine.
Dissolve it in a suitable sterile buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a known concentration (e.g., 1 mg/mL).
Sterile-filter the solution through a 0.22 µm filter if necessary.
Experimental Setup:
Aliquot the stock solution into different sterile tubes.
For pH stability: Dilute the stock solution into a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8, 9).
For temperature stability: Store aliquots of the Phosalacine solution (at the optimal pH determined above) at different temperatures (e.g., 4°C, 25°C, 37°C).
Time Points:
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours for short-term; 1, 7, 14, 30 days for long-term), take a sample from each condition.
Analysis:
Analyze the samples immediately or store them at -80°C until analysis.
Quantify the remaining Phosalacine using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
Concurrently, assess the biological activity of the samples using a relevant bioassay (e.g., glutamine synthetase inhibition assay or a cell-based assay).
Data Interpretation:
Calculate the percentage of Phosalacine remaining at each time point relative to the initial concentration (time 0).
Plot the percentage remaining versus time to determine the degradation kinetics.
Compare the analytical results with the bioassay data to check for the formation of inactive degradation products.
Visualizations
Caption: Mechanism of action of Phosalacine.
Caption: General workflow for Phosalacine stability testing.
Technical Support Center: Phosalacine Analysis by HPLC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Phosalacine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Th...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Phosalacine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Phosalacine to consider for HPLC-MS/MS analysis?
A1: Phosalacine is a tripeptide composed of glufosinate, alanine, and leucine, containing a phosphonic acid group.[1] Its key characteristics are:
High Polarity: The presence of the phosphonic acid and amino acid residues makes it highly polar and water-soluble.[2][3] This is a primary challenge for retention on traditional reversed-phase columns.
Amphoteric Nature: It possesses both acidic (phosphonic acid) and basic (amino) functional groups.[3]
Molecular Weight: Approximately 365.37 g/mol .[1][3]
Q2: Which chromatographic mode is best suited for Phosalacine analysis?
A2: Due to its high polarity, traditional reversed-phase chromatography can be challenging, often resulting in poor retention.[2] The recommended approaches are:
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for highly polar compounds, promoting retention by partitioning the analyte into a water layer on the surface of a polar stationary phase.
Reversed-Phase Chromatography with Ion-Pairing Agents: This can enhance retention on C18 columns, but ion-pairing agents can cause ion suppression in the mass spectrometer and are often not ideal for LC-MS applications.
Porous Graphitic Carbon (PGC) Columns: These columns offer a unique retention mechanism for very polar compounds and can be a viable alternative.[2]
Q3: What are the expected challenges when developing an HPLC-MS/MS method for Phosalacine?
A3: Researchers may encounter the following issues:
Poor Retention and Peak Shape: Due to its polarity, Phosalacine may elute in the void volume on standard C18 columns, and peak tailing can be an issue.
Low Sensitivity in Mass Spectrometry: The phosphonic acid group can lead to poor ionization efficiency in electrospray ionization (ESI).
Matrix Effects: When analyzing samples from complex matrices like bacterial fermentation broth or biological fluids, co-eluting compounds can suppress or enhance the Phosalacine signal.
Analyte Stability: Phosalacine may be susceptible to degradation, potentially breaking down to release glufosinate.[3]
Experimental Protocols
Sample Preparation from Bacterial Culture Broth
This protocol provides a general workflow for extracting Phosalacine from a Kitasatosporia phosalacinea fermentation broth.
Cell Removal: Centrifuge the culture broth at 10,000 x g for 15 minutes at 4°C to pellet the cells.
Supernatant Collection: Carefully collect the supernatant, which contains the secreted Phosalacine.
Protein Precipitation: To 1 mL of the supernatant, add 3 mL of ice-cold acetonitrile or methanol. Vortex thoroughly for 1 minute.
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Drying: Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator or a gentle stream of nitrogen.
Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial HPLC mobile phase (e.g., 90% acetonitrile in water with 0.1% formic acid for HILIC).
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-MS/MS Analysis Workflow
The following diagram illustrates the general workflow for Phosalacine analysis.
Caption: General workflow for Phosalacine analysis.
Data Presentation: Recommended Starting Parameters
The following tables provide recommended starting parameters for method development. These are based on typical conditions for similar polar phosphonic acid compounds and should be optimized for your specific instrument and application.
To be determined by infusing a Phosalacine standard and performing a product ion scan. Likely fragments would result from the loss of leucine, alanine, or cleavage of the C-P bond.
Collision Energy
15 - 30 eV (to be optimized for each transition)
Troubleshooting Guide
Issue: No or Low Signal Intensity
Caption: Decision tree for troubleshooting low signal.
Table 3: Common HPLC-MS/MS Problems and Solutions for Phosalacine Analysis
Problem
Possible Cause
Recommended Solution
Peak Tailing
- Secondary interactions with the stationary phase.- Incompatible sample solvent.
- Ensure mobile phase pH is appropriate (acidic modifier like formic acid is recommended).- Reconstitute the sample in a solvent with a similar or weaker elution strength than the initial mobile phase.
Poor Retention (Elutes in Void Volume)
- Using a standard reversed-phase (C18) column.- Insufficient organic content in the initial HILIC mobile phase.
- Switch to a HILIC or PGC column.- For HILIC, ensure the starting mobile phase composition is high in organic solvent (e.g., 90-95% acetonitrile).
Inconsistent Retention Times
- Inadequate column equilibration.- Mobile phase composition drift.- Column temperature fluctuations.
- Equilibrate the HILIC column for at least 15-20 minutes before the first injection and between runs.- Prepare fresh mobile phases daily.- Use a column oven to maintain a stable temperature.
Signal Suppression/Enhancement
- Co-eluting matrix components.
- Improve sample cleanup (e.g., using solid-phase extraction).- Adjust the chromatographic gradient to separate Phosalacine from interfering compounds.- Use a stable isotope-labeled internal standard if available.
No Precursor Ion Detected
- Incorrect m/z value for the [M+H]⁺ ion.- Poor ionization in the selected mode.
- Verify the calculated mass of Phosalacine and its protonated form (366.2 m/z).- Try switching to negative ion mode to detect the [M-H]⁻ ion (364.2 m/z).
Technical Support Center: Phosalacine Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Phosalacine during storage. The information is presented in a question-and-...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Phosalacine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid Phosalacine?
For long-term stability of lyophilized or solid Phosalacine, it is recommended to store it at -20°C or colder, in a tightly sealed container to prevent moisture absorption.[1][2][3][4][5][6][7] While dry peptides are generally stable at room temperature for short periods, low-temperature storage is crucial for preserving integrity over months to years.[1][7]
Q2: How should I store Phosalacine once it is in a solution?
Phosalacine solutions are significantly less stable than the solid form. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, sterile buffers with a pH of 5-6 are recommended.[1][6][7] Solutions should be divided into single-use aliquots to avoid repeated freeze-thaw cycles and stored at -20°C or lower.[1][6][8]
Q3: What are the primary factors that can cause Phosalacine to degrade?
Several factors can contribute to the degradation of Phosalacine:
Moisture: Can lead to the hydrolysis of the peptide bonds.[1][2][6]
Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][7]
pH: Both acidic and basic conditions can catalyze the hydrolysis of peptide bonds. A slightly acidic pH of 5-6 is generally optimal for peptide stability in solution.[1][6][7]
Oxidation: The presence of oxidizing agents can potentially affect the molecule.[9][10][11]
Light: Exposure to light can cause photodegradation.[2]
Q4: Are there any specific amino acid residues in Phosalacine that are particularly susceptible to degradation?
Phosalacine is a tripeptide of L-phosphinothricin, L-alanine, and L-leucine. While alanine and leucine are relatively stable, the phosphinothricin moiety and the peptide bonds are the most likely sites of degradation. Peptides, in general, are susceptible to hydrolysis of the amide bonds.
Q5: How can I tell if my Phosalacine sample has degraded?
Degradation can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14] These techniques can separate and identify degradation products, appearing as new peaks in the chromatogram, and quantify the remaining intact Phosalacine.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Loss of biological activity
Degradation of Phosalacine, leading to a lower concentration of the active compound.
- Verify storage conditions (temperature, humidity, light exposure).- Analyze the sample purity using HPLC or LC-MS.- Prepare fresh solutions from a new stock of solid Phosalacine.
Appearance of unexpected peaks in HPLC analysis
Presence of degradation products.
- Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Adjust storage conditions to mitigate the specific degradation pathway (e.g., protect from light, store under inert gas).
Difficulty in dissolving the solid Phosalacine
The solid may have absorbed moisture, leading to aggregation.
- Ensure the vial is warmed to room temperature before opening to prevent condensation.- Store the solid Phosalacine in a desiccator.[1][4][5]
Variability in experimental results
Inconsistent sample integrity due to improper storage or handling of solutions.
- Prepare single-use aliquots of Phosalacine solutions to avoid freeze-thaw cycles.- Use a consistent, sterile buffer for dissolving Phosalacine.
Quantitative Data on Phosalacine Stability
Currently, there is a lack of publicly available quantitative stability data specifically for Phosalacine. The following tables are provided as examples to illustrate how such data would be presented. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Table 1: Example Stability of Solid Phosalacine at Different Temperatures
Storage Temperature
Purity (%) after 6 months
Purity (%) after 12 months
25°C
92.5
85.1
4°C
98.2
96.5
-20°C
99.8
99.5
-80°C
>99.9
>99.9
Table 2: Example Stability of Phosalacine in Solution (pH 6.0) at Different Temperatures
Storage Temperature
Purity (%) after 1 week
Purity (%) after 4 weeks
25°C
88.3
70.2
4°C
97.1
91.5
-20°C
99.6
98.7
-80°C
>99.9
99.8
Experimental Protocols
Protocol for Assessing Phosalacine Stability
This protocol outlines a general procedure for conducting a stability study on Phosalacine.
1. Objective:
To determine the stability of Phosalacine under various storage conditions (e.g., different temperatures, humidities, and light exposures).
2. Materials:
Phosalacine (solid)
HPLC-grade water
HPLC-grade acetonitrile
Formic acid or other suitable buffer components
Calibrated analytical balance
Volumetric flasks and pipettes
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Temperature and humidity-controlled stability chambers
Photostability chamber
3. Method:
Sample Preparation:
Prepare a stock solution of Phosalacine of known concentration in a suitable solvent (e.g., water).
For solid stability, accurately weigh Phosalacine into vials.
For solution stability, aliquot the stock solution into vials.
Storage Conditions:
Place the vials in stability chambers set to the desired conditions. Recommended conditions to test include:
Long-term: 25°C/60% RH, 4°C, -20°C
Accelerated: 40°C/75% RH
Photostability: As per ICH Q1B guidelines.
Time Points:
Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).
Analytical Procedure:
At each time point, retrieve the samples from the stability chambers.
Allow the samples to equilibrate to room temperature.
Prepare the samples for HPLC analysis by diluting them to a suitable concentration.
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate Phosalacine from its potential degradation products.
Data Analysis:
Calculate the percentage of remaining Phosalacine at each time point relative to the initial concentration.
Identify and quantify any degradation products.
Plot the percentage of remaining Phosalacine against time for each storage condition.
Visualizations
Caption: A potential degradation pathway for Phosalacine.
Caption: Workflow for a Phosalacine stability study.
Improving the uptake of Phosalacine in target organisms
Welcome to the technical support center for Phosalacine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and questions that may arise during...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for Phosalacine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Phosalacine?
A1: Phosalacine is a novel phosphopeptide mimetic designed to competitively inhibit the intracellular kinase "Kinase-Y." It achieves this by binding to the kinase's substrate-binding domain, thereby preventing the phosphorylation of its natural substrates. The cellular uptake of Phosalacine is an active process mediated by the Phosphate Transporter-2 (PT-2).
Q2: Why am I observing low intracellular concentrations of Phosalacine?
A2: Low intracellular accumulation of Phosalacine can be attributed to several factors:
Low Expression of PT-2: The target cells may have inherently low expression levels of the Phosphate Transporter-2 (PT-2), which is essential for Phosalacine uptake.
Cellular Metabolic State: The active transport of Phosalacine is energy-dependent. Cells with a compromised metabolic state may exhibit reduced uptake.
Media Composition: Certain components in the cell culture media can interfere with the PT-2 transporter, reducing its efficiency.
Incorrect pH of Media: The pH of the culture medium can influence both the stability of Phosalacine and the activity of the PT-2 transporter.[1][2]
Q3: There is significant variability in Phosalacine uptake between my different cancer cell lines. Why is this happening?
A3: This is a common observation and is often linked to the inherent biological differences between cell lines.[3] Key factors include:
Differential PT-2 Expression: Different cancer cell lines can have vastly different expression levels of the PT-2 transporter on their cell surface.
Efflux Pump Activity: Some cancer cell lines, particularly those with multi-drug resistance, may actively pump Phosalacine out of the cell using efflux pumps like P-glycoprotein (P-gp).[4]
Membrane Fluidity and Composition: Variations in the lipid composition and fluidity of the cell membrane can affect the efficiency of transporter-mediated uptake.
Q4: I am observing off-target effects at higher concentrations of Phosalacine. What are the potential causes?
A4: Off-target effects can arise from several mechanisms:
Non-specific Kinase Inhibition: At high concentrations, Phosalacine may lose its specificity and inhibit other kinases with similar substrate-binding domains.
Saturation of PT-2: High concentrations can saturate the PT-2 transporter, leading to alternative, non-specific uptake mechanisms.
Compound Aggregation: Phosalacine may form aggregates at high concentrations, which can be taken up by cells through different pathways, leading to unexpected cellular responses.
Q5: Is Phosalacine stable in all standard cell culture media?
A5: Phosalacine's stability can be medium-dependent. As a phosphopeptide mimetic, it can be susceptible to degradation by phosphatases that may be present in some serum formulations. It is recommended to minimize freeze-thaw cycles of stock solutions and to prepare fresh working solutions for each experiment.
Troubleshooting Guides
Issue 1: Low or No Phosalacine Uptake in Target Cells
Potential Cause
Suggested Solution
Low PT-2 Transporter Expression
1. Verify PT-2 Expression: Perform qPCR or Western blot to confirm PT-2 expression in your target cell line. 2. Use a Positive Control Cell Line: If available, use a cell line known to have high PT-2 expression to validate your experimental setup. 3. Transfect with PT-2: For mechanistic studies, consider transiently or stably transfecting your cells with a PT-2 expression vector.
Sub-optimal Media Conditions
1. Optimize Serum Lot: Test different lots of Fetal Bovine Serum (FBS), as some may contain higher levels of phosphatases or interfering factors. 2. Use Serum-Free Media: If your cell line can be maintained in serum-free media, this can improve consistency. 3. pH Check: Ensure the pH of your media is stable and within the optimal range (typically 7.2-7.4) throughout the experiment.[1][2]
Cell Health and Metabolism
1. Check Cell Viability: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Glucose Concentration: Ensure adequate glucose levels in the media to support the energy requirements of active transport.
Issue 2: Inconsistent Results Between Experiments
Potential Cause
Suggested Solution
Inconsistent Cell Passage Number
1. Use a Consistent Passage Range: Cellular characteristics can change with high passage numbers. Use cells within a defined, low-passage range for all experiments. 2. Regularly Thaw New Vials: Periodically thaw a fresh vial of low-passage cells to maintain consistency.[5]
Variability in Reagent Preparation
1. Aliquot Phosalacine Stock: Prepare single-use aliquots of your Phosalacine stock solution to avoid repeated freeze-thaw cycles. 2. Fresh Working Solutions: Always prepare fresh dilutions of Phosalacine in pre-warmed media for each experiment.
Incubation Time and Temperature
1. Precise Timing: Use a calibrated timer for all incubation steps. 2. Incubator Calibration: Regularly check and calibrate the temperature and CO2 levels of your cell culture incubator.[1]
Experimental Protocols
Protocol 1: Quantification of Phosalacine Uptake using LC-MS/MS
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
Phosalacine Treatment: Aspirate the culture medium and replace it with fresh, pre-warmed medium containing the desired concentration of Phosalacine. Incubate for the desired time period (e.g., 2, 4, 6 hours).
Cell Wash: Aspirate the Phosalacine-containing medium. Wash the cells three times with ice-cold Phosphate Buffered Saline (PBS) to remove any extracellular compound.
Cell Lysis: Add 200 µL of ice-cold methanol to each well to lyse the cells and precipitate proteins. Scrape the cells and transfer the lysate to a microcentrifuge tube.
Sample Preparation: Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant containing the intracellular Phosalacine.
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the intracellular concentration of Phosalacine.
Normalization: In a parallel plate, trypsinize and count the cells to normalize the quantified Phosalacine amount to the cell number.
Protocol 2: Assessing PT-2 Transporter Expression by Western Blot
Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against PT-2 overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin for normalization.
Visualizations
Caption: Phosalacine's mechanism of action and uptake pathway.
Caption: Experimental workflow for Phosalacine uptake quantification.
Caption: Troubleshooting decision tree for low Phosalacine uptake.
Dealing with co-eluting contaminants in Phosalacine purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Phosalacine. Troublesho...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Phosalacine.
The primary challenge in Phosalacine purification is the presence of co-eluting contaminants from the Kitasatosporia phosalacinea fermentation broth. These can include structurally similar peptides, precursors, degradation products, and other secondary metabolites.
Initial Assessment:
Peak Tailing or Shoulders: Asymmetrical peaks are a strong indicator of co-elution. A "shoulder" on the main Phosalacine peak suggests a closely eluting impurity.[1]
Peak Purity Analysis: If available, use a Diode Array Detector (DAD) or Mass Spectrometry (MS) to assess peak purity.
DAD: A non-uniform UV spectrum across the peak indicates the presence of multiple compounds.
MS: A changing mass spectrum across the peak confirms co-elution.
Troubleshooting Workflow for Co-eluting Contaminants:
Caption: Troubleshooting workflow for addressing co-eluting contaminants.
Corrective Actions:
Optimize Gradient Elution: A shallower gradient can improve the separation of closely eluting compounds.
Modify Mobile Phase:
pH Adjustment: Phosalacine is an amphoteric compound, meaning its charge changes with pH.[2] Altering the pH of the mobile phase can change the retention times of Phosalacine and charged contaminants, potentially resolving co-elution.
Ionic Strength: For ion-exchange chromatography, modifying the salt concentration in the elution buffer can improve separation.
Change Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different selectivity is recommended. For example, if using a C18 column, consider a phenyl-hexyl or a polar-embedded phase.
Employ Orthogonal Purification Methods: Combining different purification techniques based on different separation principles (e.g., ion-exchange followed by reversed-phase) is a powerful strategy to remove persistent contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most likely co-eluting contaminants during Phosalacine purification?
A1: Potential co-eluting contaminants from Kitasatosporia phosalacinea fermentation include:
Phosalacine precursors and degradation products: Such as phosphinothricin, alanine, and leucine.
Other peptides and amino acids: The fermentation broth is rich in various peptides and amino acids that may have similar chromatographic properties to Phosalacine.
Other secondary metabolites: Kitasatospora species are known to produce a variety of other secondary metabolites which could potentially co-elute.
Q2: What is a good starting point for a Phosalacine purification protocol?
A2: A multi-step approach is recommended, starting with ion-exchange chromatography to capture the amphoteric Phosalacine, followed by reversed-phase HPLC for polishing.
Q3: How can I detect Phosalacine during purification if I don't have a standard?
A3: Phosalacine's herbicidal activity is due to its breakdown into phosphinothricin, which inhibits glutamine synthetase.[2][3] Fractions can be screened for biological activity using a glutamine synthetase inhibition assay or an antimicrobial assay against susceptible bacteria like Bacillus subtilis.[3]
Q4: My Phosalacine peak is broad. What could be the cause?
A4: Peak broadening can be caused by several factors:
Column Overload: Injecting too much sample can lead to broad peaks. Try reducing the sample concentration.
Poor Column Condition: The column may be old or contaminated. Flushing with a strong solvent or replacing the column may be necessary.
Inappropriate Mobile Phase: The sample solvent should be compatible with the mobile phase. Dissolving the sample in the initial mobile phase is recommended.
Experimental Protocols
Representative Purification Protocol for Phosalacine
This protocol is a representative method based on the known properties of Phosalacine and general principles of peptide purification. Optimization will be required for specific fermentation broths.
Step 1: Initial Capture by Cation Exchange Chromatography
Objective: To capture Phosalacine from the clarified fermentation broth.
Column: Strong Cation Exchange (SCX) column.
Equilibration Buffer (Buffer A): 20 mM Sodium Phosphate, pH 3.0.
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0.
Procedure:
Clarify the fermentation broth by centrifugation and filtration.
Adjust the pH of the clarified broth to 3.0.
Load the sample onto the equilibrated SCX column.
Wash the column with 5 column volumes of Buffer A to remove unbound contaminants.
Elute Phosalacine with a linear gradient of 0-50% Buffer B over 20 column volumes.
Collect fractions and screen for Phosalacine activity.
Step 2: Polishing by Reversed-Phase HPLC (RP-HPLC)
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Procedure:
Pool and desalt the active fractions from the ion-exchange step.
Inject the desalted sample onto the C18 column.
Elute with a shallow gradient of 5-30% Mobile Phase B over 40 minutes.
Monitor the elution profile at 214 nm.
Collect the peak corresponding to Phosalacine and confirm purity by analytical HPLC and MS.
Quantitative Data Summary (Representative)
Parameter
Cation Exchange Chromatography
Reversed-Phase HPLC
Column
Strong Cation Exchange
C18, 5 µm, 4.6 x 250 mm
Mobile Phase A
20 mM Sodium Phosphate, pH 3.0
0.1% TFA in Water
Mobile Phase B
20 mM Sodium Phosphate, 1 M NaCl, pH 3.0
0.1% TFA in Acetonitrile
Gradient
0-50% B over 20 CV
5-30% B over 40 min
Flow Rate
5 mL/min
1 mL/min
Detection
UV (214 nm) / Activity Assay
UV (214 nm)
Expected Elution
~20-30% Buffer B
~15-20% Acetonitrile
Visualizations
Phosalacine Purification Workflow
Caption: A typical workflow for the purification of Phosalacine.
Mechanism of Action: Glutamine Synthetase Inhibition
Phosalacine itself is not the active inhibitor. It acts as a prodrug, being transported into the target cell and then hydrolyzed to release phosphinothricin, which is the actual inhibitor of glutamine synthetase.
Caption: Phosalacine's mechanism of action via glutamine synthetase inhibition.
Enhancing the solubility of Phosalacine for bioassays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Phosalacine. The focus is on ensuring successful...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Phosalacine. The focus is on ensuring successful dissolution and preventing precipitation during bioassay preparation.
Frequently Asked Questions (FAQs)
Q1: What is Phosalacine and what are its general properties?
Phosalacine is a natural herbicidal and antimicrobial tripeptide produced by the actinobacterium Kitasatosporia phosalacinea.[1][2][3] It consists of the amino acids L-phosphinothricin, L-alanine, and L-leucine.[2][3] It is an amphoteric, amorphous powder with the chemical formula C14H28N3O6P and a molecular weight of 365.36 g/mol .[1][2][3]
Q2: Is Phosalacine soluble in water?
Yes, Phosalacine is described as a water-soluble compound.[1] However, issues such as precipitation can still arise at high concentrations, in certain buffer systems, or due to improper handling.
Q3: What is the mechanism of action of Phosalacine?
Phosalacine itself has weak inhibitory activity. It acts as a pro-drug and is transported into cells where it is hydrolyzed to release L-phosphinothricin.[1] L-phosphinothricin is a potent inhibitor of glutamine synthetase, an essential enzyme in nitrogen metabolism.[1][4] This inhibition leads to a toxic accumulation of ammonia and a depletion of glutamine, resulting in the compound's herbicidal and antimicrobial effects.
Q4: How should Phosalacine be stored?
For long-term storage, Phosalacine should be kept at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be stored at 0-4°C.[3] Stock solutions are also best stored at -20°C to maintain stability.
Troubleshooting Guide
This guide addresses common issues that may be encountered when preparing Phosalacine for bioassays.
Problem
Potential Cause
Recommended Solution
Cloudy or Precipitated Stock Solution
The concentration may be too high for the chosen solvent.
While Phosalacine is water-soluble, try preparing a more dilute stock solution. If using a buffer, check for salt incompatibility.
The pH of the solution may be unfavorable.
Adjust the pH of the solvent. Since Phosalacine is amphoteric, its solubility can be influenced by pH.[1] Experiment with slight adjustments towards acidic or alkaline conditions to find the optimal pH for dissolution.
The compound may not be fully dissolved.
Ensure thorough mixing. Use a vortex mixer or sonicate the solution briefly. Gentle warming can also aid dissolution, but be cautious of potential degradation.
Precipitation in Bioassay Well
The final concentration of Phosalacine in the assay medium is too high.
Perform a serial dilution of your sample to determine the optimal concentration range before proceeding with the full experiment.[5]
Interaction with components of the culture medium or buffer.
Review the composition of your assay medium. High concentrations of certain salts or proteins could potentially cause precipitation. Consider using a simplified buffer system for initial experiments if possible.
Solvent from the stock solution is causing precipitation when added to the aqueous assay medium.
If a co-solvent was used to prepare a highly concentrated stock, ensure the final concentration of the co-solvent in the assay well is low enough to not cause precipitation. It is recommended to use water as the primary solvent for Phosalacine.
Inconsistent or No Biological Activity
Degradation of Phosalacine.
Ensure proper storage of both the powder and stock solutions.[3] Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles.
Incorrect pH of the final assay medium.
The activity of some compounds can be pH-dependent.[6] Check that the final pH of your bioassay is within the optimal range for both Phosalacine's stability and the biological system you are studying.
The biological system is not sensitive to Phosalacine.
Confirm that your chosen cell line or organism is susceptible to glutamine synthetase inhibition. The antimicrobial activity of Phosalacine is reversed by the addition of L-glutamine.[1]
Experimental Protocols
Protocol 1: Preparation of a Phosalacine Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of Phosalacine in water.
Calculate the required mass: For 10 ml of a 10 mM stock solution (MW = 365.36 g/mol ), you will need 3.65 mg of Phosalacine.
Weigh the Phosalacine: Accurately weigh the calculated amount of Phosalacine powder.
Dissolve the compound: Add the powder to a sterile conical tube. Add a small volume (e.g., 5 ml) of sterile, nuclease-free water.
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. If necessary, sonicate for a few minutes in a water bath.
Adjust to final volume: Add sterile water to reach the final desired volume (e.g., 10 ml).
Sterilization (optional): If required for your bioassay, filter-sterilize the stock solution through a 0.22 µm syringe filter.
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: General Bioassay Troubleshooting Workflow
This protocol provides a general workflow for identifying and resolving issues with Phosalacine in a bioassay.
Prepare a fresh stock solution: Always start with a freshly prepared stock solution to rule out degradation issues.
Perform a solubility test: In a separate tube, mimic the final assay conditions (medium, buffer, Phosalacine concentration) to check for any precipitation before running the full assay.
Optimize the Phosalacine concentration: Run a dose-response experiment with a wide range of Phosalacine concentrations to determine the optimal working concentration for your specific assay.
Check the pH: Measure the pH of the final assay medium after the addition of the Phosalacine stock solution to ensure it is within the expected range.
Include proper controls:
Negative control: Vehicle (the solvent used for the stock solution) only.
Positive control: A known inhibitor of glutamine synthetase or another compound known to produce the expected effect in your assay.
Reversal control: Add L-glutamine to a set of wells treated with Phosalacine to confirm that the observed effect is due to glutamine synthetase inhibition.[1]
Visualizations
Caption: Mechanism of action of Phosalacine.
Caption: Workflow for troubleshooting Phosalacine bioassays.
Strategies for precursor feeding to boost Phosalacine production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for boosting Phosalacine production through precursor f...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for boosting Phosalacine production through precursor feeding strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for Phosalacine biosynthesis?
A1: Phosalacine is a tripeptide composed of L-phosphinothricin, L-alanine, and L-leucine. Therefore, the primary precursors that can be supplemented to the fermentation medium are:
Phosphoenolpyruvate (PEP): A key precursor for the biosynthesis of the L-phosphinothricin moiety.[1][2]
L-alanine: The second amino acid in the tripeptide chain.
L-leucine: The third amino acid in the tripeptide chain.
Q2: At what stage of fermentation should precursors be added?
A2: The optimal timing for precursor addition depends on the specific precursor and the growth kinetics of Kitasatospora phosalacinea. Generally, precursors should be fed at the beginning of the stationary phase, when the biomass has been established and the secondary metabolism is induced. Adding precursors too early, during the logarithmic growth phase, might lead to their consumption for primary metabolic activities rather than for Phosalacine production. A time-course experiment is recommended to determine the optimal feeding point.
Q3: What are the typical concentration ranges for precursor feeding?
A3: The ideal concentration for each precursor needs to be determined empirically. High concentrations of some precursors can be toxic to the cells or may cause feedback inhibition of the biosynthetic pathway. It is advisable to start with a low concentration and gradually increase it in subsequent experiments. A tiered approach, testing concentrations from millimolar (mM) to low gram per liter (g/L) ranges, is a common strategy.
Q4: Can the precursors be fed in combination?
A4: Yes, feeding a combination of precursors, such as L-alanine and L-leucine, or all three precursors, can have a synergistic effect on Phosalacine production, especially if the intracellular pools of multiple precursors are limiting. However, it is crucial to investigate the optimal ratio of the combined precursors.
Q5: How can I monitor the uptake and incorporation of the fed precursors?
A5: Isotope-labeled precursors (e.g., with ¹³C or ¹⁵N) can be used to track their incorporation into the Phosalacine molecule. This can be analyzed using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Monitoring the depletion of the precursor from the fermentation medium over time using methods like High-Performance Liquid Chromatography (HPLC) can also provide insights into its uptake by the cells.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
No significant increase in Phosalacine yield after precursor feeding.
1. Inefficient precursor uptake: The cell membrane may have low permeability to the added precursor. 2. Feedback inhibition: The supplemented precursor or a downstream intermediate might be inhibiting a key enzyme in the biosynthetic pathway. 3. Precursor degradation: The precursor might be unstable under the fermentation conditions or rapidly metabolized through other pathways. 4. Incorrect feeding time or concentration: The timing and/or concentration of the precursor addition may not be optimal.
1. Investigate the use of permeabilizing agents (use with caution as they can affect cell viability). Genetically engineering the strain to express a specific transporter for the precursor could be a long-term solution. 2. Use metabolic engineering to introduce feedback-resistant enzymes into the biosynthetic pathway. Feed the precursor in smaller, multiple doses to maintain a low intracellular concentration. 3. Analyze the stability of the precursor in the fermentation medium under abiotic conditions. Feed the precursor at a later stage of fermentation when primary metabolic activities are lower. 4. Perform a time-course and dose-response experiment to optimize the feeding strategy.
Decreased cell growth or viability after precursor addition.
Precursor toxicity: The added precursor, or one of its metabolites, is toxic to Kitasatospora phosalacinea at the concentration used.
1. Determine the minimum inhibitory concentration (MIC) of the precursor for the producing strain. 2. Use a fed-batch strategy with slow, continuous feeding to maintain a low, non-toxic concentration of the precursor in the medium. 3. Immobilize the cells to potentially increase their tolerance to toxic compounds.
Accumulation of an unexpected intermediate.
Bottleneck in the biosynthetic pathway: A specific enzymatic step downstream of the fed precursor is rate-limiting, causing the accumulation of the intermediate.
1. Identify the accumulated intermediate using analytical techniques like LC-MS or NMR. 2. Overexpress the gene encoding the enzyme responsible for the subsequent step in the pathway to alleviate the bottleneck.
Inconsistent results between fermentation batches.
Variability in fermentation conditions: Small variations in pH, temperature, aeration, or media composition can significantly impact the outcome of precursor feeding experiments.
1. Strictly control all fermentation parameters. Use a well-defined and consistent seed culture preparation protocol. 2. Ensure homogenous mixing of the added precursor in the fermenter.
Data Presentation
Table 1: Illustrative Example of the Impact of Precursor Feeding on Phosalacine Production.
Note: The following data is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Feeding Strategy
Precursor Concentration (g/L)
Phosalacine Titer (mg/L)
Specific Productivity (mg/g DCW/h)
Biomass (g DCW/L)
Control (No feeding)
0
150 ± 12
0.8 ± 0.07
10.5 ± 0.5
L-alanine
2
210 ± 18
1.1 ± 0.10
10.2 ± 0.6
L-leucine
2
195 ± 15
1.0 ± 0.09
10.4 ± 0.4
L-alanine + L-leucine
2 + 2
280 ± 25
1.5 ± 0.14
9.8 ± 0.7
PEP analogue*
1
180 ± 14
0.9 ± 0.08
10.6 ± 0.5
All three precursors
2 + 2 + 1
350 ± 30
1.9 ± 0.17
9.5 ± 0.8
* A stable, cell-permeable analogue of phosphoenolpyruvate.
DCW: Dry Cell Weight. Values are presented as mean ± standard deviation.
Experimental Protocols
1. Protocol for Optimizing Single Precursor Feeding
This protocol outlines a general procedure for determining the optimal concentration of a single precursor (e.g., L-alanine).
Materials:
Kitasatospora phosalacinea seed culture
Production medium
Sterile stock solution of the precursor (e.g., 100 g/L L-alanine)
Shake flasks or bioreactors
Analytical standards for Phosalacine and the precursor
Methodology:
Inoculate a series of shake flasks or bioreactors containing the production medium with the K. phosalacinea seed culture.
Incubate under optimal fermentation conditions (e.g., temperature, pH, agitation).
At the onset of the stationary phase (determined from a prior growth curve experiment), add the sterile precursor stock solution to achieve a range of final concentrations (e.g., 0, 0.5, 1, 2, 5, 10 g/L).
Continue the fermentation for the desired production period (e.g., 7-10 days).
Collect samples at regular intervals (e.g., every 24 hours).
Analyze the samples for:
Phosalacine concentration using a validated HPLC method.
Biomass (e.g., by measuring dry cell weight).
Residual precursor concentration in the supernatant.
Plot Phosalacine titer, specific productivity, and biomass against the precursor concentration to determine the optimal feeding concentration.
2. Protocol for Quantitative Analysis of Phosalacine by HPLC
Sample Preparation:
Centrifuge the fermentation broth sample to separate the supernatant and the biomass.
Filter the supernatant through a 0.22 µm syringe filter.
Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the calibration curve.
HPLC Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient program needs to be optimized.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV detector at a wavelength where Phosalacine has maximum absorbance (requires determination using a UV scan of a pure standard).
Injection Volume: 20 µL.
Quantification:
Prepare a series of standard solutions of Phosalacine of known concentrations.
Inject the standards to generate a calibration curve (peak area vs. concentration).
Inject the prepared samples and determine the Phosalacine concentration by interpolating the peak area from the calibration curve.
A Comparative Guide to the Herbicidal Efficacy of Phosalacine and Bialaphos
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the herbicidal properties of Phosalacine and Bialaphos. Both compounds are naturally derived pro-herbicides tha...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal properties of Phosalacine and Bialaphos. Both compounds are naturally derived pro-herbicides that, upon entering a plant, are metabolized into the active ingredient phosphinothricin (also known as glufosinate).[1][2] Phosphinothricin is a potent, non-selective, contact herbicide that acts by inhibiting the enzyme glutamine synthetase.[3] This inhibition leads to a rapid accumulation of toxic ammonia within the plant cells, ultimately causing cell death.[3]
While both Phosalacine and Bialaphos share the same active herbicidal molecule and mechanism of action, this guide will delve into their structural differences, available efficacy data, and the experimental protocols required for their evaluation. A significant finding of this review is the notable lack of publicly available quantitative data on the herbicidal efficacy of Phosalacine, a critical gap for direct comparative analysis.
I. Chemical Structures and Mechanism of Action
Phosalacine and Bialaphos are both tripeptides containing phosphinothricin. Bialaphos consists of phosphinothricin and two L-alanine residues.[1] Phosalacine is composed of phosphinothricin, L-alanine, and L-leucine. This structural difference may influence their uptake, translocation, and the rate of metabolic release of the active phosphinothricin within the plant.
The herbicidal activity of both compounds is initiated by the enzymatic cleavage of the peptide bonds within the plant cell, releasing phosphinothricin.[1][2] Phosphinothricin then inhibits glutamine synthetase, a crucial enzyme in nitrogen metabolism. This inhibition disrupts the conversion of glutamate and ammonia into glutamine, leading to a toxic buildup of ammonia and a deficiency in essential amino acids, ultimately resulting in the cessation of photosynthesis and plant death.[3]
Caption: Mechanism of action for Phosalacine and Bialaphos.
II. Quantitative Herbicidal Efficacy Data
A thorough review of available scientific literature reveals a significant disparity in the quantitative data for Phosalacine and Bialaphos. While some studies have quantified the herbicidal activity of Bialaphos and its active metabolite, glufosinate, on various plant species, there is a notable absence of such data for Phosalacine. The primary literature from 1984 describes Phosalacine as having "herbicidal activity against alfalfa," but provides no quantitative metrics such as IC₅₀ (half-maximal inhibitory concentration) or GR₅₀ (concentration for 50% growth reduction).[2]
This data gap prevents a direct, objective comparison of the herbicidal potency of Phosalacine and Bialaphos. The tables below summarize the available quantitative data for Bialaphos and glufosinate to serve as a benchmark for the expected efficacy of phosphinothricin-releasing herbicides.
Table 1: Herbicidal Efficacy of Bialaphos on Aquatic Plants
To conduct a comparative study of the herbicidal efficacy of Phosalacine and Bialaphos, a standardized whole-plant bioassay is recommended. The following protocol is a synthesized methodology based on established herbicide testing guidelines.
Objective: To determine and compare the dose-dependent herbicidal efficacy of Phosalacine and Bialaphos on a target plant species (e.g., Medicago sativa - alfalfa).
Materials:
Phosalacine and Bialaphos of known purity.
Seeds of the target plant species (e.g., Medicago sativa).
Pots (e.g., 10 cm diameter) filled with a standardized potting mix.
Controlled environment growth chamber or greenhouse.
Herbicide sprayer with a calibrated nozzle.
Deionized water and appropriate adjuvants (if required).
Analytical balance and volumetric flasks.
Personal Protective Equipment (PPE).
Experimental Workflow:
Caption: Experimental workflow for comparative herbicide efficacy testing.
Procedure:
Plant Preparation:
Sow seeds of the target plant species in pots at a uniform depth.
Grow the seedlings in a controlled environment (e.g., 25°C, 16:8 hour light:dark cycle) until they reach a consistent growth stage (e.g., 2-3 true leaves).
Thin seedlings to a uniform number per pot (e.g., 3-5 plants).
Herbicide Preparation:
Prepare stock solutions of Phosalacine and Bialaphos in deionized water. The use of a suitable adjuvant may be considered to enhance leaf uptake.
From the stock solutions, prepare a series of dilutions to create a dose-response range for each herbicide. A logarithmic series of concentrations is recommended.
Include a control group that will be sprayed with only water (and adjuvant if used).
Herbicide Application:
Randomly assign pots to each treatment group (different concentrations of each herbicide and the control).
Use a calibrated laboratory sprayer to apply the herbicide solutions evenly to the foliage of the plants. Ensure uniform coverage.
Incubation and Observation:
Return the treated plants to the controlled environment.
Observe the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for visual signs of phytotoxicity, such as chlorosis, necrosis, and stunting.
Data Collection:
At the end of the observation period (e.g., 21 days), visually assess the percentage of injury for each plant compared to the control.
Harvest the above-ground biomass of each pot.
Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
Record the dry weight for each pot.
Data Analysis:
Calculate the percent growth reduction for each treatment relative to the control group based on the dry biomass data.
Use a suitable statistical software to perform a non-linear regression analysis to fit a dose-response curve (e.g., a four-parameter log-logistic model) for each herbicide.
From the dose-response curves, determine the GR₅₀ value for each herbicide, which is the concentration required to cause a 50% reduction in plant growth.
IV. Conclusion
Phosalacine and Bialaphos are both pro-herbicides that owe their phytotoxicity to the in-planta release of phosphinothricin, a potent inhibitor of glutamine synthetase. While they share a common mechanism of action, their differing peptide side chains may result in variations in uptake, translocation, and metabolic activation, potentially influencing their overall herbicidal efficacy.
The available quantitative data for Bialaphos demonstrates its effectiveness at low concentrations on various plant species. However, a significant knowledge gap exists concerning the quantitative herbicidal activity of Phosalacine. The absence of publicly available dose-response data for Phosalacine makes a direct comparison of its potency with Bialaphos impossible at this time.
For researchers and drug development professionals, this highlights a critical area for future investigation. A head-to-head comparative study, following the experimental protocol outlined in this guide, is necessary to elucidate the relative herbicidal efficacy of Phosalacine and Bialaphos. Such research would provide valuable data for the potential development and application of these natural product-based herbicides.
Validating the Inhibition of Glutamine Synthetase: A Comparative Guide to Phosalacine's Active Form and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the inhibitory effects of Phosalacine's active metabolite, phosphinothricin, on glutamine synthetase against...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Phosalacine's active metabolite, phosphinothricin, on glutamine synthetase against another widely studied inhibitor, L-methionine sulfoximine. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in drug discovery and agricultural sciences.
Introduction to Phosalacine and Glutamine Synthetase Inhibition
Phosalacine is a naturally occurring tripeptide that, upon entering a cell, is metabolized into L-phosphinothricin (PPT), a potent inhibitor of glutamine synthetase. Glutamine synthetase is a crucial enzyme in nitrogen metabolism, responsible for the catalysis of glutamate and ammonia into glutamine. Its inhibition leads to a toxic accumulation of ammonia and a depletion of glutamine, ultimately causing cell death. This mechanism of action has positioned phosphinothricin as an effective herbicide and a subject of interest in drug development.
This guide focuses on the active inhibitory compound, phosphinothricin, and compares its efficacy with L-methionine sulfoximine (MSO), another well-characterized inhibitor of glutamine synthetase.
Comparative Inhibition of Glutamine Synthetase
The inhibitory activities of phosphinothricin and L-methionine sulfoximine against glutamine synthetase have been quantified in various studies. The following table summarizes key inhibitory constants (K_i_) and half-maximal inhibitory concentrations (IC_50_) from different biological sources.
Note: The inhibitory potency can vary depending on the isoform of the enzyme and the specific experimental conditions.
Mechanism of Action
Both phosphinothricin and L-methionine sulfoximine act as glutamate analogs, competitively inhibiting glutamine synthetase.
Phosphinothricin: This inhibitor binds to the glutamate binding site of the enzyme. The enzyme then phosphorylates phosphinothricin, leading to the formation of a stable, essentially irreversible complex that inactivates the enzyme[4].
L-Methionine Sulfoximine: MSO also acts as a suicide inhibitor. It is phosphorylated by glutamine synthetase in the presence of ATP, forming methionine sulfoximine phosphate. This phosphorylated product binds tightly to the active site, leading to irreversible inhibition[2].
Experimental Protocols
The validation of glutamine synthetase inhibition is typically performed using a spectrophotometric assay. The following is a detailed methodology synthesized from established protocols.
Spectrophotometric Assay for Glutamine Synthetase Activity
This assay measures the γ-glutamyl transferase activity of the enzyme. The product, γ-glutamylhydroxamate, forms a colored complex with acidic ferric chloride, which can be quantified by measuring the absorbance at 540 nm[5].
Materials:
Lysis Buffer: 50 mM imidazole-HCl, pH 6.8
Assay Buffer (1x): 50 mM imidazole-HCl, 50 mM L-glutamine, 25 mM hydroxylamine, 25 mM sodium arsenate, 2 mM MnCl_2_, and 0.16 mM ADP.
Stop Buffer (1x): 90 mM FeCl_3_, 1.8 N HCl, and 1.45% trichloroacetic acid.
Enzyme Preparation: Prepare cell or tissue lysates in ice-cold lysis buffer. Centrifuge to remove cellular debris and determine the protein concentration of the supernatant.
Reaction Setup: In a 96-well plate, add the following to each well:
50 µL of enzyme extract (containing 20-40 µg of protein).
Varying concentrations of the inhibitor (or vehicle control).
Bring the total volume to 100 µL with lysis buffer.
Incubation: Add 100 µL of 1x assay buffer to each well and incubate at 37°C for a predetermined time (e.g., 30 minutes).
Stopping the Reaction: Add 100 µL of 1x stop buffer to each well to terminate the reaction.
Detection: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at 540 nm using a microplate reader.
Quantification: Determine the concentration of γ-glutamylhydroxamate produced by comparing the absorbance to a standard curve. Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.
Inhibition Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC_50_ value.
Visualizing the Workflow and Pathways
To better understand the processes described, the following diagrams have been generated using Graphviz.
Caption: Metabolic activation of Phosalacine to its active form, Phosphinothricin, and subsequent inhibition of Glutamine Synthetase.
A Comparative Study of the Biosynthetic Pathways of Phosalacine and Bialaphos
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the biosynthetic pathways of two closely related phosphinate natural products: phosalacine and bialap...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biosynthetic pathways of two closely related phosphinate natural products: phosalacine and bialaphos. Both compounds are tripeptides containing the non-proteinogenic amino acid phosphinothricin (PT), a potent inhibitor of glutamine synthetase, which confers their herbicidal and antimicrobial properties. Understanding the nuances of their biosynthesis is critical for bioengineering efforts aimed at producing novel derivatives with enhanced or altered activities.
Overview of Phosalacine and Bialaphos
Phosalacine and bialaphos (also known as phosphinothricin-tripeptide or PTT) share a common phosphinothricin core but differ in their peptide composition. Bialaphos is composed of phosphinothricin and two L-alanine residues (PT-Ala-Ala), while phosalacine consists of phosphinothricin, L-alanine, and L-leucine (PT-Ala-Leu)[1]. Bialaphos is produced by soil bacteria such as Streptomyces hygroscopicus and Streptomyces viridochromogenes, whereas phosalacine is produced by Kitasatospora phosalacinea[1][2].
The biosynthetic pathways for these two molecules are remarkably similar, with conserved gene clusters responsible for the synthesis of the phosphinothricin core. The primary divergence occurs during the non-ribosomal peptide synthesis stage, where different amino acids are incorporated to form the final tripeptide structure[1].
Data Presentation: A Comparative Analysis
Comparison of Biosynthetic Gene Clusters
The biosynthetic gene clusters for phosalacine (PAL) and bialaphos (PTT/bap) show a high degree of synteny and homology, suggesting a common evolutionary origin[1]. The table below summarizes the key genes and their functions in the respective clusters.
Gene (Bialaphos)
Gene (Phosalacine)
Proposed Function
ppm
ppm
Phosphoenolpyruvate mutase
ppd
ppd
Phosphonopyruvate decarboxylase
phpC
phpC
Phosphonoacetaldehyde dehydrogenase
phpD
phpD
2-hydroxyethylphosphonate dehydrogenase
pms
pms
Phosphinomethylmalate synthase
pmi
pmi
Phosphinomethylmalate isomerase
phpG
phpG
Acyl-CoA dehydrogenase family protein
phpH
phpH
Enoyl-CoA hydratase/isomerase
phpI
phpI
3-hydroxyacyl-CoA dehydrogenase
phpJ
phpJ
Acetyl-CoA acetyltransferase
phpK
phpK
Radical SAM P-methylase
phpL
phpL
Thioesterase
phpM
phpM
Thioesterase
dea
dea
N-acetyl-demethyl-PT deacetylase
phsA
phsA
NRPS (activates N-Ac-demethyl-PT)
phsB
phsB
NRPS (activates Alanine)
phsC
phsC
NRPS (activates Alanine in bialaphos, Leucine in phosalacine)
bar / pat
bar
Phosphinothricin N-acetyltransferase (Resistance)
brpA
brpA
Transcriptional regulator
Table 1: Comparison of genes in the bialaphos and phosalacine biosynthetic clusters. Gene nomenclature is based on the bialaphos cluster from S. viridochromogenes.
Quantitative Data on Key Biosynthetic Enzymes
Quantitative kinetic data for all enzymes in both pathways is not available. However, studies on key enzymes provide some performance metrics. It is important to note that the following data is from various organisms and may not directly reflect the in vivo kinetics within the native producers of phosalacine and bialaphos.
Table 2: Kinetic data for key enzymes related to the bialaphos biosynthetic pathway. Data for phosalacine-specific enzyme kinetics is not currently available.
Experimental Protocols
This section outlines generalized methodologies for key experiments relevant to the study of phosalacine and bialaphos biosynthesis.
Gene Knockout in Streptomyces
Gene deletion is a fundamental technique to elucidate gene function. The following is a generalized protocol for generating gene deletion mutants in Streptomyces using CRISPR/Cas9.
Protocol: CRISPR/Cas9-Mediated Gene Deletion in Streptomyces
Design of sgRNA and Homology Arms:
Design a specific single guide RNA (sgRNA) targeting the gene of interest.
Design 1-2 kb homology arms flanking the target gene.
Construction of the Editing Plasmid:
Clone the sgRNA expression cassette and the homology arms into a suitable CRISPR/Cas9 vector for Streptomyces (e.g., pCRISPomyces).
Transformation of Streptomyces:
Introduce the editing plasmid into the desired Streptomyces strain via protoplast transformation or intergeneric conjugation from E. coli.
Selection of Mutants:
Select for exconjugants or transformants on appropriate antibiotic-containing media.
Verification of Deletion:
Screen for the desired double-crossover mutants by PCR using primers flanking the target gene.
Confirm the deletion by Sanger sequencing and Southern blot analysis.
Heterologous Expression of Biosynthetic Genes
Heterologous expression is used to characterize the function of individual genes or to produce the natural product in a more genetically tractable host.
Protocol: Heterologous Expression in Streptomyces lividans
Cloning of the Gene/Cluster:
Clone the gene or entire biosynthetic cluster of interest into an integrative or autonomously replicating E. coli-Streptomyces shuttle vector.
Transformation of S. lividans:
Introduce the expression plasmid into S. lividans using standard protocols (protoplast transformation or conjugation).
Cultivation and Analysis:
Cultivate the recombinant S. lividans strain under conditions conducive to secondary metabolite production.
Analyze the culture broth and mycelial extracts for the production of the expected intermediate or final product using techniques such as HPLC, LC-MS, and NMR.
Analysis of NRPS Adenylation Domain Specificity
Determining the substrate specificity of the adenylation (A) domains of the non-ribosomal peptide synthetases (NRPSs) is key to understanding how the peptide portion of phosalacine and bialaphos is assembled.
Protocol: In Silico and In Vitro Analysis of A-Domain Specificity
In Silico Prediction:
Extract the amino acid sequence of the A-domain from the NRPS of interest.
Submit the sequence to online prediction tools (e.g., NRPSpredictor, antiSMASH) that analyze the "specificity-conferring code" (the key amino acid residues in the substrate-binding pocket) to predict the activated amino acid[1][5].
ATP-PPi Exchange Assay (In Vitro):
Clone and express the A-domain as a recombinant protein in E. coli.
Purify the recombinant A-domain.
Perform the ATP-pyrophosphate (PPi) exchange assay by incubating the purified A-domain with ATP, 32P-labeled PPi, and various potential amino acid substrates.
The incorporation of 32P into ATP is measured, which is indicative of amino acid activation.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathways and a general experimental workflow.
Comparative Efficacy of Phosalacine and Alternative Herbicides on Glufosinate-Resistant Weeds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Phosalacine and alternative chemical strategies for the management of glufosinate-resistant weed populatio...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phosalacine and alternative chemical strategies for the management of glufosinate-resistant weed populations. The content is based on available experimental data and established mechanisms of herbicide action and resistance.
Introduction: The Challenge of Glufosinate Resistance
Glufosinate is a broad-spectrum, non-selective herbicide widely used for weed control in glufosinate-tolerant cropping systems and for burndown applications. Its primary mode of action is the inhibition of the enzyme glutamine synthetase (GS). This inhibition leads to a rapid accumulation of toxic ammonia within the plant cell, disruption of photosynthesis, and subsequent plant death.[1]
The evolution of glufosinate-resistant weeds, notably in species such as Amaranthus palmeri (Palmer amaranth) and Eleusine indica (Goosegrass), poses a significant threat to the continued efficacy of this herbicide.[2][3] Resistance mechanisms primarily involve:
Target-Site Gene Amplification: An increase in the copy number of the glutamine synthetase gene, leading to overexpression of the GS enzyme. The standard herbicide dose is insufficient to inhibit the elevated quantity of the target enzyme.[2][3]
Target-Site Mutation: Alterations in the genetic sequence of the GS enzyme that reduce the binding affinity of glufosinate, rendering it less effective.
Phosalacine: Mechanism of Action and Inferred Efficacy
Phosalacine is a naturally occurring herbicidal antibiotic isolated from the soil bacterium Kitasatosporia phosalacinea.[4] It is a tripeptide containing phosphinothricin, which is the same active molecule as glufosinate. After absorption into the plant, phosalacine is metabolized, releasing phosphinothricin.[4][5] This released phosphinothricin is what proceeds to inhibit glutamine synthetase.
Figure 1. Mechanism of action for Phosalacine/Glufosinate and points of interruption by resistance mechanisms.
Performance Comparison with Alternative Herbicides
Given the inefficacy of phosalacine against glufosinate-resistant weeds, management must rely on herbicides with different modes of action. The following tables summarize experimental data on the performance of alternative herbicides on two key glufosinate-resistant weed species.
Table 1: Efficacy of Post-Emergence Herbicides on Glufosinate-Resistant Palmer Amaranth (Amaranthus palmeri)
Data indicates that while single applications of alternative herbicides can be effective, the A2019 accession also shows reduced sensitivity to multiple modes of action, highlighting the challenge of multiple-resistant populations.[6][7]
Table 2: Efficacy of Post-Emergence Herbicides on Glufosinate-Resistant Goosegrass (Eleusine indica)
Note: Tank-mixing glufosinate with ACCase inhibitors like clethodim can result in significant antagonism, reducing the efficacy of the graminicide.[8][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of herbicide resistance. Below are protocols for key experiments.
Protocol 1: Whole-Plant Dose-Response Assay for Resistance Confirmation
This assay is the standard for confirming resistance and quantifying its level by determining a resistance index (RI).[11][12]
Seed Collection & Germination: Collect seeds from the putative resistant population and a known susceptible population. Germinate seeds in trays containing a sterile potting mix in a controlled greenhouse environment.
Transplanting: Once seedlings reach the 2-3 leaf stage, transplant them individually into pots (e.g., 10 cm diameter). Allow plants to establish for 5-7 days.
Herbicide Application: Prepare a dilution series of the test herbicide. A typical series includes 0, 1/8, 1/4, 1/2, 1, 2, 4, and 8 times the recommended field application rate.[13]
Treatment: Apply the herbicide doses to the plants using a calibrated track sprayer to ensure uniform coverage. Include a minimum of 4-6 replicates for each dose and for each population (resistant and susceptible).
Evaluation: Place plants back in the greenhouse in a randomized complete block design. Assess plant mortality or above-ground biomass 21-28 days after treatment (DAT).[11] Biomass is determined by cutting the shoots at the soil line, drying them in an oven (e.g., 60°C for 72 hours), and weighing.
Data Analysis: Analyze the data using a non-linear regression model, typically a log-logistic dose-response curve.[12][14] Calculate the dose required to cause 50% mortality or growth reduction (LD₅₀ or GR₅₀) for both the resistant and susceptible populations. The Resistance Index (RI) is calculated as:
RI = LD₅₀ (Resistant Population) / LD₅₀ (Susceptible Population)
Figure 2. Standard experimental workflow for a whole-plant dose-response assay to determine herbicide resistance.
Protocol 2: In Vitro Glutamine Synthetase (GS) Activity Assay
This biochemical assay measures the impact of an inhibitor directly on the target enzyme, helping to determine if resistance is target-site-based.[15][16]
Enzyme Extraction: Homogenize fresh leaf tissue (~500 mg) from both resistant and susceptible plants in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 2 mM DTT, 0.4 M sucrose).[15] Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 20 minutes. The resulting supernatant contains the crude enzyme extract.
Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., BCA protein assay) to normalize enzyme activity.[17]
Reaction Mixture: Prepare a reaction mixture in a microplate or cuvette. A typical mixture for the γ-glutamyl hydroxamate synthesis assay contains Tris-HCl buffer, Na-glutamate, MgSO₄, cysteine, EGTA, and hydroxylamine (NH₂OH).[15]
Inhibition Assay: To separate wells, add the enzyme extract from both susceptible and resistant plants. Introduce a range of glufosinate concentrations to measure the half-maximal inhibitory concentration (IC₅₀).
Reaction Initiation & Incubation: Initiate the reaction by adding ATP.[15] Incubate the mixture at a constant temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
Stopping and Detection: Terminate the reaction by adding an acidic ferric chloride (FeCl₃) stop solution. This solution reacts with the γ-glutamyl hydroxamate formed by GS to produce a colored complex.
Measurement: Centrifuge the samples to pellet precipitates. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.[16] The amount of product formed is proportional to the enzyme activity.
Data Analysis: Calculate the specific activity (e.g., µmol product/min/mg protein) and plot the inhibition curve to determine the IC₅₀ value for each population. A significantly higher IC₅₀ for the resistant population indicates target-site resistance.
Integrated Weed Management (IWM) for Sustainable Control
The evolution of glufosinate resistance underscores the unsustainability of relying on a single herbicide mode of action. An Integrated Weed Management (IWM) approach is essential for long-term, effective control.[18][19] IWM combines multiple tactics to manage weed populations, reduce selection pressure, and delay the evolution of resistance.[20][21]
Key components of an IWM program include:
Chemical Diversity: Rotate herbicides with different modes of action between seasons and use tank mixes of multiple effective modes of action within a single application.[22][23]
Cultural Practices: Utilize practices that enhance crop competitiveness, such as narrow row spacing, optimizing planting dates, and planting cover crops to suppress weed emergence.[19]
Mechanical Control: Incorporate strategic tillage to bury weed seeds or control emerged weeds where appropriate.[18]
Prevention: Clean equipment between fields to prevent the spread of resistant weed seeds and manage weeds in non-crop areas like field borders.[19]
Figure 3. Logical relationship of components within an Integrated Weed Management (IWM) strategy.
Validating the Target Specificity of Phosalacine in Plant and Microbial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Phosalacine's performance in targeting glutamine synthetase (GS) in plant and microbial cells against othe...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phosalacine's performance in targeting glutamine synthetase (GS) in plant and microbial cells against other known inhibitors. Experimental data, detailed protocols, and visual workflows are presented to facilitate the validation of its target specificity.
Phosalacine, a natural product, acts as a pro-drug, being metabolized within target cells into phosphinothricin (PPT), a potent inhibitor of glutamine synthetase.[1] This enzyme is a central player in nitrogen metabolism in both plants and microorganisms, making it an effective target for herbicides and antimicrobial agents.[1][2] The inhibition of glutamine synthetase leads to a rapid accumulation of ammonia and depletion of essential amino acids, ultimately causing cell death.[3][4]
Comparative Performance of Glutamine Synthetase Inhibitors
The efficacy of Phosalacine, through its active form phosphinothricin, is best understood by comparing its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) with those of other glutamine synthetase inhibitors.
Validating that Phosalacine's herbicidal and antimicrobial activities are due to the specific inhibition of glutamine synthetase involves a multi-faceted approach. Below are key experimental protocols.
Glutamine Synthetase Activity Assay (In Vitro)
This assay directly measures the enzymatic activity of glutamine synthetase in the presence and absence of the inhibitor.
Principle: The γ-glutamyl transferase activity of GS is measured by quantifying the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine. In the presence of ferric chloride, γ-glutamylhydroxamate forms a colored complex that can be measured spectrophotometrically.
Materials:
Tris-HCl buffer (pH 7.5)
L-glutamine solution
Hydroxylamine-HCl solution
ADP solution
MnCl2 solution
Sodium arsenate solution
Ferric chloride reagent (in HCl)
Enzyme extract (from plant tissue or microbial culture)
Phosalacine or Phosphinothricin solutions of varying concentrations
Microplate reader
Procedure:
Prepare a reaction mixture containing Tris-HCl buffer, L-glutamine, hydroxylamine-HCl, ADP, MnCl2, and sodium arsenate.
Add the enzyme extract to the reaction mixture.
To test inhibition, pre-incubate the enzyme extract with varying concentrations of Phosalacine or phosphinothricin before adding the reaction mixture.
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
Stop the reaction by adding the ferric chloride reagent.
Centrifuge to pellet any precipitate.
Measure the absorbance of the supernatant at 540 nm.
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Whole-Cell/Organism Assays
These assays assess the physiological effects of Phosalacine on whole plants or microbial cultures.
Principle: This assay evaluates the dose-dependent herbicidal effect of Phosalacine on whole plants.
Materials:
Pots with a suitable growth medium
Seeds of a susceptible plant species (e.g., Arabidopsis thaliana, alfalfa)
Phosalacine solutions at various concentrations
Growth chamber with controlled light, temperature, and humidity
Procedure:
Sow seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-4 true leaves).
Apply Phosalacine solutions to the plants, typically by spraying, ensuring even coverage. Include a control group treated with a blank solution.
Return the plants to the growth chamber.
Observe and record the effects over a period of 7-14 days. Assess parameters such as growth inhibition, chlorosis, necrosis, and mortality.
Determine the GR50 (the concentration that causes a 50% reduction in growth) or LD50 (the concentration that is lethal to 50% of the plants).
Principle: This assay determines the minimum inhibitory concentration (MIC) of Phosalacine required to inhibit the growth of a specific microorganism.
Materials:
Liquid or solid minimal growth medium
Bacterial or fungal strain of interest
Phosalacine stock solution
Microplates or petri dishes
Incubator
Procedure:
Prepare serial dilutions of Phosalacine in the growth medium in a microplate.
Inoculate each well with a standardized suspension of the microorganism.
Include positive (no inhibitor) and negative (no inoculum) controls.
Incubate at the optimal growth temperature for the microorganism for 18-24 hours.
Determine the MIC by identifying the lowest concentration of Phosalacine that completely inhibits visible growth.
To confirm that the inhibition is due to the targeting of glutamine synthetase, the assay can be repeated with the addition of L-glutamine to the medium, which should reverse the inhibitory effect.[1]
Target Engagement and Localization
These advanced techniques provide direct evidence of the interaction between the active compound and its target enzyme within the cellular environment.
Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11][12][13][14][15]
Procedure:
Treat intact cells with Phosalacine or a vehicle control.
Heat the cell suspensions to a range of temperatures.
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
Detect the amount of soluble glutamine synthetase at each temperature using Western blotting or other protein detection methods.
A shift in the melting curve to a higher temperature in the Phosalacine-treated cells indicates direct target engagement.
Principle: ISH is used to visualize the localization of the mRNA transcript of the target enzyme (glutamine synthetase) within tissues, providing insight into which cells are likely to be affected by the inhibitor.[16][17][18][19]
Procedure:
Fix and prepare tissue sections from the plant or microbial colony.
Hybridize the sections with a labeled antisense RNA probe specific for the glutamine synthetase mRNA. A sense probe should be used as a negative control.
Wash the sections to remove the unbound probe.
Detect the probe using an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that catalyzes a colorimetric reaction.
Visualize the localization of the mRNA under a microscope.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.
A Head-to-Head Comparison of Phosalacine and Other Natural Herbicides: A Guide for Researchers
For Immediate Release [City, State] – [Date] – In the quest for sustainable weed management solutions, researchers and agricultural professionals are increasingly turning to natural herbicides. This guide provides a comp...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
[City, State] – [Date] – In the quest for sustainable weed management solutions, researchers and agricultural professionals are increasingly turning to natural herbicides. This guide provides a comprehensive head-to-head comparison of Phosalacine, a phosphonate-based natural herbicide, with other prominent natural herbicides, including pelargonic acid, acetic acid, and essential oil-based formulations. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, efficacy data from various studies, and generalized experimental protocols.
Introduction to Natural Herbicides
Natural herbicides, derived from microbial, plant, or mineral sources, offer a promising alternative to synthetic herbicides, potentially reducing environmental impact and addressing concerns over herbicide resistance. Understanding the distinct modes of action and performance spectra of these natural compounds is crucial for their effective and targeted application in integrated weed management programs.
Overview of Compared Natural Herbicides
This guide focuses on the following natural herbicides:
Phosalacine: A natural herbicidal antibiotic produced by the actinobacterium Kitasatosporia phosalacinea. Its herbicidal activity stems from its metabolic conversion to glufosinate (also known as phosphinothricin).[1]
Pelargonic Acid: A saturated fatty acid found in many plants and animals. It is a non-selective, contact herbicide.
Acetic Acid: The active component of vinegar, which acts as a contact, non-selective herbicide.
Essential Oil-Based Herbicides: Formulations containing volatile organic compounds from plants, which typically act as contact herbicides with various modes of action.
Mechanism of Action
The efficacy of a herbicide is intrinsically linked to its mechanism of action at the cellular and biochemical levels. The natural herbicides compared in this guide exhibit distinct pathways to induce phytotoxicity.
Phosalacine (Glufosinate)
Phosalacine itself is not the active herbicidal molecule. After absorption by the plant, it is metabolized to release L-glufosinate. Glufosinate is a potent, irreversible inhibitor of the enzyme glutamine synthetase .[1] This enzyme plays a critical role in nitrogen metabolism by catalyzing the formation of glutamine from glutamate and ammonia.
The inhibition of glutamine synthetase leads to a rapid accumulation of toxic ammonia levels within the plant cells and a depletion of glutamine, which is essential for protein synthesis and other metabolic processes. The buildup of ammonia disrupts cellular pH, inhibits photosystem I and II, and leads to the production of reactive oxygen species (ROS), ultimately causing cell membrane damage and plant death.[2]
Fig. 1: Phosalacine's mode of action via glufosinate.
Pelargonic and Acetic Acid
Both pelargonic acid and acetic acid are contact herbicides that act by disrupting cell membrane integrity.[3][4] They are non-selective and damage any plant tissue they come into contact with. Their primary mode of action is the rapid destruction of cell membranes, leading to leakage of cellular contents and subsequent desiccation (drying out) of the plant tissues. This effect is typically visible within hours of application.
Fig. 2: Mode of action for contact acid herbicides.
Essential Oil-Based Herbicides
Essential oils are complex mixtures of volatile organic compounds, primarily monoterpenes and sesquiterpenes. Their herbicidal action is multifaceted and can include:
Cell membrane disruption: Similar to fatty acids, some essential oil components can disrupt cell membranes, leading to electrolyte leakage and desiccation.
Inhibition of mitochondrial respiration: Certain compounds can interfere with the electron transport chain, reducing ATP production.
Inhibition of photosynthesis: Some essential oils have been shown to reduce chlorophyll content and inhibit photosynthetic activity.[5]
Mitotic inhibition: Some volatile monoterpenes can act as mitotic inhibitors, disrupting cell division and growth.[5]
The specific mode of action depends on the composition of the essential oil, which varies greatly between plant species.
Comparative Efficacy Data
Table 1: Efficacy of Glufosinate (Active Metabolite of Phosalacine) on Various Weed Species
Note: Efficacy of glufosinate can be inconsistent and is influenced by environmental conditions and application technique. It is generally less effective on grasses and perennial species due to limited translocation.[2]
Table 2: Efficacy of Pelargonic Acid on Various Weed Species
Note: Pelargonic acid is a contact herbicide, and its efficacy is highly dependent on thorough coverage and the growth stage of the weed. Younger, smaller weeds are more susceptible.
Table 3: Efficacy of Acetic Acid on Various Weed Species
Note: The efficacy of essential oils is highly variable depending on the plant source, concentration, and formulation.
Experimental Protocols
The following provides a generalized methodology for conducting herbicide efficacy trials, which should be adapted based on the specific research objectives, herbicide properties, and target weed species.
Greenhouse Pot Study
Plant Material: Grow target weed species from seed in pots containing a standardized soil mix. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.
Herbicide Preparation: Prepare different concentrations of the natural herbicides to be tested. For Phosalacine, a suitable solvent and carrier would be required. Pelargonic acid, acetic acid, and essential oils are often formulated as emulsions or with surfactants to ensure proper mixing and application.
Herbicide Application: Apply herbicides to weeds at a specific growth stage (e.g., 2-4 true leaves) using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control and a commercial standard for comparison.
Data Collection: At predetermined intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess weed control using a rating scale (0% = no control, 100% = complete death). At the final assessment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the reduction in biomass compared to the control.
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between treatments.
Fig. 3: General workflow for a greenhouse herbicide efficacy study.
Field Trial
Site Selection and Preparation: Select a field with a natural and uniform infestation of the target weed species. Prepare the seedbed according to standard agricultural practices.
Experimental Design: Use a randomized complete block design with at least three or four replications. Plot sizes should be adequate to minimize edge effects.
Herbicide Application: Apply the herbicides at different rates using a calibrated backpack or tractor-mounted sprayer. Include an untreated weedy check and a hand-weeded or standard herbicide check. Record environmental conditions (temperature, humidity, wind speed) at the time of application.
Data Collection: Assess weed control visually at regular intervals. Collect weed density and biomass data from quadrats placed randomly within each plot. If a crop is present, measure crop injury and yield.
Statistical Analysis: Analyze the data to determine the effect of the herbicide treatments on weed control, crop safety, and yield.
Conclusion
Phosalacine, through its active metabolite glufosinate, offers a systemic mode of action by inhibiting glutamine synthetase, which distinguishes it from the contact-based mechanisms of pelargonic acid, acetic acid, and most essential oil-based herbicides. While glufosinate can provide good to excellent control of a broad spectrum of weeds, its efficacy can be variable.
Pelargonic acid and acetic acid provide rapid burndown of contacted vegetation but are non-selective and generally do not affect the root systems of perennial weeds. Essential oil-based herbicides have diverse modes of action and can be effective, but their performance is highly dependent on their specific composition and formulation.
The choice of a natural herbicide will depend on the target weed species, the cropping system, and the desired speed and spectrum of control. For systemic control of a broader range of weeds, Phosalacine presents a valuable option. For rapid, non-selective burndown in non-crop areas or for directed applications, pelargonic and acetic acids are effective. Essential oils offer a wide range of potential active ingredients that warrant further research and formulation development.
Further head-to-head field trials under standardized conditions are necessary to provide a more definitive comparative assessment of these promising natural herbicides.
Assessing the Environmental Impact of Phosalacine Compared to Synthetic Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The escalating global demand for food production has led to a heavy reliance on herbicides to control weeds and maximize crop yields. However, the widesprea...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The escalating global demand for food production has led to a heavy reliance on herbicides to control weeds and maximize crop yields. However, the widespread use of these chemicals has raised significant concerns about their environmental impact. This guide provides a comprehensive comparison of the environmental footprint of Phosalacine, a naturally derived herbicidal antibiotic, with that of several widely used synthetic herbicides, including glyphosate, atrazine, and 2,4-D. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes, this document aims to offer an objective resource for researchers and professionals in the field.
Executive Summary
Phosalacine, a tripeptide containing L-phosphinothricin, is produced by the soil bacterium Kitasatosporia phosalacinea. Its herbicidal activity stems from its breakdown into phosphinothricin (also known as glufosinate), which inhibits the enzyme glutamine synthetase in plants. This guide evaluates the environmental characteristics of Phosalacine, using phosphinothricin as the primary active compound for comparison against major synthetic herbicides. The assessment covers key environmental parameters, including soil persistence, aquatic toxicity, and effects on non-target organisms such as pollinators and soil microbes.
Data Presentation: Quantitative Comparison of Herbicides
The following tables summarize the key environmental impact parameters for Phosalacine (as phosphinothricin/glufosinate) and common synthetic herbicides.
The following are descriptions of standardized experimental protocols for assessing the environmental impact of herbicides.
Soil Microbial Toxicity Test (based on OECD Guideline 216 & 217)
Objective: To determine the long-term effects of a chemical on the nitrogen and carbon transformation activities of soil microorganisms.
Methodology:
Soil Preparation: A natural agricultural soil with no history of recent pesticide application is collected, sieved (2 mm), and pre-incubated for 7-14 days at a controlled temperature (20 ± 2°C) and moisture content (40-60% of maximum water holding capacity).
Test Substance Application: The test substance (herbicide) is applied to the soil. For agrochemicals, typically the recommended application rate and a 5-10x rate are tested. For other chemicals, a range of at least five concentrations is used.
Nitrogen Transformation (OECD 216): The soil is amended with a source of organic nitrogen, such as powdered lucerne meal. The rate of nitrate formation is measured over a period of at least 28 days, with sampling at days 0, 7, 14, and 28. If the nitrate formation rate in the treated soil differs by more than 25% from the control on day 28, the test is extended up to 100 days.[10][11]
Carbon Transformation (OECD 217): The effect on the microbial mineralization of carbon is assessed by measuring the rate of CO2 evolution from the soil. This is often done by incubating the soil with a 14C-labeled substrate (e.g., glucose) and measuring the evolved 14CO2.[5][13]
Data Analysis: The rates of nitrogen and carbon transformation in the treated soils are compared to the untreated control. For non-agrochemicals, ECx values (e.g., EC10, EC25, EC50) are calculated.
Aquatic Toxicity Testing (based on OECD Guidelines 201, 202, and 203)
Objective: To determine the acute toxicity of a substance to key aquatic organisms representing different trophic levels.
Methodology:
Alga Growth Inhibition Test (OECD 201): Cultures of a freshwater green alga (e.g., Desmodesmus subspicatus) are exposed to a range of concentrations of the test substance for 72 hours. The inhibition of growth is determined by measuring the cell density or biomass. The EC50 (concentration causing 50% inhibition of growth) is calculated.
Daphnia sp. Acute Immobilisation Test (OECD 202): Juvenile Daphnia magna (water fleas) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50 (concentration causing 50% immobilization) is determined.
Fish Acute Toxicity Test (OECD 203): A species of freshwater fish (e.g., Rainbow Trout, Oncorhynchus mykiss) is exposed to a range of concentrations of the test substance for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours. The LC50 (concentration causing 50% mortality) is determined.[14] For all aquatic tests, a limit test at 100 mg/L may be performed first to determine if the substance has a low toxicity.
Pollinator Acute Toxicity Testing
Objective: To determine the acute contact and oral toxicity of a pesticide to honeybees (Apis mellifera), often used as a surrogate for other pollinators.
Methodology:
Acute Contact LD50 Test: Adult worker honeybees are topically exposed to a range of doses of the test substance dissolved in a suitable solvent. The substance is applied to the dorsal thorax of the bees. Mortality is assessed over a period of 48 to 96 hours. The LD50 (dose causing 50% mortality) is calculated in µg of active ingredient per bee.
Acute Oral LD50 Test: Adult worker honeybees are fed a sucrose solution containing a range of concentrations of the test substance for a defined period. Mortality is assessed over 48 to 96 hours. The LD50 is calculated in µg of active ingredient per bee.
Tiered Approach: These laboratory tests represent the first tier of risk assessment. If significant toxicity is observed, higher-tier studies, such as semi-field (tunnel) and field studies, may be conducted to assess effects under more realistic exposure scenarios.[15][16]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the environmental impact assessment of Phosalacine and synthetic herbicides.
A Comparative Analysis of Glutamine Synthetase Inhibition: Phosalacine vs. Glufosinate
This guide provides a detailed comparison of the enzyme kinetics of glutamine synthetase inhibition by phosalacine and glufosinate. It is intended for researchers, scientists, and professionals in drug development seekin...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a detailed comparison of the enzyme kinetics of glutamine synthetase inhibition by phosalacine and glufosinate. It is intended for researchers, scientists, and professionals in drug development seeking to understand the mechanisms and quantitative differences between these two inhibitors.
Introduction to Glutamine Synthetase and its Inhibitors
Glutamine synthetase (GS) is a crucial enzyme in nitrogen metabolism, responsible for catalyzing the ATP-dependent condensation of glutamate and ammonia to form glutamine. This reaction is central to the assimilation of ammonia and the biosynthesis of nitrogen-containing compounds. Due to its vital role, GS is a prime target for herbicides and potential therapeutic agents.
Glufosinate , the racemic mixture of D- and L-phosphinothricin, is a widely used broad-spectrum herbicide. Its active component, L-phosphinothricin, is a potent inhibitor of glutamine synthetase. Phosalacine is a naturally occurring antibiotic that also exhibits herbicidal properties through the inhibition of the same enzyme.
Mechanism of Inhibition
While both compounds ultimately inhibit glutamine synthetase, their initial interaction with target cells differs significantly.
Glufosinate (L-phosphinothricin): L-phosphinothricin, an analogue of glutamate, acts as a competitive inhibitor with respect to glutamate for the active site of glutamine synthetase.[1][2] The inhibition process is complex; upon binding, the enzyme phosphorylates L-phosphinothricin in an ATP-dependent reaction.[1][3] This phosphorylated form binds tightly to the active site, leading to essentially irreversible inhibition.[1] This "suicide inhibition" mechanism effectively blocks the enzyme's catalytic cycle.[2]
Phosalacine: Phosalacine is a tripeptide-like molecule containing L-phosphinothricin linked to two L-alanine residues.[2] Phosalacine itself is a poor inhibitor of glutamine synthetase.[4] Its herbicidal and antimicrobial activity is realized after it is transported into the cell, where peptidases cleave the alanine residues, releasing L-phosphinothricin.[2][4] Therefore, phosalacine acts as a "pro-herbicide," delivering the active inhibitor, L-phosphinothricin, to its intracellular target.[4]
The following diagram illustrates the enzymatic reaction and the inhibitory pathways.
Hazard Identification and Personal Protective Equipment (PPE)
Comprehensive Safety and Handling Guide for Phosalacine For Researchers, Scientists, and Drug Development Professionals This document provides essential safety protocols, handling procedures, and disposal guidelines for...
Author: BenchChem Technical Support Team. Date: November 2025
Comprehensive Safety and Handling Guide for Phosalacine
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety protocols, handling procedures, and disposal guidelines for Phosalacine, a novel phosphonate antibiotic with herbicidal properties. Adherence to these procedures is critical to ensure a safe laboratory environment and minimize risks to personnel.
Phosalacine is a tripeptide that contains phosphinothricin, a known inhibitor of glutamine synthetase.[1][2] While Phosalacine itself shows minimal direct enzyme inhibition, it is metabolized within plant and microbial cells to release active phosphinothricin.[2] Due to its biological activity, appropriate precautions must be taken. The primary hazards are associated with inhalation, skin contact, and eye contact.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling Phosalacine.[3][4][5] This includes, but is not limited to, the following:
Protection Type
Specification
Standard
Hand Protection
Nitrile or neoprene gloves.[6] Latex gloves are not suitable.[6]
EN 374
Eye Protection
Tightly fitting safety goggles or a face shield.[4][7]
EN 166
Skin and Body Protection
Liquid-tight laboratory coat or chemical-resistant suit.[3][4]
EN 14605 (Type 4)
Respiratory Protection
Use in a well-ventilated area or under a chemical fume hood. For weighing or generating aerosols, a respirator with a P3 filter is required.
EN 143
Operational Handling and Workflow
Proper handling procedures are crucial to prevent exposure and contamination.
Experimental Workflow for Phosalacine Handling
A flowchart of the standard operating procedure for handling Phosalacine.
Detailed Experimental Protocol: In Vitro Antimicrobial Assay
This protocol outlines a standard method for assessing the antimicrobial activity of Phosalacine.
Preparation of Phosalacine Stock Solution:
Under a chemical fume hood, accurately weigh 10 mg of Phosalacine powder.
Dissolve in 1 mL of sterile, deionized water to create a 10 mg/mL stock solution.
Filter-sterilize the solution using a 0.22 µm syringe filter.
Bacterial Culture Preparation:
Inoculate a single colony of the test bacterium (e.g., E. coli) into 5 mL of minimal media broth.
Incubate overnight at 37°C with shaking.
Dilute the overnight culture to a final optical density at 600 nm (OD600) of 0.01 in fresh minimal media.
Microplate Preparation:
In a 96-well microplate, perform a serial two-fold dilution of the Phosalacine stock solution in minimal media.
Add 100 µL of the diluted bacterial culture to each well.
Include positive (bacteria only) and negative (media only) controls.
Incubation and Analysis:
Incubate the microplate at 37°C for 18-24 hours.
Measure the OD600 of each well using a microplate reader to determine bacterial growth.
The minimum inhibitory concentration (MIC) is the lowest concentration of Phosalacine that prevents visible growth.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Exposure Type
Immediate Action
Inhalation
Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact
Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Ingestion
Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Emergency Response Logic
Decision-making process for emergency response to a Phosalacine exposure event.
Disposal Plan
All Phosalacine waste must be treated as hazardous chemical waste.
Waste Segregation and Disposal Workflow
A workflow for the proper segregation and disposal of Phosalacine waste.
Disposal Protocol
Solid Waste:
Collect all contaminated solid waste, including gloves, lab coats, and plasticware, in a designated, clearly labeled hazardous waste container.
Ensure the container is sealed to prevent leakage.
Liquid Waste:
Collect all liquid waste containing Phosalacine in a designated, leak-proof, and clearly labeled hazardous waste container.
Do not mix with other chemical waste streams unless compatibility has been confirmed.
Final Disposal:
All Phosalacine waste must be disposed of through a licensed hazardous waste disposal company.
Follow all local, state, and federal regulations for hazardous waste disposal.